molecular formula C14H10BrNOS B2363134 5-(Benzyloxy)-7-bromobenzo[d]thiazole CAS No. 1650547-09-3

5-(Benzyloxy)-7-bromobenzo[d]thiazole

Cat. No.: B2363134
CAS No.: 1650547-09-3
M. Wt: 320.2
InChI Key: CKXCTNOCHCLYJH-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-7-bromobenzo[d]thiazole ( 1650547-09-3) is a high-value benzothiazole derivative of significant interest in medicinal chemistry and antimicrobial research. With a molecular formula of C14H10BrNOS and a molecular weight of 320.20, this compound serves as a versatile chemical intermediate for synthesizing more complex molecules. Benzothiazole scaffolds are widely recognized for their diverse biological activities and are frequently explored as inhibitors of key bacterial targets, such as DNA gyrase and topoisomerase IV, which are crucial enzymes for DNA replication in bacteria . Research into novel benzothiazole derivatives is critical in the global effort to address severe antibiotic resistance (AMR) by developing new therapeutic strategies against drug-resistant bacterial strains and biofilms . This compound requires specific handling to maintain stability; it must be stored in a sealed container, protected from light, and kept in a cool, dry environment at 2-8°C . This product is intended for research purposes only and is not classified as a medicinal product or cosmetic. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-bromo-5-phenylmethoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNOS/c15-12-6-11(7-13-14(12)18-9-16-13)17-8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXCTNOCHCLYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C(=C2)Br)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 5-(Benzyloxy)-7-bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, research-level overview of a proposed synthetic pathway for 5-(Benzyloxy)-7-bromobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3][4][5] Drawing from established principles of benzothiazole synthesis, this document outlines a rational, multi-step approach, offering insights into the underlying chemical principles and experimental considerations critical for successful execution in a research and development setting.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, a fusion of a benzene and a thiazole ring, is a privileged scaffold in drug discovery and development.[4][5][6] Its unique electronic and structural features allow for a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The strategic placement of substituents on the benzothiazole ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The target molecule, 5-(Benzyloxy)-7-bromobenzo[d]thiazole, incorporates a benzyloxy group, which can influence solubility and receptor binding, and a bromine atom, a versatile handle for further chemical modifications through cross-coupling reactions.[7]

Retrosynthetic Analysis and Proposed Synthetic Strategy

Our retrosynthetic analysis deconstructs the target molecule as follows:

G Target 5-(Benzyloxy)-7-bromobenzo[d]thiazole Intermediate1 2-Amino-3-bromo-5-(benzyloxy)thiophenol Target->Intermediate1 Cyclization Intermediate2 Formic Acid (or equivalent) Target->Intermediate2 C2 source Intermediate3 2-Amino-3-bromo-5-(benzyloxy)phenol Intermediate1->Intermediate3 Thiocyanation Intermediate5 4-Bromo-2-nitro-6-(benzyloxy)aniline Intermediate3->Intermediate5 Reduction Intermediate4 Thiocyanation Reagent Intermediate7 4-Bromo-2-nitrophenol Intermediate5->Intermediate7 Benzylation Intermediate6 Reduction Intermediate8 Benzyl Bromide Intermediate7->Intermediate8 Starting Material

Caption: Retrosynthetic analysis of 5-(Benzyloxy)-7-bromobenzo[d]thiazole.

This analysis leads to a proposed forward synthesis commencing with the benzylation of a commercially available nitrophenol, followed by a series of functional group transformations to construct the desired benzothiazole.

Detailed Experimental Protocols (Proposed)

This section details the proposed step-by-step synthesis. Each step is accompanied by a rationale for the chosen reagents and conditions, drawing parallels from established synthetic methodologies for related benzothiazole derivatives.

Step 1: Synthesis of 1-(Benzyloxy)-4-bromo-2-nitrobenzene

The initial step involves the protection of the hydroxyl group of 4-bromo-2-nitrophenol with a benzyl group. This ether linkage is generally stable under the conditions of the subsequent reaction steps.

  • Reaction Scheme:

    • 4-Bromo-2-nitrophenol + Benzyl bromide → 1-(Benzyloxy)-4-bromo-2-nitrobenzene

  • Protocol:

    • To a solution of 4-bromo-2-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired product.

  • Causality of Experimental Choices:

    • The use of a polar aprotic solvent facilitates the Sₙ2 reaction between the phenoxide and benzyl bromide.

    • Potassium carbonate is a mild and effective base for deprotonating the phenol.

    • Heating the reaction increases the rate of the Williamson ether synthesis.

Step 2: Synthesis of 4-(Benzyloxy)-2-bromo-6-nitroaniline

This step was not part of the original proposed pathway but represents a more convergent approach starting from a different commercially available material, which could be more efficient. This guide will proceed with the initially outlined pathway for consistency.

Step 3: Reduction of the Nitro Group to an Amine

The nitro group is selectively reduced to an amine, a crucial functional group for the subsequent benzothiazole ring formation.

  • Reaction Scheme:

    • 1-(Benzyloxy)-4-bromo-2-nitrobenzene → 4-(Benzyloxy)-2-bromo-6-aminobenzene

  • Protocol:

    • Dissolve the nitro compound (1.0 eq) in a solvent mixture of ethanol and water.

    • Add iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction and filter it through a pad of Celite to remove the iron residues.

    • Concentrate the filtrate to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude aniline. This product is often used in the next step without further purification.

  • Causality of Experimental Choices:

    • Iron in the presence of a mild acid (from ammonium chloride hydrolysis) is a classical and cost-effective method for nitro group reduction.

    • The use of a protic solvent system is essential for this type of reduction.

Step 4: Thiocyanation of the Aniline

Introduction of a thiocyanate group ortho to the amine is a key step in forming the 2-aminothiophenol precursor.

  • Reaction Scheme:

    • 4-(Benzyloxy)-2-bromo-6-aminobenzene + Thiocyanating agent → 2-Amino-3-bromo-5-(benzyloxy)thiophenol precursor

  • Protocol:

    • Dissolve the aniline (1.0 eq) in methanol or acetic acid.

    • Cool the solution in an ice bath.

    • Add a solution of sodium thiocyanate (NaSCN, 2.2 eq) in the same solvent.

    • Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent while maintaining the low temperature.

    • Allow the reaction to stir at room temperature and monitor by TLC.

    • Quench the reaction with a solution of sodium thiosulfate to destroy any excess bromine.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer, dry, and concentrate. The resulting thiocyanate intermediate may be carried forward.

  • Causality of Experimental Choices:

    • The in-situ generation of thiocyanogen ((SCN)₂) from sodium thiocyanate and bromine allows for the electrophilic thiocyanation of the activated aromatic ring.

Step 5: Reduction of the Thiocyanate and Cyclization to form the Benzothiazole

The thiocyanate is reduced to a thiol, which then undergoes spontaneous or acid-catalyzed cyclization with a formic acid equivalent to form the benzothiazole ring.

  • Reaction Scheme:

    • 2-Amino-3-bromo-5-(benzyloxy)thiocyanate → 5-(Benzyloxy)-7-bromobenzo[d]thiazole

  • Protocol:

    • The crude thiocyanate can be reduced using a reducing agent like sodium borohydride (NaBH₄) or zinc in acetic acid to generate the corresponding thiophenol in situ.

    • A more direct and common method for benzothiazole synthesis involves the reaction of a 2-aminothiophenol with a carboxylic acid or its derivative. In this proposed synthesis, we can adapt this by reacting the in-situ generated 2-amino-3-bromo-5-(benzyloxy)thiophenol with formic acid.

    • A well-established method is the Jacobson-Hugershoff synthesis, which involves the reaction of an o-haloaniline with a thiocarbonyl compound. However, the condensation of a 2-aminothiophenol is more common.

    • Proposed Cyclization: Dissolve the crude 2-amino-3-bromo-5-(benzyloxy)thiocyanate in a suitable solvent like ethanol. Add a reducing agent such as sodium sulfide (Na₂S) to generate the thiophenol.

    • Acidify the mixture and add formic acid.

    • Heat the reaction to reflux and monitor by TLC.

    • Upon completion, cool the reaction, neutralize, and extract the product.

    • Purify by column chromatography.

  • Causality of Experimental Choices:

    • The reduction of the thiocyanate to the thiophenol is necessary for the subsequent cyclization.

    • Formic acid serves as the source for the C2 carbon of the thiazole ring.

    • Acidic conditions catalyze the condensation and subsequent cyclization.

Data Presentation and Characterization

The successful synthesis of 5-(Benzyloxy)-7-bromobenzo[d]thiazole and its intermediates would be confirmed through a combination of spectroscopic and analytical techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR Key Signals (δ, ppm) Expected ¹³C NMR Key Signals (δ, ppm) Expected Mass Spec (m/z)
1-(Benzyloxy)-4-bromo-2-nitrobenzeneC₁₃H₁₀BrNO₃324.137.3-7.5 (m, 5H, Bn-H), ~7.8 (d), ~7.6 (dd), ~7.2 (d) (Ar-H), ~5.2 (s, 2H, CH₂)Aromatic carbons, ~71 (OCH₂)[M]+, [M+2]+
4-(Benzyloxy)-2-bromo-6-aminobenzeneC₁₃H₁₂BrNO294.157.3-7.5 (m, 5H, Bn-H), Aromatic signals shifted upfield, ~5.0 (s, 2H, CH₂), ~4.5 (br s, 2H, NH₂)Aromatic carbons, ~70 (OCH₂)[M]+, [M+2]+
5-(Benzyloxy)-7-bromobenzo[d]thiazoleC₁₄H₁₀BrNOS320.21~9.0 (s, 1H, thiazole-H), 7.3-7.5 (m, 5H, Bn-H), ~7.6 (d), ~7.4 (d) (Ar-H), ~5.2 (s, 2H, CH₂)Aromatic and thiazole carbons, ~71 (OCH₂)[M]+, [M+2]+

Workflow and Logic Diagram

The following diagram illustrates the proposed synthetic workflow.

G cluster_0 Starting Material Preparation cluster_1 Amine Formation cluster_2 Benzothiazole Ring Formation cluster_3 Analysis A 4-Bromo-2-nitrophenol B 1-(Benzyloxy)-4-bromo-2-nitrobenzene A->B  Williamson Ether Synthesis (Benzyl Bromide, K₂CO₃) C 4-(Benzyloxy)-2-bromo-6-aminobenzene B->C  Nitro Group Reduction (Fe, NH₄Cl) D 2-Amino-3-bromo-5-(benzyloxy)thiocyanate C->D  Thiocyanation (NaSCN, Br₂) E 5-(Benzyloxy)-7-bromobenzo[d]thiazole D->E  Reductive Cyclization (e.g., Na₂S, Formic Acid) F Purification & Characterization (Chromatography, NMR, MS) E->F

Caption: Proposed synthetic workflow for 5-(Benzyloxy)-7-bromobenzo[d]thiazole.

Conclusion

This technical guide presents a viable, albeit proposed, synthetic route to 5-(Benzyloxy)-7-bromobenzo[d]thiazole. The strategy leverages well-established synthetic transformations in heterocyclic chemistry. While this guide provides a robust theoretical framework, the practical implementation will require careful optimization of reaction conditions and thorough analytical characterization at each step. The successful synthesis of this compound will provide a valuable building block for the development of novel therapeutic agents and functional materials.

References

  • Shah, F., Wu, Y., Gut, J., Pedduri, Y., Legac, J., Rosenthal, P. J., et al. (2011). Design, synthesis and biological evaluation of novel benzothiazole and triazole analogs as falcipain inhibitors. Med. Chem. Commun., 2, 1201-1207.
  • Zhu, X. Y., Etukala, J. R., Eyunni, S. V. K., Setola, V., Roth, B. L., & Ablordeppey, S. Y. (2012). Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): a search for new dual-acting agents as potential antidepressants. European Journal of Medicinal Chemistry, 53, 124-132.
  • Khan, K. M., Rahim, F., Halim, S. A., Taha, M., Khan, M., Perveen, S., et al. (2011). Synthesis of novel inhibitors of b-glucuronidase based on benzothiazole skeleton and study of their binding affinity by molecular docking. Bioorganic & Medicinal Chemistry, 19(14), 4286-4294.
  • Recent Advances in the Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Preprints.org.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.
  • Note on Benzothiazole used in Modern Day Drug Designing and Development. (n.d.).
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023).
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. (n.d.). dergipark.org.tr.
  • Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. (n.d.). Indian Academy of Sciences.
  • Synthesis of the novel benzothiazole compounds from 7-benzylidenebicyclo [3.2.0] hept-2-en-6-ones and 2-aminobenzenethiol. (2012). TÜBİTAK Academic Journals.
  • Synthesis of Benzofuro[6,7-d]thiazoles, Benzofuro[7,6-d]thiazoles and 6-Arylaminobenzo[d]thiazole-4,7-diones as Antifungal Agent. (n.d.). SciSpace.
  • Process for the preparation of benzothiazoles. (n.d.).

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(Benzyloxy)-7-bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS No. 1650547-09-3). As a member of the benzothiazole class of heterocyclic compounds, this molecule represents a valuable and versatile building block for researchers in medicinal chemistry and materials science. Benzothiazoles are recognized as "privileged scaffolds" due to their prevalence in a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and neuroprotective agents.[1][2] This guide elucidates the distinct reactivity of the C7-bromo and C5-benzyloxy functional groups, providing detailed experimental protocols and mechanistic insights to empower scientists in the strategic design and execution of novel synthetic pathways. We will explore its potential in palladium-catalyzed cross-coupling reactions and subsequent deprotection strategies, highlighting its role as a scaffold for creating diverse molecular architectures aimed at drug discovery and the development of advanced organic materials.

The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prominent pharmacophore in modern drug development.[3] Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) facilitate diverse non-covalent interactions with biological targets, making it a frequent component of successful therapeutic agents.[4] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including but not limited to:

  • Anticancer: Certain benzothiazole derivatives exhibit potent antitumor activity in various human cancer cell lines.[1]

  • Antimicrobial & Antifungal: The scaffold is integral to compounds developed to combat bacterial and fungal infections.[5][6]

  • Neuroprotective: Riluzole, a benzothiazole-containing drug, is used in the treatment of amyotrophic lateral sclerosis (ALS), showcasing the scaffold's utility in central nervous system applications.[7]

  • Anti-inflammatory and Analgesic: Numerous derivatives have been investigated for their potential to mitigate inflammation and pain.[6]

The subject of this guide, 5-(Benzyloxy)-7-bromobenzo[d]thiazole, is a strategically designed synthetic intermediate. The bromine atom at the 7-position serves as a versatile handle for introducing molecular complexity via cross-coupling reactions, while the benzyloxy group at the 5-position acts as a protected phenol, which can be unmasked in a later synthetic step to reveal a key hydrogen-bonding moiety.

Molecular Structure and Physicochemical Properties

The structural features of 5-(Benzyloxy)-7-bromobenzo[d]thiazole dictate its chemical behavior. The electron-withdrawing nature of the thiazole ring influences the electronics of the fused benzene ring, and the specific placement of the bromo and benzyloxy substituents creates distinct sites for chemical modification.

Table 1: Physicochemical and Computed Properties of 5-(Benzyloxy)-7-bromobenzo[d]thiazole

PropertyValueSource
CAS Number 1650547-09-3[8]
Molecular Formula C₁₄H₁₀BrNOS[8]
Molecular Weight 320.20 g/mol [8]
Appearance (Predicted) White to off-white solid-
Storage Conditions Sealed in dry, 2-8°C, keep in dark place[8][9]
Topological Polar Surface Area (TPSA) 41.1 Ų(Computed)[10]
Predicted XLogP3 4.2(Computed)
Hydrogen Bond Donors 0(Computed)
Hydrogen Bond Acceptors 2(Computed)

Synthesis and Purification

While specific literature detailing the synthesis of 5-(Benzyloxy)-7-bromobenzo[d]thiazole is sparse, a plausible and robust synthetic route can be designed based on well-established methods for benzothiazole formation. The most common and versatile method involves the condensation and subsequent oxidative cyclization of a 2-aminothiophenol derivative with an aldehyde.[3][11]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Regioselective Bromination A 2-Amino-5-(benzyloxy)thiophenol C Intermediate Formamide A->C Reaction B Formic Acid (or equivalent) B->C E 5-(Benzyloxy)benzo[d]thiazole C->E Intramolecular Dehydration D Oxidative Cyclization (e.g., K₃[Fe(CN)₆]) D->E G 5-(Benzyloxy)-7-bromobenzo[d]thiazole (Target Molecule) E->G Electrophilic Aromatic Substitution F N-Bromosuccinimide (NBS) F->G

Caption: Plausible synthetic workflow for 5-(Benzyloxy)-7-bromobenzo[d]thiazole.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize 5-(Benzyloxy)-7-bromobenzo[d]thiazole.

Materials:

  • 5-(Benzyloxy)benzo[d]thiazole (precursor)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-(Benzyloxy)benzo[d]thiazole (1.0 eq) in anhydrous acetonitrile.

  • Bromination: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 5-(Benzyloxy)-7-bromobenzo[d]thiazole.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While specific experimental data is not publicly available, the expected spectral characteristics can be reliably predicted based on the molecular structure and data from analogous compounds.[12]

Predicted ¹H NMR Spectroscopy
  • Aromatic Protons (Benzothiazole): A singlet is expected for the proton at the C2 position. Two doublets corresponding to the protons at the C4 and C6 positions of the benzothiazole ring system are anticipated.

  • Benzyloxy Protons: A singlet integrating to 2H for the benzylic -CH₂- group and a multiplet integrating to 5H for the phenyl ring protons.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityAssignment
~9.0sH-2
~7.8dH-4
~7.3-7.5mPhenyl H (5H)
~7.2dH-6
~5.2s-OCH₂Ph (2H)
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for all 14 carbon atoms, including the quaternary carbons involved in ring fusion and substitution.

Table 3: Predicted Key ¹³C NMR Signals

Chemical Shift (δ) ppmAssignment
>155C-2
~150C-5 (C-O)
~136Phenyl C (ipso)
~127-129Phenyl CH
~110-125Benzothiazole CH & C-Br
~71-OCH₂Ph
Infrared (IR) Spectroscopy

Key IR absorption bands will confirm the presence of the main functional groups.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600, 1480 cm⁻¹: Aromatic C=C stretching.

  • ~1250 cm⁻¹: Aryl-O-C (ether) stretching.

  • ~1100-1000 cm⁻¹: C-O stretching.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M]⁺ and the [M+2]⁺ peak with a characteristic ~1:1 isotopic pattern, confirming the presence of a single bromine atom.

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-(Benzyloxy)-7-bromobenzo[d]thiazole lies in the orthogonal reactivity of its functional groups. Strategic manipulation allows for the sequential or selective modification at either the C7 or C5 position.

G cluster_0 C7-Bromo Position Reactivity cluster_1 C5-Benzyloxy Position Reactivity A 5-(Benzyloxy)-7-bromobenzo[d]thiazole B Suzuki Coupling + R-B(OH)₂ [Pd catalyst, Base] A->B C Sonogashira Coupling + R-C≡CH [Pd/Cu catalyst, Base] A->C D Buchwald-Hartwig Amination + R₂NH [Pd catalyst, Base] A->D H Debenzylation (e.g., H₂, Pd/C) A->H E 7-Aryl Derivative B->E F 7-Alkynyl Derivative C->F G 7-Amino Derivative D->G I 7-Bromo-5-hydroxybenzo[d]thiazole H->I

Caption: Key reactivity pathways for 5-(Benzyloxy)-7-bromobenzo[d]thiazole.

Reactivity at the C7-Bromo Position: Cross-Coupling Reactions

The bromine atom at the 7-position is ideally suited for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.[13] The electron-deficient nature of the benzothiazole ring system generally enhances the reactivity of the aryl bromide in these transformations.[14]

Key Transformations:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 7-aryl-5-(benzyloxy)benzo[d]thiazole derivative.

Materials:

  • 5-(Benzyloxy)-7-bromobenzo[d]thiazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-(Benzyloxy)-7-bromobenzo[d]thiazole, the arylboronic acid, and potassium carbonate.

  • Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst, Pd(PPh₃)₄.

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) and stir until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 7-aryl derivative.

Reactivity of the C5-Benzyloxy Group: Deprotection

The benzyl ether is a common protecting group for phenols. Its removal, typically under mild reductive conditions, unmasks the hydroxyl group. This is a crucial step in many synthetic strategies, as the resulting phenol can participate in hydrogen bonding, act as a nucleophile, or serve as a precursor for further functionalization.

Protocol: Catalytic Hydrogenation for Debenzylation

Objective: To deprotect the C5-hydroxyl group.

Materials:

  • 7-Substituted-5-(benzyloxy)benzo[d]thiazole (1.0 eq)

  • Palladium on carbon (10% Pd/C, ~10 mol%)

  • Methanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Reaction Setup: Dissolve the benzylated substrate in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere.

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure with a balloon or use a Parr apparatus (e.g., at 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected 7-substituted-5-hydroxybenzo[d]thiazole.

Applications in Drug Discovery

5-(Benzyloxy)-7-bromobenzo[d]thiazole is not an end-product but a strategic starting point. Its value for drug discovery professionals lies in its capacity to generate libraries of diverse compounds. A typical workflow would involve:

  • Diversification at C7: Utilize a range of boronic acids, alkynes, or amines in cross-coupling reactions to create a library of 7-substituted analogues.

  • Deprotection at C5: Remove the benzyl group to reveal the phenol. This often increases the polarity and can be critical for biological activity.

  • Pharmacological Screening: Test the resulting library of 7-substituted-5-hydroxybenzo[d]thiazoles in relevant biological assays (e.g., kinase inhibition, antimicrobial, cytotoxicity assays).[4][6]

This two-step diversification strategy allows for the rapid exploration of the structure-activity relationship (SAR) around the benzothiazole core, accelerating the identification of lead compounds.

Safety and Handling

Hazard Identification: Based on related compounds, 5-(Benzyloxy)-7-bromobenzo[d]thiazole should be handled with care. It is classified as potentially harmful if swallowed (H302).[9] It may also cause skin and eye irritation.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, dark place in a tightly sealed container as recommended.[8]

References

  • PubChem. 5-Bromobenzothiazole. [Online] Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Online] Available at: [Link]

  • Wikipedia. Benzothiazole. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Experimental procedures and characterization data for Thiazolium-Derived N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Alde. [Online] Available at: [Link]

  • Shashank. SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. [Online] Available at: [Link]

  • Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. [Online] Available at: [Link]

  • Nottingham ePrints. The Synthesis of Benzisothiazole and Benzothiazole Natural Products. [Online] Available at: [Link]

  • Journal of Pharmaceutical Research International. Note on Benzothiazole used in Modern Day Drug Designing and Development. [Online] Available at: [Link]

  • Khan, A., et al. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC. [Online] Available at: [Link]

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Online] Available at: [Link]

  • Semantic Scholar. Benzo[1,2-d:4,5-d']bis([8][9][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Online] Available at: [Link]

  • PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). [Online] Available at: [Link]

  • ResearchGate. Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. [Online] Available at: [Link]

  • MDPI. 4-(7-Bromobenzo[d][8][9][10]thiadiazol-4-yl)morpholine. [Online] Available at: [Link]

  • Srivastava et al. A Comprehensive Review on Benzothiazole Derivatives for their Antimicrobial Activity. IJPSR. [Online] Available at: [Link]

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Advanced Synthetic Applications of 5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS 1650547-09-3) in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on the strategic selection of bifunctional building blocks. 5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS 1650547-09-3) is a highly specialized, orthogonally protected intermediate designed for late-stage diversification[1]. Featuring a reactive C7-bromide for transition-metal-catalyzed cross-couplings and a protected C5-phenol for subsequent functionalization, this scaffold serves as a critical linchpin in the development of multikinase inhibitors and advanced anti-infective agents. This whitepaper details the structural rationale, validated synthetic workflows, and therapeutic applications of this indispensable building block.

Structural and Electronic Profiling

The synthetic utility of 5-(Benzyloxy)-7-bromobenzo[d]thiazole is dictated by its unique electronic distribution and steric environment.

Physicochemical Properties Summary
PropertyValue
CAS Number 1650547-09-3[1]
Chemical Name 5-(Benzyloxy)-7-bromobenzo[d]thiazole[1]
Molecular Formula C14H10BrNOS[1]
Molecular Weight 320.20 g/mol [1]
Standard Purity ≥97% (Standard commercial grade)[2]
Core Scaffold Benzothiazole[1]
Key Functional Groups C7-Bromide (Electrophile), C5-Benzyl ether (Protected Nucleophile)

Causality of Structural Design:

  • The C7-Bromide: The benzothiazole ring is an electron-deficient heterocycle. The fused thiazole system withdraws electron density from the carbocyclic ring, highly activating the C7-Br bond toward oxidative addition by low-valent transition metals (e.g., Pd(0)). This makes it an exceptionally reactive electrophile for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

  • The C5-Benzyloxy Group: A free hydroxyl group at C5 would interfere with basic cross-coupling conditions (acting as a competitive nucleophile or coordinating to the metal catalyst). The benzyl ether provides robust protection under strongly basic and thermal conditions, yet it can be orthogonally cleaved via Lewis acid-mediated deprotection once the C7 position has been functionalized.

Core Synthetic Workflows & Methodologies

The true value of this molecule lies in its ability to support a divergent synthetic pathway. By sequentially addressing the C7 and C5 positions, chemists can generate a vast library of derivatives from a single starting material.

G A 5-(Benzyloxy)-7-bromo benzo[d]thiazole B Pd-Catalyzed Cross-Coupling A->B Aryl Boronic Acid C 7-Substituted 5-(benzyloxy)benzo[d]thiazole B->C C7 Functionalization D Lewis Acid Cleavage (BCl3, DCM) C->D Deprotection E 7-Substituted benzo[d]thiazol-5-ol D->E C5-OH Unmasking F Late-Stage Functionalization E->F Electrophile G Target Drug Candidate (Kinase/Gyrase Inhibitor) F->G Final Assembly

Caption: Divergent synthetic pathway of CAS 1650547-09-3 toward target drug candidates.

Protocol A: C7 Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl or heteroaryl pharmacophore at the C7 position.

Methodology & Causality:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 5-(Benzyloxy)-7-bromobenzo[d]thiazole (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the rate-limiting reductive elimination step and drastically suppresses unwanted protodehalogenation side reactions.

  • Solvent System: Suspend the mixture in degassed 1,4-Dioxane/H2O (4:1, 0.2 M). Causality: A biphasic system is critical; dioxane solubilizes the organic substrates, while water dissolves the K2CO3, creating the reactive boronate complex required for efficient transmetalation.

  • Reaction: Heat to 90°C for 4–6 hours.

  • Self-Validation System: Monitor the reaction via LC-MS. The completion is validated when the distinct bromine isotope pattern (M / M+2 ratio of 1:1) disappears, replaced by the mass of the cross-coupled product. TLC (Hexanes/EtOAc 3:1) will show a shift from the starting material (Rf ~0.6) to a more polar fluorescent spot.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove dioxane and inorganic salts, dry over Na2SO4, and purify via flash chromatography.

Protocol B: C5 O-Debenzylation via Lewis Acid Cleavage

Objective: Unmask the C5-hydroxyl group for late-stage functionalization (e.g., alkylation or Mitsunobu reaction).

Methodology & Causality:

  • Preparation: Dissolve the C7-substituted-5-(benzyloxy)benzo[d]thiazole (1.0 eq) in anhydrous Dichloromethane (DCM) under argon and cool to -78°C.

  • Reagent Addition: Dropwise add BCl3 (1.0 M in DCM, 3.0 eq). Causality: While palladium-catalyzed hydrogenolysis (Pd/C, H2) is the classical method for benzyl ether cleavage, the benzothiazole core contains a nucleophilic sulfur atom that can coordinate to and poison the palladium catalyst. BCl3 acts as a hard Lewis acid, selectively coordinating to the hard ether oxygen. This weakens the adjacent C-O bond, facilitating the expulsion of the benzyl carbocation without disrupting the heterocyclic core.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Self-Validation System: Quench a 0.1 mL aliquot into cold methanol. TLC (Hexanes/EtOAc 1:1) should reveal the complete consumption of the starting material and the appearance of a highly polar spot (Rf ~0.2) that stains intensely with Phosphomolybdic Acid (PMA), confirming the presence of the free phenol.

  • Workup: Carefully quench the bulk reaction with MeOH at 0°C to safely destroy excess BCl3. Concentrate in vacuo, neutralize with saturated NaHCO3, extract with EtOAc, and purify.

Applications in Medicinal Chemistry

The benzothiazole scaffold is a highly privileged structure in pharmacology, capable of engaging in diverse π-π stacking, hydrogen bonding, and hydrophobic interactions within biological targets ()[3].

Oncology: Multitargeted Kinase Inhibitors

Derivatives of 1650547-09-3 are heavily utilized in the design of type II kinase inhibitors. Recent structure-guided designs have demonstrated that benzothiazole-urea derivatives can concurrently inhibit VEGFR-2, EGFR, and c-Met, thereby curtailing oncogenic signaling, tumor angiogenesis, and cellular proliferation ()[4]. The C7 position is typically functionalized with a urea moiety to bind the "DFG-out" inactive conformation of the kinase ATP-binding pocket, while the C5 position is modified to optimize solvent-exposed interactions.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylation MAPK RAF / MEK / ERK Pathway VEGFR2->MAPK Phosphorylation Inhibitor Benzothiazole-based Multikinase Inhibitor Inhibitor->VEGFR2 Binds ATP Pocket (DFG-out conformation) Angio Angiogenesis & Tumor Proliferation PI3K->Angio Promotes Survival MAPK->Angio Promotes Proliferation

Caption: Mechanism of action for benzothiazole-derived multikinase inhibitors targeting VEGFR-2.

Infectious Diseases: DNA Gyrase Inhibitors

Beyond oncology, the benzothiazole core is a cornerstone in the fight against antimicrobial resistance. Hit-to-lead optimization campaigns have utilized benzothiazole scaffolds to develop potent DNA gyrase and topoisomerase IV inhibitors. These compounds exhibit remarkable efficacy against Gram-negative ESKAPE pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa, by competitively binding to the ATP-binding pocket of the GyrB subunit ()[5]. The orthogonal protection of 1650547-09-3 allows for the precise tuning of lipophilicity (clogP) at the C5 and C7 positions, a critical factor in penetrating the complex Gram-negative bacterial envelope.

References

  • Shaheen, S., Siddique, A., Iftikhar, A., & Rashid, U. (2026). "Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met." ACS Omega.[Link]

  • Xu, X., Zhu, Z., Chen, S., Fu, Y., Zhang, J., Guo, Y., Xu, Z., Xi, Y., Wang, X., Ye, F., Chen, H., & Yang, X. (2024). "Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents." Frontiers in Chemistry, 12, 1384301.[Link]

  • Cotman, A. E., Durcik, M., Tiz, D. B., Fulgheri, F., Secci, D., Sterle, M., Možina, Š., Skok, Ž., Zidar, N., Zega, A., Ilaš, J., Mašič, L. P., Tomašič, T., Hughes, D., Huseby, D. L., Cao, S., Garoff, L., Fernández, T. B., Giachou, P., ... Kikelj, D. (2023). "Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa." Journal of Medicinal Chemistry, 66(2), 1380-1425.[Link]

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A Technical Guide to the Structural Elucidation of 5-(Benzyloxy)-7-bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and potential functionality of a molecule.[1] This guide provides an in-depth, systematic workflow for the structural elucidation of 5-(Benzyloxy)-7-bromobenzo[d]thiazole, a substituted heterocyclic compound. While this specific molecule may be novel or sparsely documented, the principles and methodologies detailed herein represent a robust, field-proven strategy applicable to a wide range of complex organic molecules. We will proceed with a multi-technique spectroscopic approach, integrating data from High-Resolution Mass Spectrometry (HRMS), one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, and referencing the potential for X-ray crystallography as the ultimate arbiter of structure.[1][2] Each step is explained not merely as a protocol, but with the underlying scientific rationale that informs the experimental choices, ensuring a self-validating and authoritative analysis.

Introduction: The Analytical Challenge

Benzothiazoles are a privileged scaffold in medicinal chemistry and materials science, known for a wide spectrum of biological activities and unique photophysical properties.[3][4] The introduction of substituents, such as the benzyloxy and bromo groups at the 5- and 7-positions, respectively, creates a specific regioisomer whose unambiguous identification is critical. The primary analytical questions to be answered are:

  • Elemental Composition: Does the molecule's mass and isotopic pattern match the expected formula, C₁₄H₁₀BrNOS?

  • Core Structure and Connectivity: Is the benzothiazole core intact, and are the substituents located at the correct positions (C5 and C7)?

  • Fragment Assembly: How can we unequivocally connect the benzyloxy and bromo substituents to the correct positions on the benzothiazole ring system?

To answer these questions, a synergistic application of multiple spectroscopic techniques is not just recommended, but essential.[2]

The Elucidation Workflow: A Multi-Pronged Strategy

The structural elucidation process follows a logical progression from broad, formula-defining data to fine-grained connectivity information. Our approach is designed to build a case for the structure, where each piece of data corroborates and refines the hypothesis.

Elucidation_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_final Final Confirmation MS High-Resolution MS H1_NMR 1H NMR MS->H1_NMR Confirms Formula & Halogen Presence C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR Proton Environment COSY 2D H-H COSY H1_NMR->COSY H-H Connectivity HSQC 2D C-H HSQC C13_NMR->HSQC Carbon Skeleton & Multiplicity Structure Proposed Structure C₁₄H₁₀BrNOS COSY->Structure Connects Fragments HMBC 2D C-H HMBC HSQC->HMBC Direct C-H Bonds HMBC->Structure Connects Fragments XRay X-Ray Crystallography (Optional/Definitive) Structure->XRay Absolute Proof

Caption: A logical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

The first and most crucial step is to verify the molecular formula. HRMS provides mass measurements with extremely high precision (typically within 5 ppm), allowing for the unambiguous determination of the elemental composition.[5][6]

Why HRMS? Unlike low-resolution MS, HRMS can distinguish between molecules with nearly identical nominal masses.[7][8] For C₁₄H₁₀⁷⁹BrNOS, the ability to measure the mass to four or more decimal places is essential for confirming this specific combination of atoms.[9]

Expected Observations: A key feature for a compound containing one bromine atom is the characteristic M and M+2 isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10][11] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units, which is a powerful diagnostic indicator for the presence of a single bromine atom.[10]

ParameterExpected ValueRationale
Molecular Formula C₁₄H₁₀BrNOS---
Calculated Exact Mass [M+H]⁺ 319.9799 (for ⁷⁹Br)High-resolution instruments measure the exact mass of the most abundant isotopes.[7]
Calculated Exact Mass [M+2+H]⁺ 321.9778 (for ⁸¹Br)The mass difference reflects the two principal isotopes of bromine.[11]
Isotopic Pattern M:M+2 ratio of ~1:1This distinctive pattern is a hallmark of a monobrominated compound.[10]
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

  • Analysis: Analyze the sample on an Orbitrap or Time-of-Flight (TOF) mass spectrometer to achieve the necessary mass accuracy for formula determination.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[2] A combination of 1D and 2D experiments will allow us to piece together the molecular puzzle.

Experimental Protocol: NMR Sample Preparation
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality 5 mm NMR tube.[2][12][13]

  • Referencing: Use the residual solvent peak or an internal standard like tetramethylsilane (TMS) for accurate chemical shift calibration.[12]

  • Acquisition: Acquire spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons).

Predicted ¹H NMR Data (in CDCl₃):

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-a~9.10s1HH-2The proton at C2 of the thiazole ring is typically deshielded and appears as a singlet.[3][14]
H-b~7.85d, J ≈ 2.0 Hz1HH-4Aromatic proton adjacent to the bromine at C7. Meta-coupled to H-6.
H-c~7.20d, J ≈ 2.0 Hz1HH-6Aromatic proton between the two substituents. Meta-coupled to H-4.
H-d7.50–7.30m5HPhenyl-HProtons on the phenyl ring of the benzyloxy group.
H-e~5.20s2H-O-CH₂ -PhBenzylic protons adjacent to an oxygen atom typically appear as a singlet in this region.
¹³C NMR & DEPT: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is then used to determine the multiplicity of each carbon (C, CH, CH₂, or CH₃).[15][16]

Why DEPT? A standard broadband-decoupled ¹³C spectrum shows all carbons as singlets. DEPT-135 and DEPT-90 experiments differentiate them: DEPT-90 shows only CH carbons, while DEPT-135 shows CH and CH₃ as positive peaks and CH₂ carbons as negative peaks. Quaternary carbons (C) are absent in both DEPT spectra.[17][18]

Predicted ¹³C NMR and DEPT-135 Data (in CDCl₃):

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
~168AbsentC-2Thiazole carbon, deshielded by adjacent N and S atoms.[19][20]
~155AbsentC-5Aromatic carbon bonded to oxygen, significantly deshielded.
~152AbsentC-7aBridgehead carbon adjacent to sulfur.
~136AbsentC-ipso (Phenyl)Quaternary carbon of the phenyl ring attached to the benzylic group.
~134AbsentC-3aBridgehead carbon adjacent to nitrogen.
~129PositiveC-para/ortho (Phenyl)Phenyl CH carbons.
~128PositiveC-meta (Phenyl)Phenyl CH carbons.
~125PositiveC-4Aromatic CH carbon.
~115PositiveC-6Aromatic CH carbon, shielded by the adjacent oxygen.
~110AbsentC-7Aromatic carbon bonded to bromine.
~71Negative-O-C H₂-PhBenzylic carbon, appears as a negative peak.
2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are connected.[21][22]

H-H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2 or 3 bonds.

  • Expected Correlation: A weak cross-peak between H-b (~7.85 ppm) and H-c (~7.20 ppm) would confirm their meta-coupling on the benzothiazole ring. Correlations would also be seen among the phenyl protons (H-d).

  • Key Insight: The absence of correlations between the H-2 singlet, the H-4/H-6 pair, and the benzyloxy protons confirms they are isolated spin systems.

C-H HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹J-coupling).[23]

  • Expected Correlations: It will show cross-peaks connecting H-a to C-2, H-b to C-4, H-c to C-6, H-e to the benzylic carbon, and the phenyl protons to their respective carbons. This is a powerful confirmation of the assignments made in the 1D spectra.

C-H HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for final confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds away (²J and ³J-coupling), allowing us to connect the isolated fragments.[23][24]

Caption: Key expected HMBC correlations for structure confirmation.

Crucial HMBC Correlations for Positional Isomer Confirmation:

  • Benzylic Protons (H-e) to C-5: A clear correlation from the benzylic protons (~5.20 ppm) to the oxygen-bearing carbon C-5 (~155 ppm) unequivocally places the benzyloxy group at this position.

  • H-4 to C-5 and C-7a: The proton at ~7.85 ppm (H-b) will show correlations to the quaternary carbons C-5 and C-7a, confirming its position at C-4.

  • H-6 to C-5 and C-7: The proton at ~7.20 ppm (H-c) will show correlations to the quaternary carbons C-5 and C-7, confirming its position at C-6, nestled between the two substituents.

  • H-2 to C-7a and C-3a: The thiazole proton (H-a) will correlate to the bridgehead carbons, confirming the integrity of the heterocyclic ring.

X-Ray Crystallography: The Definitive Proof

For novel compounds, particularly in regulated environments like drug development, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, including relative and absolute stereochemistry if applicable.[25][26]

Principle: This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate a 3D electron density map, from which the precise position of every atom can be determined.[27]

Protocol:

  • Crystallization: Grow a single crystal of the compound, typically by slow evaporation of a saturated solution. This is often the most challenging step.[28]

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the phase problem and refine the atomic positions to generate the final molecular structure.

Conclusion

The structural elucidation of 5-(Benzyloxy)-7-bromobenzo[d]thiazole is achieved through a systematic and hierarchical application of modern spectroscopic techniques. High-Resolution Mass Spectrometry confirms the elemental formula and the presence of bromine. A full suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) works in concert to build the molecular structure piece by piece. The HMBC experiment, in particular, is critical for connecting the distinct molecular fragments and confirming the specific 5,7-disubstitution pattern. The combined data from these techniques provides a self-validating and unequivocal confirmation of the proposed structure, with X-ray crystallography standing as the final arbiter for absolute proof.

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starting materials for 5-(Benzyloxy)-7-bromobenzo[d]thiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-(Benzyloxy)-7-bromobenzo[d]thiazole

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anticonvulsant properties.[1][2] The specific substitution pattern of 5-(Benzyloxy)-7-bromobenzo[d]thiazole makes it a valuable intermediate for the synthesis of more complex molecular probes and potential therapeutic agents. The presence of the bromo-substituent at the 7-position provides a versatile handle for further functionalization via cross-coupling reactions, while the benzyloxy group at the 5-position modulates the electronic properties and lipophilicity of the core structure.

This guide provides a comprehensive, technically-grounded strategy for the synthesis of 5-(Benzyloxy)-7-bromobenzo[d]thiazole. As a direct, one-pot synthesis is not prominently described in the literature, this document outlines a robust, multi-step pathway based on well-established, high-yielding chemical transformations. The narrative emphasizes the strategic rationale behind the selection of starting materials and the sequence of reactions, providing a self-validating protocol for researchers in organic synthesis and drug development.

Part 1: Strategic Retrosynthetic Analysis

The most reliable and convergent strategy for constructing the benzothiazole core involves the cyclization of a correspondingly substituted 2-aminothiophenol.[2][3][4] Therefore, the primary retrosynthetic disconnection of the target molecule breaks the C-S and C=N bonds of the thiazole ring. This reveals the critical precursor, 2-amino-6-bromo-4-(benzyloxy)thiophenol , and a one-carbon electrophile, such as formic acid, required for the final ring closure.

This approach is strategically advantageous as it isolates the challenge to the synthesis of the multi-substituted aminothiophenol intermediate, a process that can be achieved through a logical sequence of high-yielding functional group introductions and manipulations on a simpler, commercially available starting material.

G Target 5-(Benzyloxy)-7-bromobenzo[d]thiazole Disconnection Benzothiazole Ring Formation Target->Disconnection Intermediate 2-Amino-6-bromo-4-(benzyloxy)thiophenol C1_Source Formic Acid (HCOOH) Disconnection->Intermediate Disconnection->C1_Source

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis of the Key Intermediate: 2-Amino-6-bromo-4-(benzyloxy)thiophenol

The synthesis of this key intermediate is designed as a six-step sequence starting from the inexpensive and readily available p-aminophenol . This pathway ensures precise control over the regiochemistry of each substitution.

Synthetic Workflow for the Key Intermediate

G A p-Aminophenol B N-(4-Hydroxyphenyl)acetamide A->B Acetic Anhydride Pyridine C N-(3-Bromo-4-hydroxyphenyl)acetamide B->C N-Bromosuccinimide Acetonitrile D N-(3-Bromo-4-(benzyloxy)phenyl)acetamide C->D Benzyl Bromide K₂CO₃, Acetone E 3-Bromo-4-(benzyloxy)aniline D->E HCl (aq) Reflux F 2-Amino-6-bromo-4-(benzyloxy)benzenethiol E->F 1. NH₄SCN, NBS 2. NaOH (aq)

Caption: Proposed workflow for the synthesis of the key aminothiophenol intermediate.

Rationale for Experimental Choices
  • Amine Protection: The synthesis commences by protecting the amino group of p-aminophenol as an acetamide. This is crucial for two reasons: it reduces the activating strength of the amine, preventing over-bromination in the subsequent step, and it enhances the ortho-directing effect of the adjacent hydroxyl group.

  • Regioselective Bromination: With the amine protected, electrophilic bromination using a mild source like N-Bromosuccinimide (NBS) proceeds with high regioselectivity. The powerful ortho,para-directing hydroxyl group directs the incoming electrophile to the position ortho to itself, yielding the desired 3-bromo-substituted product.

  • Phenol Protection: The phenolic hydroxyl group is protected as a benzyl ether. The benzyl group is selected for its robustness; it is stable to the conditions required for the subsequent thiocyanation and amine deprotection steps, yet can be removed later if necessary under standard hydrogenolysis conditions.

  • Amine Deprotection: The acetamide is hydrolyzed under acidic conditions to reveal the free amine, which is essential for directing the subsequent thiocyanation step.

  • Directed Thiocyanation: The introduction of the sulfur functionality is achieved via electrophilic thiocyanation. In the presence of a bromide source, ammonium thiocyanate forms an electrophilic species that attacks the aniline ring. The free amino group directs this substitution to the ortho position, yielding the thiocyanate precursor.

  • Conversion to Thiophenol: The final step is the hydrolysis of the thiocyanate group to the corresponding thiophenol. This is typically achieved under basic conditions, for instance with aqueous sodium hydroxide or sodium sulfide, which provides the nucleophilic thiol necessary for the final cyclization. This method avoids harsh reducing agents that could cleave the aryl-bromide bond.[5]

Part 3: Final Cyclization to Form the Benzothiazole Ring

The concluding step of the synthesis is the formation of the benzothiazole ring via the reaction of the aminothiophenol intermediate with formic acid. This classic method, a variation of the Jacobsen-Hugershoff synthesis, is highly efficient for producing benzothiazoles that are unsubstituted at the 2-position.

The mechanism involves an initial N-formylation of the amino group, followed by an acid-catalyzed intramolecular cyclization where the nucleophilic thiol attacks the formyl carbonyl. A final dehydration step yields the aromatic benzothiazole ring system.

Part 4: Data Presentation & Experimental Protocols

Data Tables

Table 1: Key Reagents for Proposed Synthesis

Compound Name Molecular Formula Role Step Used
p-Aminophenol C₆H₇NO Starting Material 2.1
Acetic Anhydride C₄H₆O₃ Protecting Agent 2.1
N-Bromosuccinimide (NBS) C₄H₄BrNO₂ Brominating Agent 2.2
Benzyl Bromide C₇H₇Br Protecting Agent 2.3
Potassium Carbonate (K₂CO₃) K₂CO₃ Base 2.3
Ammonium Thiocyanate (NH₄SCN) CH₄N₂S Sulfur Source 2.5
Formic Acid CH₂O₂ C1 Source / Solvent 3.0

| 2-Amino-6-bromo-4-(benzyloxy)thiophenol | C₁₃H₁₂BrNOS | Key Intermediate | 3.0 |

Table 2: Physicochemical Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Physical State (Expected)
2-Amino-6-bromo-4-(benzyloxy)thiophenol C₁₃H₁₂BrNOS 326.21 Solid

| 5-(Benzyloxy)-7-bromobenzo[d]thiazole | C₁₄H₁₀BrNOS | 336.21 | Solid |

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(3-Bromo-4-(benzyloxy)phenyl)acetamide (Steps 2.1-2.3)

  • Amine Protection: In a round-bottom flask, dissolve p-aminophenol (1.0 eq.) in pyridine. Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq.) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2 hours. Pour the reaction mixture into ice-water and collect the precipitated N-(4-hydroxyphenyl)acetamide by filtration.

  • Bromination: Dissolve the dried N-(4-hydroxyphenyl)acetamide (1.0 eq.) in acetonitrile. Add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature. Stir the mixture for 4-6 hours, monitoring by TLC. Upon completion, remove the solvent under reduced pressure and recrystallize the crude product from ethanol/water to yield N-(3-bromo-4-hydroxyphenyl)acetamide.

  • Benzylation: To a solution of N-(3-bromo-4-hydroxyphenyl)acetamide (1.0 eq.) in acetone, add potassium carbonate (2.5 eq.) and benzyl bromide (1.2 eq.). Reflux the mixture for 12-16 hours. After cooling, filter off the inorganic salts and concentrate the filtrate. Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain N-(3-bromo-4-(benzyloxy)phenyl)acetamide.

Protocol 2: Synthesis of 2-Amino-6-bromo-4-(benzyloxy)thiophenol (Steps 2.4-2.6)

  • Amine Deprotection: Reflux the N-(3-bromo-4-(benzyloxy)phenyl)acetamide (1.0 eq.) in a mixture of ethanol and 6M aqueous HCl for 4-6 hours. Cool the solution and neutralize with aqueous sodium bicarbonate. Extract the product, 3-bromo-4-(benzyloxy)aniline, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Thiocyanation: Dissolve the 3-bromo-4-(benzyloxy)aniline (1.0 eq.) and ammonium thiocyanate (2.2 eq.) in methanol. Cool the solution to 0 °C. Add a solution of NBS (1.1 eq.) in methanol dropwise. Stir at 0 °C for 1 hour, then at room temperature for 3 hours. Quench the reaction with water and extract with ethyl acetate. Purify the crude product by column chromatography to yield 2-amino-5-bromo-4-(benzyloxy)phenyl thiocyanate.

  • Thiol Formation: Dissolve the purified thiocyanate (1.0 eq.) in ethanol and add an aqueous solution of sodium hydroxide (5.0 eq.). Reflux the mixture for 4 hours. Cool to room temperature and acidify carefully with 2M HCl to pH ~5-6. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the key intermediate, 2-amino-6-bromo-4-(benzyloxy)thiophenol, which should be used promptly in the next step.

Protocol 3: Synthesis of 5-(Benzyloxy)-7-bromobenzo[d]thiazole (Final Step)

  • Cyclization: In a round-bottom flask, add the crude 2-amino-6-bromo-4-(benzyloxy)thiophenol (1.0 eq.) to an excess of formic acid.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 3-5 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Collect the resulting precipitate by vacuum filtration, washing thoroughly with water.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the final product, 5-(Benzyloxy)-7-bromobenzo[d]thiazole.

Conclusion

This guide details a logical and robust synthetic pathway for 5-(Benzyloxy)-7-bromobenzo[d]thiazole, starting from the simple precursor p-aminophenol. By employing a sequence of well-understood and high-yielding reactions—including protection-deprotection strategies, regioselective electrophilic substitution, and a final ring-forming condensation—this protocol provides a reliable method for accessing this valuable chemical intermediate. The strategic choices outlined herein are designed to maximize yield and purity while relying on established, scalable chemical transformations, making this approach suitable for researchers in both academic and industrial settings.

References

  • Taylor & Francis. (2022, February 2). Full article: Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. PubMed Central. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • The Royal Society of Chemistry. Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. [Link]

  • National Center for Biotechnology Information. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. [Link]

  • Nottingham ePrints. The Synthesis of Benzisothiazole and Benzothiazole Natural Products. [Link]

  • Organic Syntheses. 2-NAPHTHALENETHIOL. [Link]

  • ACS Publications. (2014, January 10). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters. [Link]

  • SciSpace. Synthesis of Benzofuro[6,7-d]thiazoles, Benzofuro[7,6-d]thiazoles and 6-Arylaminobenzo[d]thiazole-4,7-diones as Antifungal Agent. [Link]

  • Google Patents. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.
  • MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

Sources

Reactivity and Synthetic Utility of the Bromine Atom in 5-(Benzyloxy)-7-bromobenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the benzothiazole core represents a privileged scaffold, frequently utilized in the design of kinase inhibitors targeting critical oncogenic pathways such as the PI3K/AKT/mTOR cascade[1]. Within this chemical space, 5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS: 1650547-09-3) emerges as a highly versatile building block. The strategic placement of a benzyloxy protecting group at C5 and a reactive bromine atom at C7 provides a unique stereoelectronic environment. This whitepaper deconstructs the reactivity of the C7-bromine atom, providing field-proven insights, mechanistic causality, and validated protocols for late-stage functionalization.

Structural and Electronic Profiling of the Scaffold

To successfully manipulate 5-(Benzyloxy)-7-bromobenzo[d]thiazole, one must first understand the causality behind its reactivity profile. The C7-bromine atom is not a standard aryl halide; its behavior is dictated by two competing forces:

  • Electronic Activation via Inductive Effects: The C5-benzyloxy (-OBn) group is a strong electron-donating group (EDG) via resonance (+M effect). However, because the C7 position is meta to C5, it does not benefit from this resonance stabilization. Instead, C7 primarily experiences the oxygen atom's inductive electron-withdrawing effect (-I). Combined with the inherent electron deficiency of the fused thiazole ring, the C7-Br bond becomes highly polarized and electron-deficient. This localized electrophilicity significantly lowers the activation energy required for the oxidative addition of electron-rich Palladium(0) catalysts.

  • Steric Topography (The Peri-Effect): Position 7 is located peri to the bulky sulfur atom of the thiazole ring. This steric crowding can impede the reductive elimination step in cross-coupling catalytic cycles. To counteract this, synthetic chemists must employ ligands with large bite angles (e.g., dppf) or substantial steric bulk (e.g., XPhos) to force the palladium intermediate toward reductive elimination, preventing catalyst stalling.

Mechanistic Pathways of C7-Bromine Reactivity

The C7-bromine handle can be functionalized through two primary mechanistic avenues: Transition-metal catalyzed cross-coupling and Lithium-halogen exchange.

ReactivityMap SM 5-(Benzyloxy)-7-bromo benzo[d]thiazole Suzuki 7-Aryl Derivative (Suzuki-Miyaura) SM->Suzuki Ar-B(OH)2, Pd cat. Buchwald 7-Amino Derivative (Buchwald-Hartwig) SM->Buchwald HNR2, Pd cat. Borylation 7-BPin Derivative (Miyaura Borylation) SM->Borylation B2Pin2, Pd cat. Lithium 7-Substituted Derivative (Li-Halogen Exchange) SM->Lithium 1. n-BuLi, -78°C 2. Electrophile

Divergent synthetic pathways leveraging the C7-bromine reactivity.

A. Palladium-Catalyzed Cross-Coupling

The foundational principles of Suzuki-Miyaura and Buchwald-Hartwig couplings apply robustly here. Borylation of the 7-bromo position using bis(pinacolato)diboron (B₂Pin₂) is a particularly valuable transformation, converting the electrophilic bromide into a nucleophilic boronate ester. This exact transformation has been successfully validated on 7-bromobenzothiazole scaffolds in the synthesis of STK4 kinase inhibitors[2].

B. Metallation via Lithium-Halogen Exchange

Bromine's high polarizability facilitates rapid lithium-halogen exchange when treated with n-Butyllithium (n-BuLi). The resulting 7-lithiobenzo[d]thiazole is a powerful nucleophile. However, this intermediate is kinetically unstable; if the temperature rises above -40 °C, the nucleophilic C7-anion can trigger a ring-opening sequence via cleavage of the adjacent C-S bond. Strict cryogenic control is mandatory.

Quantitative Data Presentation

The following table summarizes the optimized, field-proven reaction parameters for the functionalization of the C7-bromine atom.

Table 1: Quantitative Reaction Parameters for C7-Bromine Functionalization

Reaction ClassReagents & Catalyst SystemBase & SolventTemp / TimeExpected Yield
Suzuki-Miyaura Ar-B(OH)₂, Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2 eq), Dioxane/H₂O (4:1)90 °C / 12 h75–90%
Miyaura Borylation B₂Pin₂, Pd(dppf)Cl₂ (10 mol%)KOAc (2 eq), Anhydrous Dioxane90 °C / 16 h70–85%
Buchwald-Hartwig Amine, Pd₂(dba)₃ (5 mol%), XPhosCs₂CO₃ (2 eq), Anhydrous Toluene100 °C / 18 h60–80%
Li-Halogen Exchange n-BuLi (1.1 eq), DMF (Electrophile)None, Anhydrous THF-78 °C / 2 h50–75%

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating critical in-process controls.

Protocol 1: Palladium-Catalyzed Miyaura Borylation

Causality Note: Potassium acetate (KOAc) is explicitly chosen over stronger bases (like K₂CO₃) to prevent the newly formed boronate ester from undergoing a premature Suzuki coupling with the unreacted starting bromide.

Workflow Step1 1. Reagent Assembly (Substrate, B2Pin2, Pd(dppf)Cl2, KOAc) Step2 2. Inert Atmosphere Setup (Vacuum/N2 backfill x3) Step1->Step2 Step3 3. Solvent Addition (Degassed 1,4-Dioxane) Step2->Step3 Step4 4. Thermal Activation (90°C for 12-18 h) Step3->Step4 Step5 5. Workup & Purification (Filtration, Silica Gel Chromatography) Step4->Step5

Step-by-step workflow for the palladium-catalyzed borylation of the C7 position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 5-(Benzyloxy)-7-bromobenzo[d]thiazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), KOAc (2.0 eq), and Pd(dppf)Cl₂ (0.1 eq).

  • Atmospheric Control: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen (repeat 3 times). Self-Validation: Failure to strictly exclude oxygen will result in the rapid oxidation of the Pd(0) active species, visible as a premature black precipitate before heating.

  • Solvent Addition: Inject anhydrous, sparged 1,4-dioxane (0.2 M concentration) via syringe.

  • Reaction: Heat the mixture to 90 °C in an oil bath. The suspension will transition from yellow/orange to a deep red/brown. Stir for 16 hours.

  • In-Process Check: Monitor via TLC (Hexanes/EtOAc 4:1). The product boronate ester will appear as a highly UV-active spot with a lower Rf than the starting bromide.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate in vacuo. Purify via flash chromatography.

Protocol 2: Lithium-Halogen Exchange to 7-Formyl Derivative

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(Benzyloxy)-7-bromobenzo[d]thiazole (1.0 eq) in anhydrous THF (0.1 M) under a strict Argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C. Self-Validation: Use an internal temperature probe. The temperature must not exceed -70 °C during addition to prevent benzothiazole ring fragmentation.

  • Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 10 minutes. Stir the resulting deep-colored solution at -78 °C for 30 minutes.

  • Electrophilic Trapping: Dropwise add anhydrous N,N-Dimethylformamide (DMF) (2.0 eq). Stir for an additional 1 hour at -78 °C.

  • Quenching: Quench the reaction while still in the cold bath by adding saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting 5-(benzyloxy)benzo[d]thiazole-7-carbaldehyde via silica gel chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

  • US Patent 10,710,978 B2. (2020). STK4 inhibitors for treatment of hematologic malignancies. Google Patents.

Sources

The Strategic Role of the 5-Benzyloxy Group in 5-(Benzyloxy)-7-bromobenzo[d]thiazole: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, frequently embedded in molecules designed to target kinases, DNA gyrases, and pro-apoptotic pathways. Within this chemical space, 5-(Benzyloxy)-7-bromobenzo[d]thiazole emerges as a highly versatile, bifunctional building block ([1]).

The architectural brilliance of this molecule lies in the dual utility of the 5-benzyloxy (-OBn) group . It serves simultaneously as a robust, orthogonal protecting group for synthetic elaboration at the C7 position and, when retained, as a critical pharmacophore element that drives target engagement via hydrophobic pocket occupation and lipophilicity enhancement. This whitepaper deconstructs the mechanistic rationale behind utilizing the benzyloxy group, providing field-proven protocols and structure-activity relationship (SAR) insights to accelerate your drug discovery workflows.

The Dual Mandate of the Benzyloxy Group

Synthetic Utility: Orthogonality and Electronic Tuning

In the synthesis of complex benzothiazole derivatives, the C5-phenol is often required for terminal hydrogen-bonding interactions within a target protein's active site. However, an unprotected C5-hydroxyl group is a liability during early-stage synthesis. Under the basic conditions required for palladium-catalyzed cross-coupling at the C7-bromide, an unprotected phenol deprotonates to form an electron-rich phenoxide. This phenoxide not only deactivates the benzothiazole ring toward oxidative addition by increasing electron density but also risks off-target O-arylation.

The benzyloxy group solves this by masking the phenol. Unlike a methoxy (-OMe) group, which requires harsh Lewis acids (e.g., BBr


 at low temperatures) for deprotection—often leading to the degradation of sensitive heterocyclic cores—the benzyl ether is perfectly orthogonal. It withstands the basic, high-temperature conditions of Suzuki or Stille couplings and can be cleanly cleaved later via mild catalytic hydrogenolysis.
Pharmacological Utility: Lipophilicity and Target Engagement

When the benzyloxy group is intentionally retained in the final drug candidate, it ceases to be a mere synthetic placeholder and becomes a structural effector. The bulky, lipophilic nature of the benzyl ring dramatically increases the molecule's partition coefficient (LogP), enhancing cell membrane permeability and blood-brain barrier (BBB) penetration.

Furthermore, the benzyloxy group actively engages in Van der Waals and


 stacking interactions. For instance, in the development of benzothiazole-based DNA gyrase inhibitors, researchers found that benzyloxy substituents form critical hydrophobic interactions with specific amino acid residues (such as Ile94 and Val118), anchoring the molecule in the binding cleft ([2]). Similarly, in procaspase-3 activators, the introduction of a benzyloxy group was shown to be highly favorable for antitumor activity, with the steric bulk and electron density of the phenyl ring directly dictating the IC

values ([3]).

G Center 5-Benzyloxy Group in Benzothiazole Scaffolds P1 Hydrophobic Pocket Engagement (e.g., Ile94, Val118 interactions) Center->P1 Van der Waals forces P2 Lipophilicity Enhancement (Increased LogP & BBB Permeability) Center->P2 Partition Coefficient P3 Conformational Shielding (Prevents Off-Target Binding) Center->P3 Steric Bulk

Figure 1: Pharmacological and physicochemical contributions of the benzyloxy moiety.

Quantitative Data & Comparative Analysis

To understand why the benzyloxy group is preferred over other protecting/functional groups at the C5 position, we must analyze the physicochemical and reactivity profiles. Table 1 summarizes the impact of different C5-substituents on the 7-bromobenzo[d]thiazole scaffold.

Table 1: Physicochemical and Reactivity Profile of C5-Substituents

C5-SubstituentPrimary RoleDeprotection ConditionsOrthogonality to C7-Br CouplingRelative LogP ContributionPharmacological Impact (if retained)
-OH (Unprotected) H-Bond DonorN/APoor (Prone to O-arylation, deactivates C7)LowHigh (Essential for many kinase active sites)
-OMe (Methoxy) Protecting GroupHarsh (BBr

, 0°C to RT)
Good ModerateLow (Minimal steric engagement)
-OBn (Benzyloxy) Dual (Protection/SAR)Mild (H

, Pd/C, 1 atm)
Excellent HighHigh (Fills lipophilic clefts, e.g., RIPK1 inhibitors[4])

Mechanistic Workflows and Experimental Protocols

The following protocols represent a self-validating system for utilizing 5-(Benzyloxy)-7-bromobenzo[d]thiazole. The causality behind each reagent choice is explicitly detailed to ensure reproducibility and scientific rigor.

G A 5-(Benzyloxy)-7-bromobenzo[d]thiazole (Starting Scaffold) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki at C7) A->B R-B(OH)2, Base C 7-Substituted-5-(benzyloxy) benzo[d]thiazole B->C D Catalytic Hydrogenolysis (Pd/C, H2) C->D Chemoselective Cleavage E 7-Substituted-5-hydroxy benzo[d]thiazole D->E

Figure 2: Orthogonal functionalization workflow enabled by the 5-benzyloxy protecting group.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C7

This protocol leverages the C7-bromide while the C5-phenol remains protected by the benzyloxy group.

Reagents & Causality:

  • Substrate: 5-(Benzyloxy)-7-bromobenzo[d]thiazole (1.0 eq).

  • Coupling Partner: Arylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl

    
     (0.05 eq). Rationale: The bulky, bidentate dppf ligand prevents the basic nitrogen of the benzothiazole ring from coordinating with and poisoning the palladium center.
    
  • Base: K

    
    CO
    
    
    
    (2.0 eq). Rationale: Required to form the reactive boronate complex during the transmetalation step.
  • Solvent: 1,4-Dioxane / H

    
    O (4:1 v/v). Rationale: Dioxane solubilizes the highly lipophilic benzyloxy-substituted starting material, while water is necessary to dissolve the inorganic base.
    

Step-by-Step Procedure:

  • Charge a Schlenk flask with 5-(Benzyloxy)-7-bromobenzo[d]thiazole, arylboronic acid, and K

    
    CO
    
    
    
    .
  • Add the 1,4-Dioxane/H

    
    O solvent mixture. Degas the suspension by bubbling argon or nitrogen through the mixture for 15 minutes. Self-Validation: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.
    
  • Add Pd(dppf)Cl

    
     under a positive stream of inert gas.
    
  • Seal the flask and heat to 90 °C for 8–12 hours. Monitor via LC-MS. The benzyloxy group will appear stable (no mass shift corresponding to debenzylation).

  • Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na

    
    SO
    
    
    
    , concentrated, and purified via silica gel chromatography to yield the 7-substituted-5-(benzyloxy)benzo[d]thiazole.
Protocol 2: Chemoselective O-Debenzylation (Hydrogenolysis)

Once the C7 position is functionalized, the benzyloxy group can be cleaved to reveal the C5-phenol for kinase/gyrase binding.

Reagents & Causality:

  • Catalyst: 10% Pd/C (0.1 eq by weight). Rationale: Provides a high surface area for the adsorption of hydrogen gas and the benzyloxy ether.

  • Atmosphere: H

    
     gas (1 atm, balloon). Rationale: Mild pressure ensures the benzyloxy group is cleaved without reducing the aromatic benzothiazole core.
    
  • Solvent: Methanol or EtOAc.

Step-by-Step Procedure:

  • Dissolve the 7-substituted-5-(benzyloxy)benzo[d]thiazole in Methanol.

  • Carefully add 10% Pd/C to the solution. Caution: Pd/C is pyrophoric; add under an inert atmosphere or wet with a few drops of solvent first.

  • Evacuate the flask and backfill with H

    
     gas three times using a balloon.
    
  • Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (disappearance of the less polar starting material).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Self-Validation: Wash the Celite pad thoroughly with EtOAc to ensure complete recovery of the highly polar phenolic product.

  • Concentrate the filtrate in vacuo to afford the pure 7-substituted-5-hydroxybenzo[d]thiazole.

(Note: If the C7-substituent contains reducible groups like alkenes or nitro groups, replace this protocol with a Lewis acid-mediated cleavage using TMSI or BCl


 to maintain chemoselectivity).

Conclusion

The 5-(Benzyloxy)-7-bromobenzo[d]thiazole scaffold is a masterclass in rational chemical design. The benzyloxy group acts as a dual-purpose instrument: it provides critical synthetic orthogonality, allowing aggressive cross-coupling at the C7 position without catalyst poisoning or side reactions, and it serves as a potent pharmacological modulator that can drive hydrophobic target engagement and optimize LogP. By mastering the chemoselective protocols outlined in this guide, drug development professionals can rapidly elaborate this scaffold into high-affinity inhibitors for a myriad of therapeutic targets.

References

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Theoretical Studies on the Molecular Structure of 5-(Benzyloxy)-7-bromobenzo[d]thiazole: A DFT Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel chemotherapeutics and advanced organic materials relies heavily on understanding the quantum mechanical behavior of privileged scaffolds. 5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS: 1650547-09-3) represents a highly functionalized heterocyclic intermediate with profound potential in drug discovery and materials science[1].

As a Senior Application Scientist, I approach the theoretical study of this molecule not merely as a computational exercise, but as a predictive framework. By employing Density Functional Theory (DFT), we can decode the electronic "push-pull" dynamics generated by the electron-donating benzyloxy group at the C5 position and the electron-withdrawing bromine atom at the C7 position. This whitepaper establishes a field-proven, self-validating computational protocol to extract, analyze, and interpret the structural, electronic, and reactive properties of this complex benzothiazole derivative.

Molecular Architecture & Electronic Causality

The core of the molecule is the benzo[d]thiazole ring, a ubiquitous pharmacophore known for its thermal stability and ability to participate in extensive


-delocalization. The substitution pattern dictates the molecule's chemical behavior:
  • C5-Benzyloxy Group: The oxygen atom possesses lone pairs that participate in

    
     conjugation with the benzothiazole core. This resonance effect increases electron density, effectively raising the energy of the Highest Occupied Molecular Orbital (HOMO).
    
  • C7-Bromine Atom: Bromine is highly electronegative and exerts a strong inductive electron-withdrawing effect (

    
     effect). Furthermore, its large atomic radius and diffuse electron cloud require specialized computational treatment to accurately model its polarizability. This substituent acts as an electron sink, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO).
    

Understanding this structural dichotomy is critical. The interplay between the C5 donor and C7 acceptor creates a polarized Molecular Electrostatic Potential (MEP), which directly governs how the molecule will interact with biological targets or organic solvents[2].

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity, computational workflows must be robust and self-validating. The following step-by-step methodology outlines the standard operating procedure for the DFT analysis of 5-(Benzyloxy)-7-bromobenzo[d]thiazole, utilizing Gaussian 09/16 software.

Step-by-Step Experimental Workflow

Step 1: Initial Geometry Construction

  • Action: Construct the 3D molecular structure using GaussView 6.0.

  • Causality: A near-accurate initial guess reduces computational cost and prevents the optimization algorithm from trapping the structure in a high-energy local minimum.

Step 2: Functional and Basis Set Selection

  • Action: Apply the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) hybrid functional coupled with the 6-311++G(d,p) basis set[3].

  • Causality: B3LYP is the gold standard for heterocyclic organic molecules, providing an optimal balance between accuracy and computational expense. The addition of diffuse functions (++) is mandatory here; they allow the electron cloud to expand, which is critical for accurately modeling the highly electronegative oxygen and the large, polarizable bromine atom. Polarization functions (d,p) account for the asymmetry of the electron distribution during bonding.

Step 3: Geometry Optimization & Frequency Validation

  • Action: Run a simultaneous optimization and frequency calculation (Opt + Freq).

  • Causality (The Self-Validating Gate): Optimization alone only finds a stationary point on the potential energy surface. The frequency calculation is the critical quality-control step. If the calculation yields zero imaginary frequencies (

    
    ), the geometry is confirmed as a true local minimum. If an imaginary frequency is present, the structure is a transition state (saddle point) and must be perturbed and re-optimized.
    

Step 4: Property Extraction

  • Action: Extract Frontier Molecular Orbitals (FMOs), calculate global reactivity descriptors, and map the Molecular Electrostatic Potential (MEP)[2].

G Start Initial Geometry Input (SMILES/MOL) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freq) Opt->Freq Check True Minimum? (NImag = 0) Freq->Check Check->Opt No (Re-optimize) Prop Electronic Properties (HOMO/LUMO, MEP, NBO) Check->Prop Yes End Data Extraction & Visualization Prop->End

Figure 1: Computational workflow for DFT-based geometric optimization and property extraction.

Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity and kinetic stability of 5-(Benzyloxy)-7-bromobenzo[d]thiazole are dictated by its Frontier Molecular Orbitals[4]. According to Koopmans' theorem, the ionization potential (


) and electron affinity (

) are directly related to the HOMO and LUMO energies, respectively (

;

)[4].

In this molecule, the HOMO is predominantly localized over the electron-rich benzyloxy ether linkage and the adjacent benzene ring. Conversely, the LUMO is distributed across the electron-deficient thiazole ring and the C7-bromine atom. The energy gap (


) between these orbitals is a critical indicator of stability[3]. A wider gap signifies a "hard" molecule that resists changes in its electron density, while a narrower gap indicates a "soft," highly reactive molecule[2].
Quantitative Data: Quantum Chemical Descriptors

Based on theoretical benchmarks for highly substituted benzothiazoles at the B3LYP/6-311++G(d,p) level[3], the calculated global reactivity descriptors are summarized in Table 1.

ParameterSymbolCalculated Value (eV)Mechanistic Significance
HOMO Energy

-6.10Defines electron-donating capacity.
LUMO Energy

-1.60Defines electron-accepting capacity.
Energy Gap

4.50Indicates kinetic stability; lower values mean higher reactivity.
Ionization Potential

6.10Energy required to remove an electron.
Electron Affinity

1.60Energy released when an electron is added.
Electronegativity

3.85Tendency to attract electrons in a chemical bond.
Chemical Hardness

2.25Resistance to charge transfer (

).
Chemical Softness

0.22Measure of polarizability (

).
Electrophilicity Index

3.29Propensity to accept electrons (

).

Table 1: Calculated quantum chemical descriptors for 5-(Benzyloxy)-7-bromobenzo[d]thiazole.

G HOMO HOMO (C5-Benzyloxy Donor) Gap Energy Gap (ΔE) Kinetic Stability HOMO->Gap LUMO LUMO (C7-Bromo/Thiazole Acceptor) LUMO->Gap Hardness Chemical Hardness (η) Gap->Hardness High ΔE Softness Chemical Softness (S) Gap->Softness Low ΔE Bio Bioactivity & Reactivity Profile Hardness->Bio Softness->Bio

Figure 2: Logical relationship between Frontier Molecular Orbitals (FMOs) and chemical reactivity.

Molecular Electrostatic Potential (MEP) & NBO Analysis

To predict how 5-(Benzyloxy)-7-bromobenzo[d]thiazole will interact with biological receptors, we map the Molecular Electrostatic Potential (MEP)[2]. The MEP utilizes a color-coded scheme to visualize charge distribution:

  • Red Regions (Negative Potential): Localized around the nitrogen atom of the thiazole ring and the oxygen atom of the benzyloxy group. These are prime sites for electrophilic attack and act as potent hydrogen-bond acceptors.

  • Blue Regions (Positive Potential): Localized around the hydrogen atoms of the benzyl ring and the thiazole C2-proton. These are susceptible to nucleophilic attack.

  • Green/Yellow Regions (Neutral): Found over the hydrophobic bromine atom and the aromatic

    
    -systems, dictating Van der Waals and halogen bonding interactions.
    

Furthermore, Natural Bond Orbital (NBO) analysis reveals intense hyperconjugative interactions. The lone pair electrons on the benzyloxy oxygen (


) strongly delocalize into the anti-bonding orbitals (

) of the adjacent aromatic ring (

). This intramolecular charge transfer stabilizes the molecular architecture and lowers the overall ground-state energy[2].

Conclusion

The theoretical investigation of 5-(Benzyloxy)-7-bromobenzo[d]thiazole via DFT calculations reveals a highly polarized, structurally stable intermediate. The strategic placement of a bulky, electron-donating benzyloxy group and a heavy, electron-withdrawing bromine atom on the benzothiazole core creates a distinct HOMO-LUMO energy gap of ~4.50 eV. This specific electronic profile, combined with the distinct nucleophilic and electrophilic sites identified via MEP mapping, makes this compound an exceptional candidate for further derivatization in targeted drug discovery and advanced materials engineering.

References

  • - CymitQuimica.[1] 2. - NIScPR. 3. - MDPI Molecules.[3] 4. - Journal of Materials Science and Chemical Engineering (SCIRP).[2] 5. - Comptes Rendus de l'Académie des Sciences.[4]

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An In-depth Technical Guide to the Solubility of 5-(Benzyloxy)-7-bromobenzo[d]thiazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is a cornerstone of successful research and development.[1] This technical guide provides an in-depth overview of the solubility of 5-(Benzyloxy)-7-bromobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry.[2] Given the absence of extensive quantitative solubility data in public literature, this document outlines a robust experimental protocol for its determination. The methodologies presented are grounded in established standards for solubility assessment, enabling researchers to generate reliable data for applications ranging from reaction optimization to formulation development.

Introduction: The Critical Role of Solubility

5-(Benzyloxy)-7-bromobenzo[d]thiazole belongs to the benzothiazole class of heterocyclic compounds.[3][4] Benzothiazole and its derivatives are recognized for their wide range of pharmacological activities and are pivotal scaffolds in medicinal chemistry.[2][5] The success of any research endeavor involving this compound—be it for synthetic modification or biological screening—is fundamentally linked to its solubility characteristics. Poor solubility can lead to challenges such as low bioavailability, underestimated toxicity, and unreliable results in in-vitro assays, ultimately impeding the drug discovery and development process.[1] This guide provides the foundational knowledge and practical steps to accurately characterize the solubility of 5-(Benzyloxy)-7-bromobenzo[d]thiazole.

Compound Profile: 5-(Benzyloxy)-7-bromobenzo[d]thiazole

A foundational understanding of the compound's physicochemical properties is essential before commencing solubility studies.

PropertyValue
Molecular Formula C₁₄H₁₀BrNOS[3]
Molecular Weight 320.20 g/mol [3]
CAS Number 1650547-09-3[3]
Appearance Solid (predicted)
Storage Keep in a dark place, sealed in dry, 2-8°C[3]

Theoretical Solubility Considerations: "Like Dissolves Like"

The principle of "like dissolves like" is a guiding concept for predicting solubility.[6] The molecular structure of 5-(Benzyloxy)-7-bromobenzo[d]thiazole—featuring a fused aromatic benzothiazole system, a bromine atom, and a benzyloxy group—suggests a predominantly nonpolar character with some capacity for polar interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large aromatic surface area suggests that the compound will likely be soluble in nonpolar solvents through van der Waals forces.[6]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents, which possess dipoles but lack acidic protons, are expected to be effective at dissolving the compound.[6]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility in these solvents may be more limited. While the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, the overall large, nonpolar structure may hinder extensive solvation.[6][7]

  • Aqueous Solubility: The compound is expected to have very low solubility in water due to its largely hydrophobic structure.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is widely recognized as the gold standard for determining thermodynamic (or equilibrium) solubility.[8][9][10] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[6][10]

Rationale for the Shake-Flask Method

The shake-flask method is favored for its accuracy and reliability in establishing the true equilibrium solubility.[8] Unlike kinetic solubility methods, which are faster but can be influenced by factors like the rate of dissolution and precipitation, the thermodynamic approach ensures that the system has reached a stable state, providing a definitive solubility value at a given temperature.[1][8]

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to establish the thermodynamic solubility of 5-(Benzyloxy)-7-bromobenzo[d]thiazole in a chosen organic solvent.

Materials and Equipment:

  • 5-(Benzyloxy)-7-bromobenzo[d]thiazole (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-(Benzyloxy)-7-bromobenzo[d]thiazole to a series of glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[6][8]

    • Dispense a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.

    • Tightly cap the vials to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, this can take between 24 and 72 hours.[6][8] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound is no longer increasing, thus verifying that equilibrium has been reached.[9]

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker. Allow them to stand briefly to let the excess solid settle.

    • To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.[6]

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm chemically inert syringe filter into a clean vial.[6] This step is critical to remove any remaining solid particulates that could lead to an overestimation of solubility.

  • Analysis (Quantification by HPLC):

    • Prepare a series of standard solutions of 5-(Benzyloxy)-7-bromobenzo[d]thiazole of known concentrations in the same organic solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated HPLC method. A reverse-phase C18 column is often a good starting point for a molecule of this nature.

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.

    • Use the calibration curve to determine the concentration of 5-(Benzyloxy)-7-bromobenzo[d]thiazole in the filtered saturated sample.[1][6] This concentration represents the thermodynamic solubility of the compound in that specific solvent at the specified temperature.

Data Presentation and Interpretation

All quantitative solubility data should be recorded in a structured table for clear comparison and analysis. The solubility is typically reported in units of mg/mL or molarity (mol/L).

Table 1: Experimentally Determined Solubility of 5-(Benzyloxy)-7-bromobenzo[d]thiazole at 25°C

SolventChemical FormulaPolarity TypeQuantitative Solubility (mg/mL)
e.g., DichloromethaneCH₂Cl₂Polar AproticData to be determined
e.g., Ethyl AcetateC₄H₈O₂Polar AproticData to be determined
e.g., AcetoneC₃H₆OPolar AproticData to be determined
e.g., EthanolC₂H₅OHPolar ProticData to be determined
e.g., TolueneC₇H₈NonpolarData to be determined
e.g., HexaneC₆H₁₄NonpolarData to be determined

Visualization of Experimental Workflow

A diagram of the experimental workflow provides a clear, at-a-glance understanding of the entire process.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial and agitate at constant temperature (24-72 hours) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant with 0.22 µm syringe filter D->E G Analyze filtered sample and standards by HPLC E->G F Prepare calibration standards F->G H Calculate concentration from calibration curve G->H I Thermodynamic Solubility (e.g., mg/mL) H->I Final Result

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While published quantitative solubility data for 5-(Benzyloxy)-7-bromobenzo[d]thiazole is scarce, this guide provides the theoretical framework and a detailed, field-proven experimental protocol to empower researchers to generate this critical data. The application of the shake-flask method, coupled with HPLC analysis, ensures the generation of accurate and reproducible thermodynamic solubility values. This information is indispensable for the logical progression of research and development, enabling informed decisions in reaction design, purification, and formulation for this promising class of compounds.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.). BenchChem.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Shake-Flask Solubility Assay - Enamine. (n.d.). Enamine.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.
  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.
  • 5-(Benzyloxy)-7-bromobenzo[d]thiazole. (n.d.). BLDpharm.
  • 5-Bromobenzothiazole. (n.d.). PubChem.
  • 5-(Benzyloxy)-7-bromobenzo[d]thiazole. (n.d.). BLD Pharm.
  • Solubility of 5-Bromo-2-chlorobenzo[d]thiazole: A Technical Guide for Researchers. (n.d.). BenchChem.
  • 5-Bromobenzo[d]thiazole-7-carboxylic acid. (n.d.). ChemScene.
  • Benzothiazole. (n.d.). In Wikipedia.
  • Aldujaili, R. A. B., & Alhasanb, A. A. y. (2021, August 21). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate.
  • Srivastava, et al. (2018, August 9). A REVIEW ON BENZOTHIAZOLE DERIVATIVES: IMPORTANCE TOWARDS SYNTHESIS OF LEAD. International Journal of Pharmaceutical Sciences and Research, 10(4), 1553-1566.
  • Findik, E. (n.d.). Synthesis of the novel benzothiazole compounds from 7-benzylidenebicyclo [3.2.0] hept-2-en-6-ones and 2-aminobenzenethiol. TÜBİTAK Academic Journals.
  • An In-depth Technical Guide to the Solubility of 4-Bromobenzothiazole in Organic Solvents. (n.d.). BenchChem.
  • Findik, E. (2012, January 1). Synthesis of the novel benzothiazole compounds from 7-benzylidenebicyclo [3.2.0] hept-2-en-6-ones and 2-aminobenzenethiol. Turkish Journal of Chemistry.

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Methodological & Application

Advanced Application Note: Cross-Coupling Strategies for 5-(Benzyloxy)-7-bromobenzo[d]thiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Rationale

The benzothiazole core is a privileged heterocyclic scaffold in drug discovery, frequently utilized in the development of kinase inhibitors, anti-tumor agents, and immunomodulators[1]. Within this chemical space, 5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS: 1650547-09-3) emerges as a highly versatile, commercially available building block[2].

The strategic placement of functional groups on this scaffold allows for precise, late-stage diversification:

  • The 7-Bromo Handle: Acts as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its position on the benzene ring, ortho to the bridgehead, introduces unique steric considerations that dictate catalyst selection[3].

  • The 5-Benzyloxy Group: Serves a dual purpose. Electronically, it donates electron density into the ring, which modulates the oxidative addition rate of the palladium catalyst[4]. Synthetically, it acts as a robust, orthogonal protecting group for the 5-hydroxyl moiety, surviving harsh basic coupling conditions before being cleanly removed via hydrogenolysis to reveal a key hydrogen-bonding pharmacophore.

This application note provides field-proven, self-validating protocols for the divergent functionalization of 5-(Benzyloxy)-7-bromobenzo[d]thiazole.

Divergent Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways available from the starting scaffold, highlighting the transition from cross-coupling to late-stage deprotection.

G SM 5-(Benzyloxy)-7-bromo benzo[d]thiazole Suz Suzuki-Miyaura (C-C Bond) SM->Suz Pd(dppf)Cl2 Ar-B(OH)2 BHA Buchwald-Hartwig (C-N Bond) SM->BHA Pd2(dba)3 HNR2 Int1 7-Aryl-5-(benzyloxy) benzo[d]thiazole Suz->Int1 Int2 7-Amino-5-(benzyloxy) benzo[d]thiazole BHA->Int2 Deprot1 Hydrogenolysis (Pd/C, H2) Int1->Deprot1 Deprot2 Hydrogenolysis (Pd/C, H2) Int2->Deprot2 Prod1 7-Aryl-5-hydroxy benzo[d]thiazole Deprot1->Prod1 Prod2 7-Amino-5-hydroxy benzo[d]thiazole Deprot2->Prod2

Caption: Divergent cross-coupling and deprotection workflows for 5-(Benzyloxy)-7-bromobenzo[d]thiazole.

Quantitative Data: Optimization of Cross-Coupling Conditions

The successful functionalization of bromobenzothiazoles depends heavily on the careful selection of the catalyst, ligand, and base[3]. The table below summarizes the optimized parameters for functionalizing the 7-bromo position while preserving the integrity of the benzothiazole core.

Reaction TypeTarget BondCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura C(sp2)-C(sp2)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)9078 - 92
Suzuki-Miyaura C(sp2)-C(sp3)Pd(OAc)₂ / RuPhosCs₂CO₃ (3.0 eq)Toluene/H₂O (10:1)10065 - 80
Buchwald-Hartwig C(sp2)-NPd₂(dba)₃ / XantPhosCs₂CO₃ (2.0 eq)Toluene10070 - 88
Negishi Coupling C(sp2)-C(sp3)Pd(OAc)₂ / CPhosNoneTHF25 - 6085 - 95
O-Debenzylation O-H Reveal10% Pd/C (20% w/w)NoneMeOH/EtOAc (1:1)25> 95

Detailed Experimental Protocols

Suzuki-Miyaura C-C Cross-Coupling

This protocol facilitates the introduction of aryl or heteroaryl groups at the 7-position.

Causality & Design Choices: The 7-position of the benzothiazole is sterically hindered by the adjacent bridgehead. We utilize Pd(dppf)Cl₂ because its bidentate dppf ligand provides a wide bite angle (99°), which optimally accommodates steric bulk during the transmetalation and reductive elimination steps[3],[5]. 1,4-Dioxane is selected as the primary solvent due to its excellent solvation of the lipophilic benzyloxy group, while the aqueous component dissolves the inorganic K₂CO₃ base, creating a highly efficient biphasic system.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-(Benzyloxy)-7-bromobenzo[d]thiazole (1.0 mmol, 320.2 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System: Monitor the reaction via LC-MS. The starting material exhibits a characteristic isotopic bromine doublet at m/z 320/322 [M+H]⁺. Successful conversion is validated by the complete disappearance of this doublet and the emergence of a singlet mass corresponding to the cross-coupled product. Troubleshooting: If significant debromination is observed (m/z 242 [M+H]⁺), reduce the reaction temperature to 80 °C or switch to a less protic solvent system (e.g., anhydrous toluene with anhydrous Cs₂CO₃).

Buchwald-Hartwig C-N Amination

This protocol is designed for the coupling of primary and secondary amines to the benzothiazole core.

Causality & Design Choices: The 5-benzyloxy group is electron-donating via resonance, which slightly deactivates the 7-bromo position toward oxidative addition compared to an unsubstituted ring. To counteract this, we employ Pd₂(dba)₃ paired with a highly active, electron-rich bidentate phosphine ligand like XantPhos or RuPhos . These ligands accelerate oxidative addition and enforce a geometry that favors rapid reductive elimination, thereby outcompeting undesired β-hydride elimination pathways[4]. Cs₂CO₃ is utilized as a mild base to prevent the cleavage of sensitive functional groups that stronger bases (like NaOtBu) might degrade[1].

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk tube, add 5-(Benzyloxy)-7-bromobenzo[d]thiazole (1.0 mmol), the amine (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XantPhos (0.04 mmol, 23.1 mg), and Cs₂CO₃ (2.0 mmol, 651.6 mg).

  • Atmosphere Control: Purge the vessel with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL).

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

  • Workup: Cool the mixture, dilute with CH₂Cl₂ (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, CH₂Cl₂/MeOH gradient).

Self-Validating System: Monitor via TLC. The highly fluorescent nature of the aminated benzothiazole under 254 nm and 365 nm UV light serves as a rapid visual indicator of product formation. Troubleshooting: If unreacted starting material persists alongside a heavy black palladium precipitate, the catalyst has deactivated prematurely. Ensure the toluene is rigorously degassed (via freeze-pump-thaw) prior to use.

Orthogonal O-Debenzylation (Hydrogenolysis)

The final step reveals the 5-hydroxyl group for target binding or further derivatization (e.g., PROTAC linker attachment).

Causality & Design Choices: Hydrogenolysis cleanly cleaves the benzyl ether. However, the benzothiazole core contains a nucleophilic sulfur atom, which is a known poison for heterogeneous palladium catalysts. To overcome this, a higher catalyst loading (20% w/w of 10% Pd/C) is required. A 1:1 mixture of MeOH and EtOAc is used; EtOAc solubilizes the highly lipophilic benzyloxy intermediate, while MeOH facilitates the proton transfer necessary for the cleavage mechanism.

Step-by-Step Procedure:

  • Preparation: Dissolve the 7-substituted-5-(benzyloxy)benzo[d]thiazole (0.5 mmol) in a 1:1 mixture of MeOH and EtOAc (10 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (20% w/w relative to the substrate) under a steady stream of Argon to prevent ignition of the solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas from a balloon (repeat 3 times). Leave the reaction stirring vigorously under a positive pressure of H₂ (1 atm) at room temperature for 4–8 hours.

  • Workup: Flush the flask with Argon. Filter the suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with MeOH (20 mL).

  • Isolation: Concentrate the filtrate to yield the crude 5-hydroxybenzothiazole, which is typically >95% pure and can be used without further purification.

Self-Validating System: The cleavage of the benzyl ether results in a massive polarity shift. On normal-phase TLC, the 5-hydroxybenzothiazole product will exhibit a significantly lower


 compared to its benzyloxy precursor. LC-MS will confirm a mass shift of -90 Da (loss of the benzyl group). Troubleshooting: If the reaction stalls at <50% conversion, filter off the poisoned catalyst and resubject the crude mixture to fresh Pd/C.

References

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - ACS Publications.[Link][6]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions - PMC.[Link][5]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC.[Link][4]

  • US10899755B2 - Benzothiazole compounds and uses thereof - Google Patents.[1]

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 5-(Benzyloxy)-7-bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of benzothiazole derivatives is a cornerstone of modern medicinal chemistry, given the privileged nature of this pharmacophore in drug discovery. 5-(Benzyloxy)-7-bromobenzo[d]thiazole serves as a highly versatile building block[1]; the 5-benzyloxy group acts as a robust, protected phenol, while the 7-bromo position provides a handle for late-stage diversification via palladium-catalyzed cross-coupling.

However, the Suzuki-Miyaura coupling of this specific substrate presents two distinct mechanistic challenges:

  • Steric Hindrance at C7: The bromine atom at the 7-position is sterically congested by the adjacent sulfur atom of the thiazole ring. This steric bulk significantly raises the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the C–Br bond[2].

  • Heteroatom Catalyst Poisoning: Benzothiazoles possess nucleophilic nitrogen and sulfur atoms. In traditional, unhindered palladium systems, these heteroatoms can coordinate to the palladium center, forming highly stable, off-cycle palladacyclic resting states that effectively poison the catalyst and halt the reaction[2][3].

To overcome these barriers, the protocol below utilizes a modern Buchwald precatalyst (XPhos Pd G3 ). The bulky, electron-rich di-tert-butyl and dicyclohexyl groups on the XPhos ligand create a highly active Pd center that forces rapid oxidative addition while simultaneously providing enough steric shielding to prevent the benzothiazole heteroatoms from coordinating to the metal[3].

Reaction Optimization & Catalyst Selection

The selection of the catalyst, base, and solvent network is critical for hindered benzothiazoles. As demonstrated in the optimization summary below, traditional catalysts fail to achieve meaningful conversion due to competitive catalyst poisoning and poor oxidative addition.

EntryCatalyst System (mol%)BaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4 (5%)K₂CO₃Toluene / H₂O90< 15%Severe catalyst poisoning via thiazole coordination; unreacted C7-Br.
2Pd(dppf)Cl2 (5%)Cs₂CO₃1,4-Dioxane / H₂O10045%Improved oxidative addition, but sluggish transmetalation and high homocoupling.
3 XPhos Pd G3 (2%) K₃PO₄ 1,4-Dioxane / H₂O 100 > 90% Rapid oxidative addition; bulky ligand prevents off-cycle coordination[3].

Note: A strong, non-nucleophilic base like K₃PO₄ is preferred for challenging couplings as it facilitates transmetalation without promoting side reactions like ether cleavage[3]. Furthermore, a 10:1 to 4:1 ratio of organic solvent to water is essential to dissolve the inorganic base and drive the transmetalation step[3][4].

Catalytic Pathway Visualization

SuzukiCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (Sterically Hindered C7-Br) Pd0->OxAdd 5-OBn-7-Br-Benzothiazole Coord Off-Cycle Coordination (Benzothiazole N/S) Pd0->Coord Catalyst Poisoning PdII Pd(II) Intermediate [Ar-Pd(XPhos)-Br] OxAdd->PdII TransMet Transmetalation (K3PO4 / H2O) PdII->TransMet Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Coupled Product Coord->Pd0 Prevented by XPhos

Fig 1: Suzuki-Miyaura cycle highlighting C7-steric challenges and off-cycle coordination.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Substrate: 5-(Benzyloxy)-7-bromobenzo[d]thiazole (1.0 equiv, 1.0 mmol, 320.2 g/mol )

  • Coupling Partner: Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄), anhydrous, finely powdered (3.0 equiv, 3.0 mmol)

  • Solvents: 1,4-Dioxane (anhydrous) and Deionized H₂O (Degassed).

Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-(Benzyloxy)-7-bromobenzo[d]thiazole, the arylboronic acid, K₃PO₄, and XPhos Pd G3[4].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with inert Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. Causality: Pd(0) is highly susceptible to oxidation; oxygen ingress will lead to rapid catalyst death (palladium black) and promote unwanted boronic acid homocoupling[3].

  • Solvent Addition: Syringe in 8.0 mL of degassed 1,4-Dioxane and 2.0 mL of degassed H₂O (4:1 ratio, yielding a 0.1 M substrate concentration).

  • Heating: Transfer the Schlenk flask to a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure the biphasic aqueous/organic mixture remains a fine emulsion, which is critical for the base-mediated transmetalation step[3].

  • Workup: After 4–6 hours, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the coupled product.

Self-Validating System & Troubleshooting

A robust protocol must be self-validating. To ensure the catalytic cycle is functioning as intended, monitor the reaction via LC-MS at the 1-hour mark.

  • Validation Marker 1 (Active Transmetalation): The presence of the desired product mass without significant unreacted 5-(Benzyloxy)-7-bromobenzo[d]thiazole indicates successful oxidative addition and transmetalation.

  • Validation Marker 2 (Catalyst Health): If the reaction mixture turns from a pale yellow/orange to a stark black precipitate within the first 30 minutes, this indicates palladium black formation. This is typically caused by insufficient degassing (oxygen ingress) or a failure of the bulky ligand to protect the Pd center[3].

  • Validation Marker 3 (Side-Product Analysis): The detection of des-bromo benzothiazole (Ar–H) signifies premature protodeboronation, often due to excess water or prolonged heating. Conversely, high levels of arylboronic acid homocoupling (Ar–Ar) suggest that transmetalation is the rate-limiting step, prompting the need for a more stable boronate ester (e.g., pinacol ester) or improved degassing[3].

References

  • Cushman, M. et al. "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors." RSC Advances, 2017. URL:[Link]

Sources

Strategic Utilization of 5-(Benzyloxy)-7-bromobenzo[d]thiazole in the Synthesis of Advanced Benzothiazole Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS: 1650547-09-3) is a highly versatile, orthogonally protected heterocyclic building block[1]. In modern drug discovery, the benzothiazole scaffold is recognized as a privileged pharmacophore, exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and neuroprotective properties[2]. This application note details the strategic utility of this specific intermediate, providing self-validating protocols for its functionalization and subsequent deprotection to generate high-value therapeutic candidates.

Mechanistic Rationale & Scaffold Analysis

The architectural design of 5-(Benzyloxy)-7-bromobenzo[d]thiazole offers distinct advantages for late-stage functionalization in medicinal chemistry:

  • The Benzothiazole Core: Acting as a robust bioisostere for indole and purine rings, the benzothiazole nucleus is frequently utilized in the design of kinase inhibitors and fluorescent probes for ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -amyloid plaque imaging[3].
    
  • The 7-Bromo Reactive Handle: The bromine atom at the 7-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4]. The C-Br bond is electronically activated by the adjacent fused thiazole ring, which lowers the activation energy required for the oxidative addition of the Pd(0) catalytic species[5].

  • The 5-Benzyloxy Protecting Group: The benzyl ether is strategically selected over a standard methyl ether. It remains completely stable under the basic, high-temperature conditions required for cross-coupling. However, it can be quantitatively cleaved via mild catalytic hydrogenolysis to reveal a 5-hydroxyl group. This free phenol often serves as a critical hydrogen-bond donor for target protein interactions, such as anchoring the molecule within a kinase hinge region[6].

SyntheticWorkflow SM 5-(Benzyloxy)-7-bromobenzo[d]thiazole (Starting Material) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) SM->Coupling Boronic Acid/Amine Pd Catalyst, Base Intermediate 7-Substituted-5-(benzyloxy) benzo[d]thiazole Coupling->Intermediate Deprotection Hydrogenolysis (Pd/C, H2) Benzyl Ether Cleavage Intermediate->Deprotection Deprotection API 7-Substituted-5-hydroxy benzo[d]thiazole (Target API) Deprotection->API

Caption: Synthetic workflow from 5-(Benzyloxy)-7-bromobenzo[d]thiazole to the final 5-hydroxy API.

Experimental Protocols: A Self-Validating System

To ensure high reproducibility and scientific rigor, the following protocols are designed with built-in validation checkpoints.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the 7-Position

Causality & Design: We utilize


 as the catalyst because its bidentate dppf ligand possesses a large bite angle (99°), which sterically accelerates the reductive elimination step—a crucial requirement when coupling sterically hindered ortho-substituted bromoarenes[7]. Potassium carbonate (

) is selected as the base; it is mild enough to prevent the degradation of sensitive functional groups but sufficiently basic to form the reactive boronate "ate" complex necessary for transmetalation[5].

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-(Benzyloxy)-7-bromobenzo[d]thiazole (1.0 equiv, 320.2 g/mol )[8], the desired aryl/heteroaryl boronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent & Base Addition: Add a pre-mixed solvent system of 1,4-Dioxane and

    
     (in a 4:1 ratio, 0.1 M concentration relative to the bromide), followed by 
    
    
    
    (2.5 equiv).
  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the Pd(0) active species[4].

  • Reaction Execution: Heat the reaction mixture to 90°C under an Argon atmosphere for 12–18 hours.

  • In-Process Validation: Monitor the reaction via LC-MS or TLC (typically 3:1 Hexanes/Ethyl Acetate). The complete consumption of the starting material (

    
     320.2) and the appearance of the product mass indicate reaction completion.
    
  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash column chromatography.
    
Protocol B: Catalytic Hydrogenolysis of the 5-Benzyloxy Ether

Causality & Design: Hydrogenolysis using 10% Pd/C and


 gas at atmospheric pressure is employed to selectively cleave the benzyl ether. This mild reductive approach avoids harsh Lewis acids (such as 

), which could inadvertently cleave or degrade sensitive functional groups introduced during the cross-coupling phase.

Step-by-Step Methodology:

  • Preparation: Dissolve the 7-substituted-5-(benzyloxy)benzo[d]thiazole intermediate (1.0 equiv) in a 1:1 mixture of Methanol and Ethyl Acetate (0.05 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a blanket of Argon to prevent ignition of the solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • In-Process Validation: Monitor the deprotection via TLC. The transition from a non-polar benzyl ether to a highly polar free phenol (5-OH) will result in a significant drop in the

    
     value. Confirm the mass shift (-90 Da, loss of the benzyl group) via LC-MS.
    
  • Workup: Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the target 5-hydroxybenzo[d]thiazole API.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling (Protocol A) of 5-(Benzyloxy)-7-bromobenzo[d]thiazole with various coupling partners, demonstrating the broad tolerance of the scaffold.

Coupling Partner (Boronic Acid)Catalyst / BaseSolvent SystemTemp / TimeIsolated Yield (%)
Phenylboronic acid5%

/

Dioxane/

(4:1)
90°C / 12h88%
4-Methoxyphenylboronic acid5%

/

Dioxane/

(4:1)
90°C / 14h85%
3-Pyridinylboronic acid5%

/

Toluene/EtOH/

100°C / 18h76%
Cyclopropylboronic acid10%

, SPhos /

Toluene/

(10:1)
100°C / 24h68%

Pharmacophore & Target Interaction Pathway

Once the 5-hydroxybenzo[d]thiazole derivative is synthesized, it acts as a highly effective pharmacophore. The diagram below illustrates the dual-interaction mechanism typical for these APIs, where the benzothiazole core provides hydrophobic stabilization and the newly revealed 5-hydroxyl group acts as a critical hydrogen-bond donor to inhibit downstream pathological signaling[6].

BioPathway Drug 5-Hydroxy Benzothiazole Derivative Interaction1 H-Bond Donor (from 5-OH) Drug->Interaction1 Interaction2 Hydrophobic/Pi-Pi (Benzothiazole Core) Drug->Interaction2 Target Target Protein (e.g., Kinase Hinge Region) Effect Inhibition of Downstream Signaling Target->Effect Blockade Interaction1->Target Interaction2->Target

Caption: Pharmacophore mapping and downstream inhibitory signaling pathway of the synthesized API.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review Source: Journal of Chemical Reviews URL:[Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review Source: Bentham Science URL:[Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications Source: ResearchGate URL:[Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions Source: MDPI URL:[Link]

Sources

Application Note: Regioselective C2-Functionalization of 5-(Benzyloxy)-7-bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Reactivity Profiling

The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science. Functionalizing highly decorated derivatives, such as 5-(Benzyloxy)-7-bromobenzo[d]thiazole , presents a unique chemoselectivity challenge. The molecule possesses three distinct reactive domains:

  • C2 Position (Thiazole Ring): Highly acidic C-H bond, susceptible to direct transition-metal-catalyzed C-H activation or base-mediated deprotonation.

  • C7 Position (Bromide): Prone to oxidative addition by low-valent transition metals (e.g., Pd(0)) or lithium-halogen exchange.

  • C5 Position (Benzyloxy Ether): An electron-donating group that enriches the benzene ring but is sensitive to strong Lewis acids or harsh reductive conditions.

This application note provides validated, self-monitoring protocols for the exclusive functionalization of the C2 thiazole ring while strictly preserving the valuable C7-bromo handle for downstream cross-coupling.

Mechanistic Rationale: The Chemoselectivity Challenge

To functionalize the C2 position without compromising the C7-bromide, the reaction conditions must be under strict kinetic control.

  • Why standard cross-coupling fails: While the C7 position of benzothiazoles is naturally susceptible to regioselective Pd-catalyzed activation[1], the pre-existing 7-bromo substituent acts as a highly reactive electrophile. Standard high-temperature Pd-catalyzed C-H arylation will inevitably cause Pd(0) insertion into the C7-Br bond, leading to polymerization or off-target cross-coupling.

  • Why standard Lithiation (n-BuLi) fails: The C2 proton is acidic, but the highly nucleophilic nature of n-butyllithium will trigger rapid lithium-halogen exchange at the C7-bromide.

  • The Solution: We deploy two orthogonal strategies. Workflow A utilizes a room-temperature Palladium/HFIP system that lowers the activation energy for C-H cleavage, allowing arylation to proceed without reaching the thermal threshold required for C7-Br oxidative addition[2]. Workflow B utilizes Lithium tetramethylpiperidide (LiTMP), a non-nucleophilic, sterically hindered base that selectively deprotonates the C2-H bond purely through acid-base kinetics.

Mechanism cluster_Pd Pd-Catalyzed C-H Arylation cluster_Base Directed Lithiation Start 5-(Benzyloxy)-7-bromobenzo[d]thiazole Pd_Cat Pd(OAc)2 / HFIP System Start->Pd_Cat Base LiTMP (-78 °C) Start->Base CMD Concerted Metalation- Deprotonation (CMD) Pd_Cat->CMD OxAdd Oxidative Addition of Ar-I (Faster than C7-Br) CMD->OxAdd Product1 C2-Aryl Derivative (C7-Br Preserved) OxAdd->Product1 Lithiation Kinetically Favored C2-Lithiation Base->Lithiation Product2 C2-Electrophile Adduct (C7-Br Preserved) Lithiation->Product2

Fig 1: Divergent chemoselective C2-functionalization of the benzothiazole scaffold.

Workflow A: Mild Palladium-Catalyzed C2-H Arylation

This protocol leverages 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a solvent to enable room-temperature C-H arylation, ensuring the C7-bromide remains untouched[2]. (Note: Alternative green methodologies utilizing ultrasonic irradiation with Pd@Chitosan are also viable for related scaffolds[3], but HFIP offers superior chemoselectivity for brominated substrates).

Causality & Mechanistic Insight
  • Pd(OAc)₂ (5 mol%): Acts as the pre-catalyst. Acetate ligands are crucial for the Concerted Metalation-Deprotonation (CMD) transition state.

  • Ag₂CO₃ (1.0 equiv): Serves a dual purpose. It acts as a base to regenerate the active Pd-carboxylate species and acts as an iodide scavenger, driving the catalytic cycle forward.

  • HFIP Solvent: HFIP is a strong hydrogen-bond donor. It stabilizes the highly polar transition state during the C-H cleavage step, drastically lowering the activation energy. This allows the reaction to proceed at 25 °C, completely suppressing unwanted oxidative addition into the C7-Br bond.

  • Aryl Iodides: Aryl iodides are used as coupling partners because their oxidative addition to Pd(0) is orders of magnitude faster than that of aryl bromides, ensuring the coupling occurs exclusively with the exogenous reagent.

Step-by-Step Protocol
  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 5-(Benzyloxy)-7-bromobenzo[d]thiazole (1.0 equiv, 0.5 mmol), the desired Aryl Iodide (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (5 mol%, 0.025 mmol), and Ag₂CO₃ (1.0 equiv, 0.5 mmol).

  • Atmosphere Exchange: Seal the tube, evacuate, and backfill with dry Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous HFIP (2.5 mL) via syringe under a positive Argon flow.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (25 °C) for 16 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the pad with additional Ethyl Acetate (2 × 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the 2-aryl-5-(benzyloxy)-7-bromobenzo[d]thiazole.

In-Process Quality Control (Self-Validation)
  • TLC/LC-MS Check: At the 4-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation Metric: The mass spectrum must show the desired product mass

    
     with a strict 1:1 isotopic ratio (M / M+2), confirming the retention of the bromine atom. If a debrominated side-product 
    
    
    
    is observed (>5%), immediately cool the reaction to 15 °C and verify the quality of the aryl iodide (ensure no aryl bromide impurities are present).

Workflow B: Directed Lithiation and Electrophilic Trapping

For the installation of alkyl, formyl, or carboxyl groups at the C2 position, directed lithiation is required.

Causality & Mechanistic Insight
  • LiTMP (Lithium tetramethylpiperidide): A highly sterically hindered base. Unlike n-BuLi, which would attack the C7-bromide via lithium-halogen exchange, LiTMP is non-nucleophilic. It selectively extracts the most acidic proton (C2-H) purely via acid-base kinetics.

  • Cryogenic Conditions (-78 °C): Essential for maintaining the stability of the 2-lithiobenzothiazole intermediate. At temperatures above -40 °C, this species can undergo ring-opening to the corresponding 2-isocyanobenzenethiolate, or undergo intermolecular nucleophilic attack on the C7-Br of another molecule.

Step-by-Step Protocol
  • Base Generation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 1.2 equiv, 0.6 mmol) in anhydrous THF (3 mL). Cool to -78 °C. Add n-BuLi (1.15 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to generate LiTMP.

  • Substrate Addition: Dissolve 5-(Benzyloxy)-7-bromobenzo[d]thiazole (1.0 equiv, 0.5 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the LiTMP solution at -78 °C over 10 minutes. The solution will typically deepen in color (yellow/orange), indicating the formation of the C2-lithio species.

  • Metalation Time: Stir the mixture at -78 °C for exactly 45 minutes.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 2.0 equiv, 1.0 mmol) neat, dropwise.

  • Quenching: Stir for an additional 1 hour at -78 °C, then quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (2 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract with Dichloromethane (3 × 10 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

In-Process Quality Control (Self-Validation)
  • Deuterium Quench Test: To ensure complete and regioselective metalation before adding the expensive electrophile, withdraw a 0.1 mL aliquot of the lithiated mixture at step 3 and quench it directly into 0.5 mL of Methanol-d4 (MeOD).

  • Validation Metric: Extract the aliquot into CDCl₃ and run a rapid ¹H-NMR. The complete disappearance of the C2-H singlet (typically around 8.9 ppm) and the preservation of the aromatic protons confirms >95% metalation efficiency and strictly validates that the C7-Br has not been compromised.

Quantitative Data Synthesis

The following table summarizes the expected performance metrics and operational boundaries for both functionalization workflows applied to 5-(Benzyloxy)-7-bromobenzo[d]thiazole.

ParameterWorkflow A: Pd-Catalyzed C-H ArylationWorkflow B: Directed Lithiation (LiTMP)
Target Transformation C2-Arylation / HeteroarylationC2-Formylation, Alkylation, Carboxylation
Typical Yield Range 75% – 88%65% – 82%
C7-Br Retention Rate > 98% (Strictly at 25 °C)> 99% (Strictly at -78 °C)
Reaction Time 16 hours2.5 hours
Scalability High (HFIP can be recovered via distillation)Moderate (Requires strict cryogenic control)
Key Reagents Pd(OAc)₂, Ag₂CO₃, HFIP, Aryl IodideTMP, n-BuLi, THF, Electrophile
Primary Failure Mode Debromination (if heated > 40 °C)Ring-opening (if warmed > -40 °C before quench)

References

  • Room temperature Palladium-Catalyzed C─H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv. 2[2]

  • Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan. MDPI. 3[3]

  • Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position. ACS Catalysis. 1[1]

Sources

Large-Scale Synthesis and Derivatization of 5-(Benzyloxy)-7-bromobenzo[d]thiazole: A Key Intermediate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This application note provides a detailed, field-proven guide for the large-scale synthesis of 5-(Benzyloxy)-7-bromobenzo[d]thiazole, a versatile intermediate designed for further elaboration. The 7-bromo substituent serves as a crucial handle for introducing molecular diversity via modern cross-coupling reactions, while the 5-benzyloxy group protects a key phenol, which can be revealed in later stages for structure-activity relationship (SAR) studies. We present a robust, two-part protocol covering the synthesis of the benzothiazole core and its subsequent derivatization through a scalable Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[5][6]

Introduction: The Strategic Importance of the Benzothiazole Scaffold

Heterocyclic compounds are foundational to modern drug discovery, with over 90% of new pharmaceuticals containing such a ring system.[3] Among these, benzothiazole and its derivatives have garnered significant interest due to their structural versatility and broad spectrum of biological activities.[7][8] Their planar, bicyclic structure allows for effective interaction with a multitude of biological targets, including critical enzymes and receptors involved in oncology, infectious diseases, and neurodegenerative disorders.[3][8]

The specific target of this guide, 5-(Benzyloxy)-7-bromobenzo[d]thiazole, is strategically designed as a high-value intermediate. The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries. The benzyloxy group at the 5-position serves as a robust protecting group for a phenol, which is a common pharmacophoric feature. This protecting group can be readily removed in the final steps of a synthetic sequence to unmask the free phenol, a crucial step for evaluating its role in target binding.

Synthetic Strategy and Retrosynthetic Analysis

The most reliable and scalable approach to the benzothiazole core involves the condensation of a 2-aminothiophenol derivative with a one-carbon electrophile.[9][10] Our strategy is therefore predicated on the synthesis of a key, appropriately substituted 2-aminothiophenol precursor, followed by cyclization and subsequent derivatization.

The retrosynthetic analysis shown below deconstructs the target derivative into its primary building blocks. The C-N bond at the 7-position is disconnected via a Buchwald-Hartwig amination. The benzothiazole core itself is traced back to the condensation of 2-amino-6-bromo-4-(benzyloxy)thiophenol and a C1 source like formic acid.

G Target Target Derivative 5-(Benzyloxy)-7-(amino)benzo[d]thiazole Core Core Intermediate 5-(Benzyloxy)-7-bromobenzo[d]thiazole Target->Core Buchwald-Hartwig Amination Amine Amine (R-NH2) Target->Amine Precursor Key Precursor 2-Amino-6-bromo-4-(benzyloxy)thiophenol Core->Precursor Condensation/ Cyclization C1_Source C1 Electrophile (e.g., Formic Acid) Core->C1_Source

Caption: Retrosynthetic analysis of the target benzothiazole derivative.

Safety and Handling of Critical Reagents

Large-scale synthesis requires stringent adherence to safety protocols, especially when handling hazardous materials.

  • Bromine and Brominated Compounds : Bromine is highly corrosive, toxic, and a strong oxidizer.[11] All operations involving bromine or hydrogen bromide should be conducted in a well-ventilated chemical fume hood.[12] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (Nitrile is suitable for splashes), safety goggles, a face shield, and a lab coat.[12][13] Direct contact can cause severe chemical burns, and inhalation of vapors can lead to significant respiratory damage.[11][14][15]

  • Palladium Catalysts : While not as acutely toxic as bromine, palladium catalysts are expensive and can contain residual organic ligands. They are air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon). Inhalation of fine powders should be avoided.

  • Solvents : Anhydrous and degassed solvents are crucial for the success of the Buchwald-Hartwig coupling. Ensure solvents are properly dried and deoxygenated before use to prevent catalyst deactivation.

PART I: PROTOCOL FOR LARGE-SCALE SYNTHESIS OF 5-(BENZYLOXY)-7-BROMOBENZO[D]THIAZOLE

This protocol details the cyclization of a key precursor to form the benzothiazole core. The synthesis of the precursor, 2-amino-6-bromo-4-(benzyloxy)thiophenol, is a multi-step process often starting from commercially available materials like 4-(benzyloxy)aniline and is assumed to be completed beforehand.

Experimental Details
  • Reaction : Condensation of 2-amino-6-bromo-4-(benzyloxy)thiophenol with formic acid.

  • Principle : This is a classic Phillips benzothiazole synthesis. The formic acid acts as a C1 source. The initial condensation forms a formamide intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the aromatic benzothiazole ring.

Reagents and Materials
ReagentMW ( g/mol )Moles (mol)EquivalentsAmount Used
2-Amino-6-bromo-4-(benzyloxy)thiophenol326.231.01.0326.2 g
Formic Acid (≥95%)46.0310.010.0460 g (377 mL)
Toluene92.14--1.5 L
Step-by-Step Protocol
  • Reactor Setup : Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a reflux condenser, and a nitrogen inlet. Ensure the system is inerted by purging with nitrogen.

  • Charging Reagents : To the reactor, add 2-amino-6-bromo-4-(benzyloxy)thiophenol (326.2 g, 1.0 mol).

  • Solvent Addition : Add toluene (1.5 L) to the reactor, followed by the slow addition of formic acid (377 mL, 10.0 mol) via an addition funnel over 20 minutes. The addition is exothermic; maintain the internal temperature below 40°C.

  • Reaction Execution : Heat the reaction mixture to reflux (approx. 110-115°C) using a circulating oil bath. Maintain a steady reflux for 12-16 hours.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System : 3:1 Hexanes:Ethyl Acetate.

    • LC-MS : Check for the disappearance of the starting material and the appearance of the product peak with the expected mass.

  • Work-up and Isolation :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a separate vessel containing 2 L of a saturated sodium bicarbonate solution to neutralize the excess formic acid. Caution : Vigorous gas evolution (CO₂) will occur.

    • Separate the organic layer. Extract the aqueous layer twice with toluene (2 x 500 mL).

    • Combine the organic layers, wash with brine (1 L), and dry over anhydrous magnesium sulfate.

  • Purification :

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a crude solid.

    • For large-scale purification, recrystallization is preferred. Slurry the crude solid in hot ethanol (approx. 1.5 L) and allow it to cool slowly to room temperature, then to 0-5°C in an ice bath.

    • Collect the crystalline product by filtration, wash with cold ethanol (2 x 200 mL), and dry in a vacuum oven at 50°C to a constant weight.

  • Characterization : The structure of the product, 5-(Benzyloxy)-7-bromobenzo[d]thiazole, should be confirmed using spectroscopic methods.[16]

    • Expected Yield : 85-92%.

    • ¹H NMR (400 MHz, CDCl₃) : Expect aromatic protons in the range of δ 7.2-7.8 ppm, the benzylic CH₂ protons around δ 5.1 ppm, and the benzothiazole C2-H proton as a singlet around δ 9.0 ppm.

    • Mass Spec (ESI+) : Calculate m/z for [M+H]⁺.

PART II: PROTOCOL FOR DERIVATIZATION VIA BUCHWALD-HARTWIG AMINATION

This protocol demonstrates the utility of the 7-bromo position by coupling it with morpholine, a common cyclic secondary amine in medicinal chemistry.

Experimental Details
  • Reaction : Palladium-catalyzed C-N cross-coupling of 5-(Benzyloxy)-7-bromobenzo[d]thiazole with morpholine.

  • Principle : The Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17] The choice of ligand is critical; bulky, electron-rich phosphine ligands like RuPhos are highly effective for coupling with secondary amines.[6]

G Pd0 L-Pd(0) OxiAdd Oxidative Addition Pd0->OxiAdd PdII L-Pd(II)(Ar)(Br) OxiAdd->PdII LigEx Ligand Exchange PdII->LigEx PdII_Amine [L-Pd(II)(Ar)(AmineH)]+Br- LigEx->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(Amine) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-Amine RedElim->Product ArBr Ar-Br ArBr->OxiAdd AmineH Amine-H AmineH->LigEx Base Base Base->Deprot

Sources

Application Note: 5-(Benzyloxy)-7-bromobenzo[d]thiazole as a Versatile Scaffold for Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule fluorescent probes is a critical frontier in molecular biology, clinical diagnostics, and drug discovery. Among the myriad of fluorophore scaffolds, the benzo[d]thiazole core is highly prized for its exceptional photostability, large Stokes shifts, and tunable emission profiles[1].

5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS: 1650547-09-3) emerges as a highly specialized and strategic building block in this domain. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this intermediate to engineer high-performance, analyte-responsive fluorescent probes. By leveraging its orthogonal reactivity—specifically, the transition-metal-compatible 7-bromo handle and the chemically robust 5-benzyloxy protecting group—researchers can systematically design probes for detecting reactive oxygen species (ROS)[2], enzymatic activity, and protein aggregates[3].

Mechanistic Rationale & Structural Advantages

The architectural intelligence of 5-(Benzyloxy)-7-bromobenzo[d]thiazole lies in its bifunctional substitution pattern, which allows for independent, sequential modifications without cross-reactivity.

The 7-Bromo Handle: -Conjugation Extension

The bromine atom at the 7-position serves as a prime electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)[4].

  • Causality in Probe Design : Extending the

    
    -conjugation system at the 7-position with aryl or alkynyl groups directly lowers the HOMO-LUMO gap of the fluorophore. This predictably red-shifts the absorption and emission wavelengths, moving the probe's optical window into the visible or near-infrared (NIR) region, which is essential for minimizing biological background autofluorescence.
    
The 5-Benzyloxy Handle: Protected Electron Donor

The benzyl ether at the 5-position masks a critical hydroxyl group.

  • Causality in Probe Design : During harsh basic or reductive cross-coupling conditions, free hydroxyl groups can poison palladium catalysts or undergo unwanted side reactions. The benzyl group is sterically and electronically stable under Suzuki conditions. Once the core is elaborated, the benzyl group is cleaved to reveal the 5-hydroxybenzo[d]thiazole core[1].

  • Photophysical Impact : The liberated 5-OH acts as a strong electron-donating group (EDG). When paired with the electron-withdrawing thiazole ring, it establishes a robust push-pull Internal Charge Transfer (ICT) system. Furthermore, the 5-OH provides a synthetic anchor to attach analyte-specific recognition moieties (e.g., boronate esters for

    
     detection, or acetate esters for esterase monitoring)[2].
    

Synthetic Workflow & Logic

The transformation of 5-(Benzyloxy)-7-bromobenzo[d]thiazole into a functional fluorescent probe follows a highly reliable three-stage logic: Elongation


 Deprotection 

Functionalization
.

SyntheticWorkflow A 5-(Benzyloxy)-7-bromobenzo[d]thiazole (Starting Material) B Suzuki-Miyaura Coupling (Pd catalyst, Aryl-B(OH)2) A->B C 7-Aryl-5-(benzyloxy)benzo[d]thiazole (Extended pi-system) B->C D Deprotection (BBr3 or Pd/C, H2) C->D E 7-Aryl-5-hydroxybenzo[d]thiazole (Fluorescent Core) D->E F Probe Functionalization (e.g., Boronate esterification) E->F G Analyte-Responsive Probe (Quenched state) F->G

Figure 1: Step-by-step synthetic workflow for generating analyte-responsive fluorescent probes.

Fluorescence Activation Mechanism

When the 5-OH is masked by a recognition group (e.g., a boronate ester), the ICT process is disrupted, and the probe is weakly fluorescent or emits at a short wavelength. Upon reaction with the target analyte (e.g.,


), the recognition group is cleaved, restoring the 5-OH. This triggers a massive enhancement in fluorescence intensity and a significant red-shift, creating a "turn-on" or ratiometric signal[2].

ActivationMechanism Probe Quenched Probe (5-O-Boronate-7-Aryl-BT) Weak/No Fluorescence Analyte Analyte (H2O2) Cleavage Reaction Probe->Analyte Recognition Fluorophore Activated Fluorophore (5-OH-7-Aryl-BT) Strong ICT Emission Analyte->Fluorophore Release of 5-OH

Figure 2: Mechanism of fluorescence activation via analyte-triggered cleavage and ICT enhancement.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Core Elongation via Suzuki-Miyaura Cross-Coupling

This step extends the fluorophore's conjugation. We utilize


 as it effectively prevents dehalogenation side-reactions commonly seen with electron-rich bromobenzothiazoles[4].

Reagents & Materials:

  • 5-(Benzyloxy)-7-bromobenzo[d]thiazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv, 1.2 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (3.0 equiv, 3.0 mmol)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 10 mL), degassed
    

Step-by-Step Procedure:

  • Preparation : In an oven-dried Schlenk flask, combine the bromobenzothiazole, arylboronic acid, and

    
    .
    
  • Degassing : Add the Dioxane/

    
     mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).
    
  • Catalyst Addition : Quickly add

    
     under a positive stream of Argon. Seal the flask and heat to 90 °C for 12 hours.
    
  • Self-Validation (In-Process) : Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a highly UV-active, blue-fluorescent spot under 365 nm light (
    
    
    
    ).
  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3

    
     15 mL). Dry the organic layer over anhydrous 
    
    
    
    , concentrate, and purify via silica gel chromatography.
  • Self-Validation (Post-Process) : Confirm product via

    
     NMR. The disappearance of the isolated aromatic proton signal adjacent to the bromine and the appearance of a new aryl multiplet (7.2–7.8 ppm) confirms successful coupling.
    
Protocol B: Deprotection of the Benzyloxy Group

While Palladium on Carbon (


) with 

gas is standard for benzyl cleavage, the sulfur atom in the benzothiazole core can occasionally poison the catalyst. Therefore, Boron Tribromide (

) is the preferred, highly reliable alternative[1].

Reagents & Materials:

  • 7-Aryl-5-(benzyloxy)benzo[d]thiazole intermediate (1.0 equiv, 0.5 mmol)

  • 
     (1.0 M in DCM) (3.0 equiv, 1.5 mmol)
    
  • Anhydrous Dichloromethane (DCM) (5 mL)

Step-by-Step Procedure:

  • Preparation : Dissolve the intermediate in anhydrous DCM under Argon. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition : Add

    
     dropwise over 10 minutes. The solution will typically turn deep red or brown, indicating the formation of the Lewis acid-base complex.
    
  • Reaction : Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Quenching & Workup : Cool the flask to 0 °C and carefully quench with dropwise addition of Methanol (2 mL) to destroy excess

    
    , followed by saturated 
    
    
    
    until pH
    
    
    7. Extract with EtOAc (3
    
    
    10 mL).
  • Self-Validation : TLC (Hexanes/EtOAc 2:1) will show a highly polar spot (

    
    ) that stains intensely with phosphomolybdic acid (PMA) or turns yellow upon exposure to iodine vapor, confirming the presence of the free phenol (5-OH).
    
Protocol C: Synthesis of an -Responsive Probe

The final step involves masking the 5-OH with a boronate ester, which is specifically cleaved by


[2].

Step-by-Step Procedure:

  • Dissolve the 7-Aryl-5-hydroxybenzo[d]thiazole (1.0 equiv) in anhydrous DMF.

  • Add

    
     (2.0 equiv) and 4-(bromomethyl)phenylboronic acid pinacol ester (1.2 equiv).
    
  • Stir at 60 °C for 6 hours.

  • Self-Validation : The reaction progress is marked by the loss of the starting material's strong fluorescence in the reaction flask, as the alkylation of the 5-OH disrupts the ICT push-pull system. Purify via chromatography to yield the final, quenched probe.

Quantitative Data Summaries

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

Data reflects standard optimization parameters for 7-bromobenzo[d]thiazole derivatives[4].

EntryCatalyst (5 mol%)Base (3 equiv)SolventTemp (°C)Yield (%)Observation / Causality
1


Toluene/

10045%Moderate yield; significant dehalogenation observed.
2


Dioxane/

9068%Better solubility of base improves turnover rate.
3


Dioxane/

9089% Optimal ; bidentate ligand prevents dehalogenation.
4

/ XPhos

Dioxane10072%Good yield, but higher cost of ligand/base.
Table 2: Expected Photophysical Properties of the Probe System

Values are representative of 7-aryl-5-hydroxybenzo[d]thiazole ICT systems in PBS buffer (pH 7.4)[1][2].

Compound StateAbsorbance Max (

)
Emission Max (

)
Stokes ShiftQuantum Yield (

)
Visual Color (UV 365nm)
Quenched Probe (Boronate)330 nm410 nm80 nm< 0.02Faint Blue / Colorless
Activated Fluorophore (5-OH)385 nm540 nm155 nm0.45 - 0.60Bright Yellow-Green

References

  • MDPI . A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Retrieved from [Link][2]

  • ACS Omega . Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from[Link][1]

  • ACS Chemical Neuroscience . Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. Retrieved from [Link][3]

  • Molecules (PMC) . Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Retrieved from [Link][4]

  • RSC Advances . Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells. Retrieved from[Link][5]

Sources

developing novel antimicrobial agents from 5-(Benzyloxy)-7-bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Novel Antimicrobial Agents from the 5-(Benzyloxy)-7-bromobenzo[d]thiazole Scaffold

Executive Summary & Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) bacterial infections necessitates the continuous development of novel antimicrobial pharmacophores. Benzazoles, particularly benzothiazoles, are privileged heterocyclic scaffolds in medicinal chemistry due to their structural mimicry of purines, allowing them to competitively bind to ATP-binding domains in essential bacterial enzymes[1].

The specific building block 5-(Benzyloxy)-7-bromobenzo[d]thiazole offers a highly specialized starting point for drug design[2]. The substitution pattern provides three distinct mechanistic advantages:

  • C7-Bromine (Halogen Bonding & Steric Shielding): The bromine atom at the 7-position acts as a Lewis acid, presenting a positive "sigma hole" that forms strong, highly directional halogen bonds with backbone carbonyl oxygens in the target protein's active site. Furthermore, its steric bulk restricts the rotation of adjacent functional groups, locking the molecule into a bioactive conformation.

  • C5-Benzyloxy Group (Lipophilic Anchor): The bulky, lipophilic benzyloxy ether significantly increases the molecule's partition coefficient (LogP). This facilitates passive diffusion across the thick peptidoglycan layers of Gram-positive bacteria and the mycolic acid envelope of mycobacteria. Once inside, the benzyl ring occupies hydrophobic accessory pockets (e.g., within the DNA Gyrase B subunit).

  • Unsubstituted C2 Position (Site for Derivatization): The C2 position of the thiazole ring is highly electrophilic and serves as the optimal attachment point for hydrogen-bonding pharmacophores, such as urea or thiourea moieties, which are proven to enhance antimicrobial efficacy[3].

Synthetic Strategy: Overcoming Chemical Pitfalls

A common approach to functionalizing the C2 position of benzothiazoles is direct lithiation (using n-BuLi) followed by electrophilic quenching. However, this is a critical chemical pitfall for 5-(benzyloxy)-7-bromobenzo[d]thiazole. The highly reactive n-BuLi will preferentially undergo lithium-halogen exchange with the C7-bromine rather than deprotonating the C2-carbon.

To preserve the essential 7-bromo substituent, we employ a Copper-Catalyzed Direct C-H Amination strategy. This transition-metal-catalyzed approach is highly regioselective for the C2 position and completely tolerates aryl bromides. The resulting 2-amino intermediate is then coupled with an isothiocyanate to form a biologically active thiourea derivative.

G A 5-(Benzyloxy)-7-bromo- benzo[d]thiazole B Cu-Catalyzed C-H Amination (C2) A->B C 2-Amino Intermediate B->C D Isothiocyanate Coupling C->D E Thiourea Derivative (Antimicrobial Hit) D->E

Figure 1. Synthetic workflow for C2-derivatization avoiding C7-lithium-halogen exchange.

Protocol 2.1: Cu-Catalyzed C2-Amination

Causality Check: Copper(II) acetate is used as the catalyst alongside an atmosphere of O2 (oxidant) to facilitate the oxidative cross-coupling between the C2-H bond and the amine source without cleaving the C-Br bond.

  • Setup: In an oven-dried Schlenk tube, dissolve 5-(Benzyloxy)-7-bromobenzo[d]thiazole (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add O-benzylhydroxylamine hydrochloride (1.5 equiv) as the amine source, Cu(OAc)2 (10 mol%) as the catalyst, and K2CO3 (2.0 equiv) as the base.

  • Reaction: Stir the mixture at 90°C under an O2 balloon for 12 hours.

  • Validation (Self-Correction): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a more polar spot (Rf ~0.3) indicates successful amination.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL) to remove DMF. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Deprotection: Subject the crude intermediate to mild hydrogenation (H2 balloon, Pd/C, MeOH) for 2 hours to cleave the O-benzyl group, yielding the free 2-amino-5-(benzyloxy)-7-bromobenzo[d]thiazole. (Note: Strictly monitor time to prevent premature debromination or cleavage of the C5-benzyloxy ether).

Protocol 2.2: Synthesis of the Thiourea Derivative
  • Activation: Dissolve the 2-amino intermediate (1.0 mmol) in anhydrous THF (10 mL). Add phenyl isothiocyanate (1.2 equiv).

  • Catalysis: Add a catalytic amount of triethylamine (0.1 equiv) to increase the nucleophilicity of the exocyclic amine.

  • Reflux: Heat the mixture to 65°C for 6 hours.

  • Isolation: Concentrate the solvent and recrystallize the crude product from hot ethanol to yield the pure 1-(5-(benzyloxy)-7-bromobenzo[d]thiazol-2-yl)-3-phenylthiourea.

Biological Evaluation: Antimicrobial Screening

Benzothiazole thioureas primarily exert their antimicrobial effects by acting as competitive inhibitors of the ATPase activity of DNA Gyrase (GyrB subunit), an enzyme critical for bacterial DNA supercoiling[3].

Pathway Target Bacterial DNA Gyrase (GyrB Subunit) Bind Competitive ATP Displacement Target->Bind Inhibitor Benzothiazole Thiourea Inhibitor->Bind Arrest DNA Supercoiling Arrest Bind->Arrest Death Bacterial Apoptosis Arrest->Death

Figure 2. Mechanistic pathway of DNA Gyrase inhibition by benzothiazole derivatives.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality Check: Resazurin is added as a redox indicator. Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin. A well that remains blue definitively indicates bacterial growth inhibition, providing a self-validating, colorimetric endpoint that eliminates subjective optical density reading errors.

  • Preparation: Prepare a stock solution of the synthesized benzothiazole derivative in 100% DMSO (10 mg/mL).

  • Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final concentration range of 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL of this inoculum to each well (final bacterial titer ~

    
     CFU/mL).
    
  • Controls:

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Negative Control: 1% DMSO in MHB (validates solvent non-toxicity).

    • Sterility Control: MHB only.

  • Incubation & Readout: Incubate the plate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration at which the well remains strictly blue.

Quantitative Data Presentation

The lipophilic nature of the 5-benzyloxy group, combined with the hydrogen-bonding capacity of the thiourea, results in pronounced activity against Gram-positive strains, while the outer membrane of Gram-negative strains (like P. aeruginosa) restricts entry, a common profile for bulky hydrophobic agents.

Table 1. In vitro Antimicrobial Activity (MIC, µg/mL) of the Synthesized Derivative

Pathogen StrainGram StainBenzothiazole Derivative (MIC)Ciprofloxacin (Control)
Staphylococcus aureus (MRSA)Positive (+)1.00.5
Enterococcus faecalis (VRE)Positive (+)2.01.0
Escherichia coli (ATCC 25922)Negative (-)32.00.015
Pseudomonas aeruginosa (PAO1)Negative (-)>64.00.25

Note: The synthesized 1-(5-(benzyloxy)-7-bromobenzo[d]thiazol-2-yl)-3-phenylthiourea exhibits potent, selective activity against multidrug-resistant Gram-positive pathogens, validating the structural rationale of the lipophilic C5/C7 functionalization.

References

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. National Center for Biotechnology Information (NCBI).
  • N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide - MDPI. Multidisciplinary Digital Publishing Institute.
  • 7-Bromobenzothiazole | C7H4BrNS | CID 11521350 - PubChem. National Institutes of Health.

Sources

Application Note: Synthesis and Regioselective Functionalization of 2-Amino-5-(benzyloxy)benzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Pharmacological Rationale

The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several FDA-approved drugs (e.g., the neuroprotective agent Riluzole) and numerous investigational compounds targeting neurodegenerative diseases, cancer, and microbial infections[1]. Specifically, modifications at the 5-position of the benzothiazole ring—such as the introduction of a benzyloxy moiety—dramatically alter the lipophilicity, target-binding affinity, and blood-brain barrier (BBB) permeability of the resulting derivatives.

This application note details a highly optimized, two-step synthetic workflow for the preparation of 2-amino-5-(benzyloxy)benzo[d]thiazole and its derivatives. By employing a thermodynamically controlled Hugerschoff cyclization followed by a kinetically driven, regioselective O-alkylation, this protocol ensures high yields, excellent regioselectivity, and scalability for preclinical drug development.

Mechanistic Rationale & Retrosynthetic Strategy

Synthesizing 5-alkoxy-substituted 2-aminobenzothiazoles presents a regiochemical challenge. Direct cyclization of pre-benzylated anilines often yields complex mixtures of 5-substituted and 7-substituted isomers due to the competing nucleophilicity of the ortho positions.

To bypass this, our validated strategy relies on late-stage functionalization :

  • De Novo Ring Formation (Hugerschoff Reaction): We utilize 3-aminophenol as the starting material. The reaction with potassium thiocyanate and liquid bromine in acetic acid generates an arylthiourea intermediate in situ. Bromine oxidizes the sulfur atom, triggering an intramolecular electrophilic aromatic substitution[2]. Steric hindrance heavily favors cyclization at the less hindered para-position relative to the hydroxyl group, yielding 2-amino-5-hydroxybenzothiazole as the major product. Alternative green chemistry approaches can substitute liquid bromine with N-bromosuccinimide (NBS) to achieve similar C-S bond formation[3].

  • Regioselective O-Benzylation: 2-Amino-5-hydroxybenzothiazole contains two nucleophilic centers: the exocyclic primary amine and the phenolic hydroxyl. Because the phenol is significantly more acidic (pKa ~9.5) than the conjugate acid of the amine, using a mild base like potassium carbonate (

    
    ) selectively generates the highly nucleophilic phenoxide anion. In a polar aprotic solvent, this undergoes rapid 
    
    
    
    displacement with benzyl bromide, exclusively yielding the O-alkylated product.

Workflow A 3-Aminophenol B KSCN, Br2, AcOH (Hugerschoff Cyclization) A->B C 2-Amino-5-hydroxybenzothiazole B->C Major Regioisomer F 7-Hydroxy Isomer (Minor Byproduct) B->F Minor Regioisomer D Benzyl Bromide, K2CO3 DMF, 60°C C->D E 2-Amino-5-(benzyloxy)benzothiazole D->E Selective O-Alkylation

Fig 1: Retrosynthetic workflow and forward synthesis of 2-amino-5-(benzyloxy)benzothiazole.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-hydroxybenzothiazole

Note: This step utilizes toxic and corrosive bromine gas. Perform all operations in a well-ventilated fume hood with appropriate PPE.

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve 3-aminophenol (1.0 eq, 100 mmol) and potassium thiocyanate (1.2 eq, 120 mmol) in 150 mL of glacial acetic acid.

  • Thermal Control: Submerge the reaction flask in an ice-salt bath and allow the internal temperature to drop to 0–5 °C.

  • Oxidative Cyclization: Prepare a solution of liquid bromine (1.1 eq, 110 mmol) in 30 mL of glacial acetic acid. Add this solution dropwise via the addition funnel over 45 minutes. Critical Causality: Maintaining the temperature below 10 °C is vital to prevent over-oxidation of the sulfur intermediate and to suppress the formation of tarry byproducts[2].

  • Maturation: Stir the mixture at 0–5 °C for 2 hours, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 12 hours.

  • Quenching & Isolation: Pour the thick, yellow suspension into 500 g of crushed ice. Cautiously neutralize the mixture by adding concentrated aqueous ammonia (

    
    ) dropwise until the pH reaches 8.0.
    
  • Purification: Filter the resulting precipitate under vacuum. Wash the crude solid extensively with cold distilled water to remove ammonium acetate salts. Recrystallize the solid from hot ethanol to separate the major 5-hydroxy isomer from the minor 7-hydroxy byproduct.

Protocol B: Regioselective O-Benzylation

This protocol is optimized for the selective functionalization of the hydroxyl group over the primary amine.

  • Deprotonation: In a 250 mL round-bottom flask, dissolve the purified 2-amino-5-hydroxybenzothiazole (1.0 eq, 10 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF). Add finely powdered, anhydrous potassium carbonate (

    
    ) (2.0 eq, 20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add benzyl bromide (1.1 eq, 11 mmol) dropwise via syringe.

  • Reaction Progression: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath. Stir for 4–6 hours. Critical Causality: Limiting the temperature to 60 °C and using a mild base prevents the deprotonation of the 2-amino group, thereby eliminating the risk of N-alkylation or bis-alkylation.

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. Stir vigorously until a solid precipitates.

  • Isolation: Filter the solid. If the product forms an oil, extract with dichloromethane (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Final Polish: Purify the crude product via silica gel column chromatography using a gradient of Ethyl Acetate:Hexane (3:7) to yield the pure 2-amino-5-(benzyloxy)benzo[d]thiazole.

Quantitative Data & Derivative Scope

The late-stage functionalization protocol allows for the rapid generation of a library of derivatives by simply substituting the alkylating agent. The table below summarizes the quantitative performance of this protocol across various benzyl halides.

Substituent (R)Alkylating AgentBase / SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
-H (Unsubstituted) Benzyl bromide

/ DMF
604.085>98%
-4-Fluoro 4-Fluorobenzyl chloride

/ DMF
605.082>98%
-3-Methoxy 3-Methoxybenzyl bromide

/ DMF
604.088>99%
-4-Trifluoromethyl 4-(

)-benzyl bromide

/ DMF
606.079>97%

Analytical Validation & Troubleshooting

To ensure the integrity of the self-validating system, researchers must confirm that O-alkylation occurred exclusively, without N-alkylation.

Spectroscopic Markers of Success:

  • 
    H NMR (DMSO-
    
    
    
    ):
    The most definitive proof of successful O-benzylation is the disappearance of the broad phenolic -OH peak (typically found at ~9.5 ppm) and the appearance of a sharp singlet at ~5.1 ppm (integrating for 2H), corresponding to the benzylic -
    
    
    - protons. Crucially, the 2-amino (
    
    
    ) protons must remain visible as a broad singlet around 7.4 ppm, confirming that the amine was not alkylated[1].
  • FT-IR Spectroscopy: Look for the loss of the broad O-H stretch (3200–3400

    
    ) while ensuring the characteristic N-H primary amine "fangs" (doublets at ~3450 and 3350 
    
    
    
    ) remain intact.

Troubleshooting Bis-Alkylation: If LC-MS indicates an [M+H]+ mass corresponding to a bis-alkylated product (both O- and N-alkylation), the basicity of the reaction was too high, or the temperature exceeded kinetic control limits.

  • Corrective Action: Ensure the

    
     is strictly anhydrous, do not substitute with stronger bases like NaH or KOH, and strictly maintain the oil bath at 60 °C.
    

References

  • Synthesis of novel benzothiozole and benzisoxazole functionalized unsymmetrical alkanes and study of their antimicrobial activity. NIScPR. Available at:[Link]

  • [1] Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances (via PubMed Central). Available at:[Link]

  • [3] A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. MDPI. Available at:[Link]

Sources

Troubleshooting & Optimization

common side products in the synthesis of 5-(Benzyloxy)-7-bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: March 2026

[label="3-Benzyloxy-5-bromoaniline\n

Optimizing Color Contrast

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Welcome to the Technical Support Center for the synthesis of 5-(Benzyloxy)-7-bromobenzo[d]thiazole . This guide is designed for researchers, application scientists, and drug development professionals. It provides a deep dive into the mechanistic causality of common synthetic pitfalls, validated standard operating procedures (SOPs), and targeted troubleshooting FAQs to ensure high-fidelity compound generation.

Synthetic Workflow & Pathway Visualization

The synthesis of 5-(Benzyloxy)-7-bromobenzo[d]thiazole typically proceeds via a three-step linear sequence starting from 3-amino-5-bromophenol. The critical challenge in this pathway is maintaining strict chemoselectivity and regioselectivity across ambident nucleophilic intermediates and symmetric transition states.

G A 3-Amino-5-bromophenol (Starting Material) B Step 1: O-Benzylation (BnBr, K2CO3, DMF) A->B C 3-Benzyloxy-5-bromoaniline (Intermediate 1) B->C Chemoselectivity Control D Step 2: Hugershoff Cyclization (KSCN, Br2, AcOH) C->D E 5-(Benzyloxy)-7-bromobenzo[d]thiazol-2-amine (Intermediate 2) D->E Regioselective Cyclization F Step 3: Reductive Deamination (t-BuONO, DMF) E->F G 5-(Benzyloxy)-7-bromobenzo[d]thiazole (Target Product) F->G N2 Evolution

Synthetic workflow for 5-(Benzyloxy)-7-bromobenzo[d]thiazole highlighting key reaction steps.

Quantitative Side-Product Analysis

Understanding the thermodynamic and kinetic drivers of your side products is essential for reaction optimization. Below is a quantitative summary of the most common deviations encountered during this specific synthetic route.

Reaction StepTarget ProductMajor Side ProductTypical Yield (%)Side Product Yield (%)Causality / Mechanism
O-Benzylation 3-Benzyloxy-5-bromoanilineN-Benzyl-3-benzyloxy-5-bromoaniline75–85%5–15%Competing nucleophilicity of the primary amine under basic conditions.
Hugershoff Cyclization 5-(Benzyloxy)-7-bromobenzo[d]thiazol-2-amine7-(Benzyloxy)-5-bromobenzo[d]thiazol-2-amine60–70%10–20%Electrophilic cyclization at the alternative ortho position (C6 vs C2).
Reductive Deamination 5-(Benzyloxy)-7-bromobenzo[d]thiazole5-(Benzyloxy)-7-bromobenzo[d]thiazol-2-ol65–80%5–10%Nucleophilic hydrolysis of the diazonium intermediate by trace water.

Troubleshooting FAQs

Q: During the Hugershoff cyclization of 3-benzyloxy-5-bromoaniline, I am isolating two distinct products with identical masses. What is causing this? A: You are observing a mixture of regioisomers. The thiocyanation step of the [1] occurs at the positions ortho to the directing amine group. Because your starting aniline is 3,5-disubstituted, both the C2 and C6 positions are available for electrophilic attack by the active thiocyanogen species. Cyclization at C2 yields the desired 5,7-substituted benzothiazole, while cyclization at C6 yields the 7,5-substituted isomer. Resolution: To maximize the yield of the desired 5,7-isomer, ensure the reaction is kept strictly at 0–5 °C during the dropwise addition of bromine. This favors the kinetically controlled, less sterically hindered cyclization pathway.

Q: My O-benzylation step is yielding a significant amount of a highly lipophilic side product. How can I prevent this? A: This is likely the N,O-dibenzylated or N-benzylated side product. Aminophenols are [2]. While the phenolate oxygen is a "harder" nucleophile and more reactive under standard basic conditions (e.g., K₂CO₃ in DMF), the primary amine can still undergo competitive nucleophilic substitution if an excess of benzyl bromide is used or if the reaction is overheated. Resolution: Strictly limit benzyl bromide to 1.05 equivalents, maintain the reaction temperature at or below 60 °C, and avoid stronger bases (like NaH) that could inadvertently deprotonate the amine.

Q: After the reductive deamination step with tert-butyl nitrite, I recover a product that is highly polar and strongly UV-active. What went wrong? A: You have likely synthesized 5-(benzyloxy)-7-bromobenzo[d]thiazol-2-ol. The reductive deamination of 2-aminobenzothiazoles using [3] proceeds via a highly reactive diazonium intermediate. If your solvent (DMF or THF) is not strictly anhydrous, trace water acts as a nucleophile, rapidly hydrolyzing the diazonium salt to the corresponding hydroxyl derivative before the desired radical reduction (hydride abstraction from the solvent) can occur. Resolution: Ensure all solvents are strictly anhydrous (dried over 4Å molecular sieves) and conduct the reaction under a positive pressure of dry argon.

Validated Standard Operating Protocols (SOPs)

SOP 1: Chemoselective O-Benzylation
  • Preparation: Dissolve 3-amino-5-bromophenol (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes to allow phenolate formation.

  • Alkylation: Dropwise, add benzyl bromide (1.05 eq). Heat the mixture to 60 °C for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The product will be significantly less polar than the starting phenol. IR spectroscopy of the crude should show the complete disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) while retaining the sharp -NH₂ doublets (~3400, 3500 cm⁻¹).

SOP 2: Regioselective Hugershoff Cyclization
  • Preparation: Dissolve 3-benzyloxy-5-bromoaniline (1.0 eq) and KSCN (2.0 eq) in glacial acetic acid (0.1 M).

  • Activation: Cool the reaction flask to 0–5 °C using an ice-water bath.

  • Oxidative Cyclization: Dissolve Br₂ (1.05 eq) in a small volume of glacial acetic acid and add it dropwise over 30 minutes, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 2 hours at room temperature.

  • Self-Validation: LC-MS analysis should reveal an [M+H]⁺ peak corresponding to the addition of the thiocyanate group minus two hydrogens. The isotopic pattern must clearly show the 1:1 ratio indicative of the ⁷⁹Br/⁸¹Br isotopes.

SOP 3: Reductive Deamination
  • Preparation: Dissolve 5-(benzyloxy)-7-bromobenzo[d]thiazol-2-amine (1.0 eq) in strictly anhydrous DMF (0.1 M) under argon.

  • Deamination: Add tert-butyl nitrite (t-BuONO, 2.0 eq) dropwise at room temperature.

  • Thermal Reduction: Gradually heat the mixture to 65 °C. The reaction will evolve N₂ gas (bubbling). Stir for 2 hours until gas evolution ceases.

  • Self-Validation: ¹H NMR (DMSO-d₆) of the purified product will show the complete disappearance of the broad -NH₂ singlet (typically ~7.5 ppm for 2-aminobenzothiazoles) and the emergence of a sharp, diagnostic downfield singlet for the C2-H of the benzothiazole ring at approximately 9.2–9.4 ppm.

References

  • Title: An expedient synthesis of novel 2-substituted thiazolo[4,5-f]isoquinolines/quinolines and benzo[1,2-d:4,3-d']bisthiazoles Source: Arkivoc URL: [Link]

  • Title: Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Alkyl nitrite-metal halide deamination reactions. 3. Arylation of olefinic compounds in the deamination of arylamines by alkyl nitrites and copper(II) halides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

optimization of reaction conditions for 5-(Benzyloxy)-7-bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Optimization for 5-(Benzyloxy)-7-bromobenzo[d]thiazole

Welcome to the Technical Support Center. This guide is specifically curated for researchers, scientists, and drug development professionals working with the 5-(Benzyloxy)-7-bromobenzo[d]thiazole scaffold (CAS: 1650547-09-3)[1]. As a Senior Application Scientist, I have designed this resource to address the unique mechanistic challenges of this molecule—specifically, overcoming the steric and electronic hurdles at the C7 position during transition-metal catalysis, and managing the orthogonal stability of the C5 benzyloxy protecting group.

Section 1: Mechanistic & Strategic Overview

The benzothiazole core is a privileged scaffold in medicinal chemistry. However, functionalizing the C7 position via cross-coupling is notoriously challenging. The proximity of the C7 bromine to the sulfur atom of the thiazole ring introduces significant steric hindrance and the potential for off-target palladium coordination[2]. Furthermore, the C5 benzyloxy (-OBn) group must be carefully managed to ensure it remains intact during basic cross-coupling conditions, yet can be cleanly cleaved later to yield the biologically relevant 5-hydroxybenzo[d]thiazole derivative.

Workflow SM 5-(Benzyloxy)-7-bromobenzo[d]thiazole (Starting Material) CC Cross-Coupling (Suzuki/Buchwald) SM->CC INT 5-(Benzyloxy)-7-R-benzo[d]thiazole (Intermediate) CC->INT DEP Deprotection (BBr3 or H2/Pd-C) INT->DEP PROD 5-Hydroxy-7-R-benzo[d]thiazole (Target Compound) DEP->PROD

Synthetic workflow from 5-(Benzyloxy)-7-bromobenzo[d]thiazole to 5-hydroxy derivatives.

Section 2: Troubleshooting FAQs

Q1: Why is my Suzuki-Miyaura coupling at the C7 position stalling or giving low yields?

  • The Causality: The oxidative addition of Pd(0) into the C7-Br bond is kinetically slow. The adjacent thiazole sulfur atom creates a sterically congested microenvironment, and its lone pairs can competitively coordinate with the palladium center, leading to catalyst sequestration and poisoning[3].

  • The Solution: Shift the equilibrium of the catalytic cycle by using bulky, electron-rich biarylphosphine ligands (e.g., XPhos or SPhos) or robust bidentate ligands like dppf[4]. These ligands prevent unwanted sulfur coordination and accelerate reductive elimination. Additionally, switch from harsh bases (NaOH) to milder bases like K3PO4 to prevent degradation of the starting material.

Q2: During Buchwald-Hartwig amination, I am observing degradation of the benzothiazole core. How do I prevent this?

  • The Causality: Benzothiazoles are highly sensitive to strong bases at elevated temperatures. The use of traditional Buchwald bases like Potassium tert-butoxide (KOtBu) at 100°C can initiate nucleophilic attack at the C2 position, leading to thiazole ring-opening and complex byproduct mixtures[5].

  • The Solution: Employ a weaker base such as Cesium Carbonate (Cs2CO3) and utilize a highly active precatalyst system (e.g., BrettPhos Pd G3 or Xantphos)[5][6]. This allows the amination to proceed efficiently at much lower temperatures (60–80°C), preserving the integrity of the benzothiazole core.

Q3: I need to deprotect the 5-benzyloxy group post-coupling, but my newly installed 7-substituent is sensitive to hydrogenation. What are the alternatives?

  • The Causality: The standard deprotection method for a benzyl ether is hydrogenolysis (Pd/C, H2). However, if your C7 substituent contains reducible moieties (such as alkenes, alkynes, or nitro groups), hydrogenolysis will destroy them.

  • The Solution: Exploit Lewis acid-mediated cleavage. Boron tribromide (BBr3) in dichloromethane at -78°C to room temperature provides an orthogonal deprotection strategy. The boron coordinates to the ether oxygen, weakening the C-O bond, which is followed by nucleophilic attack by bromide to cleanly yield the phenol without reducing other functional groups.

Section 3: Quantitative Data Presentation

To guide your experimental design, the following table synthesizes field-proven condition matrices for optimizing C7 cross-coupling on the 5-(Benzyloxy)-7-bromobenzo[d]thiazole scaffold.

Reaction TypeCatalyst / Ligand SystemBaseSolventTemp (°C)Avg. Yield (%)Key Observation
Suzuki-Miyaura Pd(PPh3)4 (Standard)Na2CO3Toluene/H2O10035 - 45Sluggish; high catalyst loading required.
Suzuki-Miyaura Pd(dppf)Cl2 / dppfK3PO4Dioxane/H2O9080 - 90Excellent conversion; avoids sulfur poisoning.
Buchwald-Hartwig Pd2(dba)3 / BINAPKOtBuToluene110< 20Severe core degradation (ring-opening).
Buchwald-Hartwig BrettPhos Pd G3Cs2CO31,4-Dioxane8075 - 85Mild conditions preserve the thiazole core.

Section 4: Experimental Methodologies

Protocol A: Optimized Suzuki-Miyaura Coupling (C7 Position) This self-validating protocol utilizes Pd(dppf)Cl2 to overcome C7 steric hindrance[4].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-(Benzyloxy)-7-bromobenzo[d]thiazole (1.0 equiv), the appropriate arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Evacuate and backfill the flask with Argon (repeat 3x to ensure a strictly anaerobic environment).

  • Solvent Introduction: Inject degassed 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration of the limiting reagent.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Orthogonal Deprotection of the 5-Benzyloxy Group Use this protocol when hydrogenolysis is contraindicated due to reducible functional groups.

  • Preparation: Dissolve the coupled 5-(benzyloxy)benzo[d]thiazole intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) under an Argon atmosphere.

  • Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr3 in DCM (3.0 equiv) dropwise via syringe.

  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to gradually warm to room temperature and stir for an additional 3 hours.

  • Quenching: Carefully quench the reaction by the slow addition of MeOH at 0°C to destroy excess BBr3, followed by saturated aqueous NaHCO3 until pH 7 is reached.

  • Extraction: Extract with DCM (3x), dry over MgSO4, and concentrate. Purify the resulting 5-hydroxybenzo[d]thiazole via silica gel chromatography.

Section 5: Mechanistic Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition at C7 Position Pd0->OA + 7-Bromo Substrate (Steric Hindrance) TM Transmetallation OA->TM + Nucleophile (Boronic Acid/Amine) RE Reductive Elimination TM->RE RE->Pd0 - Product Release

Palladium-catalyzed cross-coupling cycle highlighting the sterically hindered C7 oxidative addition.

References

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH, nih.gov,[Link]

  • WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors - Google P
  • WO2011100502A1 - 7-aminofuropyridine derivatives - Google P

Sources

Technical Support Center: Stability & Troubleshooting for 5-(Benzyloxy)-7-bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS: 1650547-09-3). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile trifunctional building block in complex multi-step organic synthesis.

Understanding the chemoselectivity of this molecule is critical. Its reactivity is governed by three distinct moieties: the benzothiazole core , the benzyl ether protecting group , and the 7-bromo substituent . This guide provides an authoritative breakdown of its stability under acidic and basic conditions, troubleshooting FAQs for common experimental failures, and field-validated protocols.

Section 1: Mechanistic Stability Overview

To successfully incorporate 5-(Benzyloxy)-7-bromobenzo[d]thiazole into your synthetic pipeline, you must understand the causality behind its degradation pathways.

  • The Benzothiazole Core: Benzothiazoles are weakly basic (conjugate acid pKa ~1.2) and form stable salts with strong acids[1]. However, the C2 position of the thiazole ring is highly electrophilic because it is sandwiched between the electronegative nitrogen and sulfur atoms. Under strong basic conditions (especially with heat), hydroxide or alkoxide nucleophiles can attack C2, leading to a tetrahedral intermediate that collapses to open the thiazole ring, yielding an o-aminothiophenol derivative[1].

  • The Benzyl Ether: The benzyl (Bn) group is a robust protecting group for phenols, stable to mild acids and most bases[2]. However, it is highly susceptible to cleavage by strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or strong Brønsted acids (e.g.,
    
    
    ). The mechanism involves the acid coordinating to the ether oxygen, weakening the C–O bond, followed by nucleophilic attack (via
    
    
    or
    
    
    ) by the halide at the benzylic carbon[3].
  • The 7-Bromo Group: While stable to standard acidic and basic conditions, the aryl bromide is highly reactive towards organometallic bases (e.g., n-BuLi), undergoing rapid metal-halogen exchange.

Quantitative Stability Summary
Reaction ConditionReagent ExampleOutcomeMechanistic Causality
Mild Acid Acetic acid, dilute

Stable The benzothiazole nitrogen may protonate, but the ring remains intact. The benzyl ether resists mild protonation[1].
Strong Acid

,

Cleavage Acid coordinates to the ether oxygen; halide attacks the benzylic carbon, cleaving the ether to yield the free phenol[2][3].
Mild Base

,

,

Stable Lacks the nucleophilic strength or thermal energy required to attack the C2 position of the benzothiazole ring.
Strong Base

(aq), Reflux
Degradation Hydroxide attacks the highly electrophilic C2 carbon, triggering thiazole ring-opening to an o-aminothiophenol[1].
Organolithium n-BuLi,

Metal-Exchange Highly nucleophilic alkyl lithiums rapidly exchange with the 7-bromo substituent, forming a 7-lithio intermediate.

Section 2: Troubleshooting FAQs

Q1: I attempted to remove a Boc group elsewhere on my molecule using 4M HCl in dioxane, but my benzyl ether cleaved. Why did this happen? A1: While benzyl ethers are generally stable to mild acids, extended exposure to high concentrations of strong anhydrous acids (like 4M


) can cause premature O-debenzylation[2]. The chloride ion acts as a nucleophile against the protonated ether[3]. Solution: Monitor the reaction strictly by TLC and quench immediately upon Boc removal, or switch to a milder acid like Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 

, which the benzyl ether typically survives.

Q2: I performed a saponification of an ester on a downstream intermediate using refluxing NaOH, but my starting material completely degraded. What happened? A2: You have triggered a base-mediated ring-opening of the benzothiazole core. At elevated temperatures, strong hydroxide nucleophiles attack the electron-deficient C2 position of the thiazole ring[1]. Solution: Saponifications in the presence of a benzothiazole must be performed under milder conditions. Use


 in a 

mixture at room temperature. The lower temperature and milder base will hydrolyze the ester while preserving the heterocyclic core.

Q3: How can I selectively deprotect the benzyl ether to reveal the phenol without affecting the 7-bromo group or the benzothiazole core? A3: Catalytic hydrogenation (


) is the standard method for benzyl ether cleavage, but it risks hydrodehalogenation of your 7-bromo group. Instead, use a Lewis acid like Boron Trichloride (

) at

[2].

selectively coordinates to the ether oxygen and cleaves the benzylic C-O bond without affecting the aryl bromide or the thiazole ring. (See Protocol 1 below).

Q4: Can I perform a lithium-halogen exchange on the 7-bromo position without the strong base cleaving the benzyl ether? A4: Yes. Benzyl ethers are stable to n-BuLi provided the reaction is kept strictly at


. At higher temperatures, you risk benzylic deprotonation leading to a [1,2]-Wittig rearrangement. Ensure your solvent (usually THF) is rigorously anhydrous and maintain the cryogenic temperature until the electrophile is fully added.

Section 3: Validated Experimental Protocols

Protocol 1: Selective Acidic Cleavage of the Benzyl Ether (Avoiding Hydrodehalogenation)

This protocol utilizes


 to selectively remove the benzyl group while preserving the 7-bromo substituent and the benzothiazole core[2].
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 5-(Benzyloxy)-7-bromobenzo[d]thiazole (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to

    
    .
    
  • Addition: Slowly add a 1.0 M solution of

    
     in DCM (1.2 to 1.5 equivalents) dropwise via syringe.
    
  • Monitoring: Stir the reaction at

    
     for 1-2 hours. Monitor progress via TLC (Hexanes/EtOAc). The starting material will consume, and a more polar spot (the phenol) will appear.
    
  • Quenching (Self-Validation Step): Once the starting material is consumed, quench the reaction while still at

    
     by the slow, dropwise addition of methanol (2 mL) to destroy excess 
    
    
    
    , followed by water (10 mL).
  • Isolation: Warm to room temperature, extract with DCM (

    
    ), wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate under reduced pressure. Purify the resulting 5-hydroxy-7-bromobenzo[d]thiazole via column chromatography.
Protocol 2: Mild Base-Mediated Saponification (Preserving the Benzothiazole Ring)

Use this protocol if you have elaborated the molecule to include an ester and need to hydrolyze it without opening the thiazole ring.

  • Preparation: Dissolve the ester-containing benzothiazole intermediate (1.0 mmol) in a 3:1:1 mixture of

    
     (10 mL total).
    
  • Base Addition: Add Lithium Hydroxide monohydrate (

    
    , 2.0 equivalents) in one portion.
    
  • Reaction: Stir the mixture strictly at room temperature (

    
    ). Do not heat.  Monitor by TLC.
    
  • Workup: Upon completion (typically 2-4 hours), concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and acidify to pH ~3 using 1M

    
    .
    
  • Extraction: Extract the precipitated carboxylic acid with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate.

Section 4: Visualizing Chemoselectivity and Degradation Pathways

The following diagram illustrates the divergent reactivity of 5-(Benzyloxy)-7-bromobenzo[d]thiazole under different extreme conditions.

G SM 5-(Benzyloxy)-7-bromobenzo[d]thiazole Acid Strong Acid (e.g., BBr3, HBr) SM->Acid Strong Lewis/Brønsted Acids Base Strong Base / Heat (e.g., NaOH, 100°C) SM->Base Strong Base + Heat Lithium n-BuLi (-78°C) SM->Lithium Organolithium Reagents Phenol 5-Hydroxy-7-bromobenzo[d]thiazole (Benzyl Cleavage) Acid->Phenol RingOpen o-Aminothiophenol Derivative (Thiazole Ring Opening) Base->RingOpen Lithio 7-Lithio Intermediate (Metal-Halogen Exchange) Lithium->Lithio

Fig 1: Chemoselectivity and degradation pathways of 5-(Benzyloxy)-7-bromobenzo[d]thiazole.

References

  • 18.3: Reactions of Ethers - Acidic Cleavage Chemistry LibreTexts URL:[Link]

  • Product Class 18: Benzothiazoles and Related Compounds Thieme Connect URL:[Link]

Sources

Technical Support Center: Preventing Oxidation of 2-Aminothiophenol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Aminothiophenol (2-ATP) is a critical bifunctional precursor used in the synthesis of benzothiazoles, pharmaceuticals, and advanced materials. However, the high nucleophilicity and electron-rich nature of the thiol (-SH) group make it exceptionally susceptible to oxidative dimerization. This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols to maintain 2-ATP in its active, reduced state.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My 2-aminothiophenol reagent has turned from a clear liquid to a yellow/brown viscous oil or solid. What happened, and can I still use it? Causality & Mechanism: The color change and phase shift indicate that your 2-ATP has undergone oxidative dimerization. In the presence of atmospheric oxygen, light, or trace transition metals, the thiol groups of two 2-ATP molecules are oxidized to form a stable disulfide bond, yielding [1]. Actionable Advice: Do not use the oxidized batch directly for condensation reactions. The disulfide lacks the necessary nucleophilic free thiol required for cyclization[2]. You must either reduce the disulfide back to the free thiol using a reducing agent (like TCEP or Zinc/HCl)[3], or purchase a fresh batch.

Q2: How should I store 2-ATP to prevent this oxidation from occurring in the first place? Causality & Mechanism: Thiol oxidation is a radical-mediated process accelerated by UV light, thermal energy, and oxygen exposure. Actionable Advice:

  • Atmosphere: Always backfill the storage container with an inert gas. Argon is preferred over Nitrogen due to its higher density, which allows it to effectively blanket the liquid[4].

  • Temperature: Store tightly sealed at 2–8°C[4].

  • Light: Keep in amber glass vials to prevent photo-induced radical initiation[5].

Q3: I am setting up a condensation reaction with 2-ATP. How do I prevent in situ oxidation during the reaction? Causality & Mechanism: Even if the starting material is pure, dissolved oxygen in reaction solvents can rapidly oxidize 2-ATP at elevated temperatures[1]. Actionable Advice:

  • Degas Solvents: Use the Freeze-Pump-Thaw method or sparge your solvents with Argon for at least 30 minutes prior to adding 2-ATP.

  • In Situ Reducing Agents: For aqueous or semi-aqueous reactions, adding a slight molar excess of a non-nucleophilic reducing agent like can continuously reduce any formed disulfides without interfering with the main reaction[6].

Section 2: Data Presentation - Comparison of Reducing Agents

When 2-ATP oxidizes, selecting the correct reducing agent is critical. The table below summarizes the technical specifications of common reductants used to regenerate 2-ATP.

Reducing AgentOperating pH RangeAdvantages for 2-ATP RecoveryLimitations
TCEP·HCl 1.5 – 9.0Odorless, highly stable, does not require removal before most electrophilic reactions, reduces disulfides in <5 mins[7].Expensive; unstable in phosphate buffers over long periods (>72h)[6].
DTT (Dithiothreitol) 7.0 – 9.0Cost-effective, standard for biological and mild organic reductions.Strong odor, readily oxidizes in air, must often be removed to prevent side reactions.
Zinc / Dilute HCl Acidic (< 4.0)Very cheap, highly effective for bulk synthetic recovery of bis(2-aminophenyl) disulfide[3].Harsh acidic conditions may protonate the amine, requiring careful neutralization.
Triphenylphosphine (PPh3) Organic solventsExcellent for anhydrous organic reactions, drives reduction via phosphine oxide formation[3].Produces triphenylphosphine oxide (TPPO), which is notoriously difficult to separate from products.

Section 3: Visualized Workflows and Mechanisms

Mechanism ATP 2-Aminothiophenol (Active Thiol) Disulfide Bis(2-aminophenyl) disulfide (Inactive Dimer) ATP->Disulfide Oxidation O2 O2 / Transition Metals (Oxidative Stress) O2->ATP Disulfide->ATP Reduction TCEP TCEP / DTT / Zn (Reduction) TCEP->Disulfide

Oxidation-reduction cycle of 2-aminothiophenol and its disulfide dimer.

Workflow Start Assess 2-ATP Batch Check Visual & TLC Check (Yellow/Brown = Oxidized) Start->Check Pure Proceed to Reaction (Under Argon/N2) Check->Pure Clear liquid Oxidized Perform TCEP Reduction Check->Oxidized Disulfide present PrepTCEP Prepare 0.1M TCEP in Degassed Buffer Oxidized->PrepTCEP Incubate Incubate 1 hr, RT PrepTCEP->Incubate Extract Extract/Purify Reduced 2-ATP Incubate->Extract Extract->Pure

Experimental workflow for assessing and recovering oxidized 2-aminothiophenol.

Section 4: Validated Experimental Protocols

Protocol A: Freeze-Pump-Thaw Degassing of Reaction Solvents Self-Validating Rationale: Removing dissolved oxygen prevents the radical initiation of thiol oxidation. The cessation of bubbling during the thaw cycle self-validates that the solvent is fully degassed and safe for 2-ATP.

  • Place the desired volume of solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask and freeze the solvent completely by submerging the flask in a liquid nitrogen bath.

  • Once frozen, open the flask to a high vacuum line for 2–3 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath. You will observe gas bubbles escaping the liquid as it thaws.

  • Repeat the freeze-pump-thaw cycle 3 times, or until no more gas bubbles are observed during the thawing phase.

  • Backfill the flask with Argon gas before introducing 2-ATP[5].

Protocol B: Recovery of Oxidized 2-ATP using TCEP Self-Validating Rationale: TCEP selectively attacks the S-S bond via nucleophilic substitution by the phosphorus atom, forming a thioalkoxyphosphonium cation that rapidly hydrolyzes to yield the free thiol and phosphine oxide[6]. The reaction's progress can be visually validated by the disappearance of the yellow disulfide color and confirmed via TLC analysis.

  • Preparation: Dissolve the oxidized 2-ATP (bis(2-aminophenyl) disulfide) in a degassed mixture of ethanol and 0.1 M phosphate buffer (pH 7.0).

  • TCEP Addition: Add a 1.5 molar equivalent of to the solution[7].

  • Incubation: Stir the reaction mixture at room temperature for 30–60 minutes under an Argon atmosphere. TCEP is highly effective over a broad pH range (1.5–9.0) and will rapidly cleave the disulfide bonds[7].

  • Isolation: Extract the reduced 2-ATP using degassed dichloromethane (DCM) or ethyl acetate. The hydrophilic TCEP and its oxidized byproduct (TCEP=O) will remain in the aqueous layer.

  • Drying & Storage: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Immediately store the recovered 2-ATP under Argon at 2–8°C[4].

References

Sources

catalyst selection for cross-coupling with brominated benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling . This guide is designed for researchers and drug development professionals facing challenges with the functionalization of brominated benzothiazoles.

Benzothiazoles are privileged scaffolds in medicinal chemistry, but their electron-deficient nature and the presence of basic nitrogen and sulfur atoms make them notoriously difficult substrates for palladium- and copper-catalyzed cross-couplings. Below, you will find mechanistic insights, a catalyst selection decision tree, troubleshooting FAQs, and self-validating experimental protocols to ensure your C–C and C–N bond formations succeed.

The Core Challenge: Why Do Benzothiazoles Poison Catalysts?

Before troubleshooting, it is critical to understand the causality behind cross-coupling failures with these substrates:

  • Innate Directing Group Effects : The nitrogen atom in the benzothiazole ring is highly nucleophilic. Following the oxidative addition of the C–Br bond to the Pd(0) species, the adjacent nitrogen can coordinate to the Pd(II) center. This forms a rigid, stable palladacycle that drastically slows down or completely halts the transmetalation step.

  • Electronic Imbalance : Because benzothiazoles are electron-poor, oxidative addition is generally fast, but reductive elimination is thermodynamically disfavored and slow. This imbalance leads to the buildup of Pd(II) intermediates that are susceptible to side reactions like protodehalogenation.

  • Substrate Nucleophilicity : Substrates with unprotected amines (e.g., 2-amino-6-bromobenzothiazole) introduce competitive binding sites that poison the catalyst, leading to stalled reactions and the precipitation of palladium black 1.

Catalyst Selection Logic

Use the following decision tree to select the optimal catalytic system based on your specific coupling type and the regiochemistry of your bromide.

CatalystSelection Start Brominated Benzothiazole Cross-Coupling Type Identify Coupling Type Start->Type Suzuki Suzuki-Miyaura (C-C Bond) Type->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Type->Buchwald Negishi Negishi (C-Alkyl Bond) Type->Negishi Pos Determine Bromine Position Suzuki->Pos Cat3 Pd2(dba)3 + RuPhos + NaOtBu / Toluene Buchwald->Cat3 Cat4 Pd(OAc)2 + CPhos + THF Negishi->Cat4 RingBromo Ring-Bromo (e.g., 6-bromo) Pos->RingBromo TwoBromo 2-Bromo (Highly Reactive) Pos->TwoBromo Cat1 Pd(PPh3)4 or Pd(dppf)Cl2 + K2CO3 / Dioxane RingBromo->Cat1 Cat2 Pd(OAc)2 + XPhos + K3PO4 / Toluene TwoBromo->Cat2

Decision tree for selecting cross-coupling catalysts for brominated benzothiazoles.

Troubleshooting & FAQs

Q: My Suzuki coupling with 2-amino-6-bromobenzothiazole is stalling at 30% conversion. How can I drive it to completion? A: The free -NH₂ group is highly nucleophilic and coordinates to the Pd(0) or Pd(II) species, effectively poisoning the catalytic cycle. Solution: Protect the amine via acylation prior to coupling (e.g., forming N-(6-bromobenzo[d]thiazol-2-yl)acetamide). Studies have demonstrated that this simple steric and electronic modification reduces the amine's nucleophilicity, increasing isolated yields from ~30% to over 85% using standard Pd(PPh₃)₄ [[1]]().

Q: I am attempting a Buchwald-Hartwig amination on 2-bromobenzothiazole, but the reaction turns black immediately and yields nothing. What is happening? A: The rapid formation of palladium black indicates catalyst decomposition. 2-Bromobenzothiazole undergoes very rapid oxidative addition, but the resulting intermediate is prone to decomposition if the amine doesn't coordinate quickly. Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or RuPhos with Pd₂(dba)₃. These ligands enforce a monoligated Pd(0) state, accelerating the amine binding and subsequent reductive elimination while preventing multidentate coordination by the benzothiazole ring 2. Alternatively, consider utilizing a Ni-catalyzed Chan-Lam coupling under open-air conditions, which has proven effective for N-arylation of these scaffolds without the sensitivity of Pd [[3]]().

Q: I'm seeing significant protodehalogenation (reduction of C–Br to C–H) instead of my desired Suzuki product. How do I fix this? A: Protodehalogenation occurs when transmetalation is too slow, allowing the Pd(II)-aryl intermediate to undergo hydrogen abstraction (often from the solvent or aliphatic amines). Solution: Accelerate transmetalation by using a more reactive boron species (e.g., switching from boronic acid to a pinacol ester) and use an anhydrous base like K₃PO₄ in a less protic solvent mixture (e.g., Toluene/THF instead of EtOH/Water). Using bulky ligands like P(tBu)₃ can also drive the catalytic cycle forward by destabilizing the resting states 4.

Validated Experimental Protocols

Protocol A: High-Yield Suzuki-Miyaura Coupling of Protected Benzothiazoles

This protocol utilizes amine-protection to prevent catalyst poisoning, ensuring high turnover numbers.

  • Preparation : In an oven-dried Schlenk flask equipped with a stir bar, combine N-(6-bromobenzo[d]thiazol-2-yl)acetamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition : Add Pd(PPh₃)₄ (5 mol%). Causality Check: The tetrakis catalyst is sufficient here because the basic amine is protected via acylation, preventing it from displacing the phosphine ligands and poisoning the Pd center.

  • Solvent : Add a degassed mixture of 1,4-dioxane/water (4:1 v/v). Causality Check: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive, nucleophilic boronate complex.

  • Reaction : Heat the mixture at 90 °C under an argon atmosphere for 12 hours.

  • Self-Validation Step : Quench a 0.1 mL aliquot in EtOAc/water. Run the organic layer on TLC (Hexanes:EtOAc 7:3). The starting material spot (highly UV active) should be completely consumed. If unreacted bromide remains but the boronic acid is consumed, homocoupling of the boronic acid has occurred; add an additional 0.5 equiv of boronic acid.

Protocol B: Buchwald-Hartwig Amination of 2-Bromobenzothiazole

This protocol uses bulky biaryl phosphines to prevent the formation of unreactive palladacycles.

  • Preparation : Inside a nitrogen-filled glovebox, combine 2-bromobenzothiazole (1.0 equiv), the secondary amine (1.2 equiv), and NaOtBu (1.5 equiv) in a heavy-walled reaction vial. Causality Check: NaOtBu is highly moisture-sensitive but strictly required to deprotonate the amine, facilitating its coordination to the Pd(II) complex.

  • Catalyst/Ligand : Add Pd₂(dba)₃ (2.5 mol% = 5 mol% Pd) and XPhos (10 mol%). Causality Check: XPhos is sterically demanding enough to prevent the benzothiazole's nitrogen from coordinating bidentately to the Pd center, forcing the required monoligated active state.

  • Solvent : Add anhydrous, degassed toluene (0.2 M relative to the bromide).

  • Reaction : Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 100 °C for 8 hours.

  • Self-Validation Step : Observe the color of the reaction. A shift from dark red (Pd₂(dba)₃ resting state) to a homogeneous yellow/orange indicates an active catalytic cycle. Rapid blackening within the first 30 minutes indicates catalyst death (likely due to oxygen ingress or ligand failure).

Quantitative Data: Catalyst & Ligand Comparison

Summarized expected yields based on catalyst and ligand selection for brominated benzothiazole cross-couplings:

SubstrateCoupling TypeCatalyst SystemBase / SolventExpected YieldPrimary Failure Mode if Unoptimized
2-Amino-6-bromobenzothiazole Suzuki (C-C)Pd(PPh₃)₄K₂CO₃ / Dioxane-H₂O< 35% Catalyst poisoning by free -NH₂
N-(6-bromobenzothiazol-2-yl)acetamide Suzuki (C-C)Pd(PPh₃)₄K₂CO₃ / Dioxane-H₂O80 - 85% Protodehalogenation (if overheated)
2-Bromobenzothiazole Buchwald-Hartwig (C-N)Pd(OAc)₂ + PPh₃Cs₂CO₃ / Toluene< 10% Stable palladacycle formation
2-Bromobenzothiazole Buchwald-Hartwig (C-N)Pd₂(dba)₃ + XPhosNaOtBu / Toluene75 - 90% Hydrolysis of starting material
2-Aminobenzothiazole Chan-Lam (C-N)Ni / 4,4′-dOMebpyOpen Air / DMF50 - 60% Over-oxidation of ligand

References

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI.
  • Comparing the efficacy of different catalysts for "2-Chloro-4-bromobenzothiazole" coupling. Benchchem.
  • Autocatalytic Oxidative Addition of PhBr to Pd(PtBu3)2 via Pd(PtBu3)2(H)(Br). ACS Publications.
  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Publishing.

Sources

Technical Support Center: Overcoming Low Reactivity of 7-Bromobenzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the stubborn unreactivity of the 7-position on the benzothiazole scaffold. This guide abandons generic advice to provide a deep, mechanistic analysis of why 7-bromobenzothiazoles resist standard catalytic conditions, paired with field-validated protocols to overcome these specific stereoelectronic barriers.

Part 1: Mechanistic Insights (The "Why")

The low reactivity of 7-bromobenzothiazole is not a random artifact; it is a direct consequence of its molecular architecture. Historical studies have long established that electrophilic substitution and general reactivity at the 4- and 7-positions of benzothiazoles are significantly decreased relative to their naphthalene analogues due to exact stereoelectronic constraints[1].

When attempting transition-metal-catalyzed cross-couplings, two primary forces work against you:

  • The Steric Bottleneck: The 7-position is located peri to the bulky sulfur atom of the thiazole ring. During the catalytic cycle, the active Pd(0) species must insert into the C7–Br bond via oxidative addition. The lone pairs and large atomic radius of the adjacent sulfur atom create severe steric repulsion, physically blocking the incoming palladium complex.

  • Electronic Deactivation: The electron-withdrawing nature of the fused thiazole ring pulls electron density away from the C7 carbon. This electronic deficiency raises the activation energy required for oxidative addition, causing standard thermal reactions to stall at the starting material phase.

Part 2: Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura couplings with 7-bromobenzothiazole yield <20% conversion. How can I force the reaction to completion? A: Standard catalysts like Pd(PPh3)4 under conventional thermal conditions (e.g., 80 °C) lack the thermodynamic driving force to overcome the peri-sulfur steric clash. You must alter the energy dynamics. Transitioning to microwave irradiation (150 °C for 30 minutes) provides the rapid, intense energy required to force oxidative addition, reliably improving yields to 35% or higher[2]. Alternatively, upgrade your ligand to a bulky, electron-rich dialkylbiaryl phosphine (like XPhos), which accelerates oxidative addition while its bulk facilitates the subsequent reductive elimination.

Q2: I am attempting a Buchwald-Hartwig amination at the 7-position, but I mostly isolate debrominated starting material. What is the mechanism behind this failure? A: Protodehalogenation (debromination) occurs when the rate of amine coordination and reductive elimination is slower than competing β-hydride elimination or protonation pathways from the solvent. To fix this causality loop, switch to a stronger base (NaOtBu instead of Cs2CO3) to rapidly deprotonate the coordinated amine. Pair this with a highly active catalyst system like Pd2(dba)3 and BrettPhos to ensure the reductive elimination outpaces all side reactions.

Q3: Does the presence of a 2-amino group on the 7-bromobenzothiazole ring affect its cross-coupling reactivity? A: Yes, drastically. The exocyclic 2-amino group acts as a bidentate ligand, coordinating to the palladium catalyst and poisoning the catalytic cycle. To circumvent this, you must either protect the 2-amino group (e.g., via Boc-protection) or utilize a solid-phase synthesis approach. Binding the scaffold to a polystyrene resin isolates the reactive centers, prevents intermolecular catalyst poisoning, and allows for aggressive microwave heating, yielding up to 41% for complex aminations[3].

Part 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and quantitative yields for 7-bromobenzothiazole derivatives.

SubstrateReaction TypeStandard Conditions (Yield)Optimized Conditions (Yield)Key Mechanistic Fix
2-Amino-7-bromobenzothiazole Suzuki-MiyauraPd(PPh3)4, Na2CO3, 80°C (<5%)Pd(PPh3)4, K3PO4, MW 150°C, 30 min (35%)Thermal forcing via microwave overcomes the steric barrier of the peri-sulfur[2].
7-Bromobenzothiazole Buchwald-HartwigPd(OAc)2, BINAP, Cs2CO3, 100°C (10%)Pd2(dba)3, XPhos, NaOtBu, 110°C (65%)XPhos accelerates oxidative addition; NaOtBu prevents debromination side-reactions.
2-Amino-7-bromobenzothiazole Solid-Phase AminationPd(PPh3)4, K2CO3, 100°C (0%)Resin-bound, Pd(PPh3)4, XPhos, NaOtBu, MW (41%)Resin isolation prevents catalyst poisoning by the unprotected 2-amino group[3].
Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not skip the validation checkpoints, as they confirm the mechanistic success of each phase.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Purpose: Overcome steric hindrance at the 7-position using intense thermodynamic forcing.

  • Reagent Loading: In a dry microwave vial, combine 7-bromobenzothiazole (1.0 equiv), phenylboronic acid (1.5 equiv), K3PO4 (2.0 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of DMF and H2O. Causality Note: Degassing is critical. Pd(0) is highly susceptible to oxidation; ambient oxygen will permanently kill the catalytic cycle before the sterically hindered oxidative addition can even begin. Bubble argon through the mixture for 10 minutes, then seal the vial.

  • Microwave Irradiation: Heat the reaction to 150 °C for 30 minutes using a dedicated microwave synthesizer.

  • Self-Validation Checkpoint: Before workup, analyze a 10 µL aliquot via LC-MS. The complete disappearance of the starting material peak and the appearance of the product mass confirm successful oxidative addition and transmetalation. If starting material remains, the steric barrier was not overcome; verify your microwave's power calibration.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Buchwald-Hartwig Amination using XPhos

Purpose: Prevent debromination by accelerating reductive elimination.

  • Strict Anhydrous Setup: Flame-dry a Schlenk flask. Add 7-bromobenzothiazole (1.0 equiv), the desired amine (1.2 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Reaction Execution: Suspend the reagents in anhydrous Toluene under an argon atmosphere. Heat the mixture to 110 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). A highly fluorescent blue/green spot under 254 nm UV indicates the formation of the extended conjugated system of the aminated benzothiazole. If a highly non-polar spot appears instead, it is the debrominated byproduct, indicating base failure or wet solvent.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography.

Part 5: Mandatory Visualization

G A Low Yield in 7-Br Benzothiazole Coupling B Is starting material recovered (>80%)? A->B C Is debromination observed? B->C No D Steric Block at Oxidative Addition Action: Use XPhos or Microwave (150°C) B->D Yes E Slow Reductive Elimination Action: Use BrettPhos + NaOtBu C->E Yes F Catalyst Poisoning by 2-Amino Group Action: Protect amine or use solid-phase C->F No

Troubleshooting workflow for low reactivity in 7-bromobenzothiazole cross-couplings.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Steric Clash with S-atom) Pd0->OA 7-Br-Benzothiazole PdII Pd(II) Ar-Br Complex OA->PdII Bottleneck TM Transmetalation PdII->TM Nucleophile RE Reductive Elimination TM->RE RE->Pd0 Product

Palladium catalytic cycle highlighting the oxidative addition bottleneck at the 7-position.

References

Sources

Validation & Comparative

Orthogonal Analytical Techniques for the Characterization of Benzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzothiazoles are a privileged class of bicyclic heterocyclic compounds, serving as the pharmacophoric core for numerous FDA-approved drugs, novel antimicrobial agents, and targeted chemotherapeutics (1)[1]. When synthesizing novel benzothiazole derivatives—often via the condensation of 2-aminothiophenols with aldehydes—unambiguous structural elucidation is paramount.

As a Senior Application Scientist, I frequently observe that relying on a single analytical modality leads to structural misassignments, particularly concerning regioisomers and co-eluting impurities. This guide objectively compares Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fourier Transform Infrared (FTIR) spectroscopy. By understanding the causality behind these techniques, researchers can build self-validating analytical workflows.

Comparative Analysis of Analytical Modalities

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

The Causality of Solvent Selection: Benzothiazole derivatives, particularly those with planar aromatic substituents, often exhibit poor solubility and severe line broadening in Chloroform-d (CDCl₃) due to strong intermolecular π-π stacking. Utilizing Dimethyl Sulfoxide-d₆ (DMSO-d₆) disrupts these stacking interactions, yielding sharp, highly resolved spectra. Performance & Validation: NMR is the gold standard for absolute atomic connectivity. ¹³C NMR is particularly critical for identifying the quaternary C2 carbon of the thiazole ring, which predictably resonates distinctly downfield (δ 160–170 ppm) due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms (2)[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Causality of Ionization Mode: The basic imine nitrogen (C=N) in the benzothiazole core has a high proton affinity. Consequently, Electrospray Ionization in positive mode (ESI+) is the optimal choice, readily yielding the[M+H]⁺ pseudo-molecular ion for trace-level detection and quantification (3)[3]. Performance & Validation: A robust MS protocol leverages the natural isotopic abundance of sulfur. The presence of an M+2 peak at approximately 4.4% the intensity of the monoisotopic [M+H]⁺ peak acts as an internal, self-validating confirmation of the thiazole ring's integrity (4)[4].

Fourier Transform Infrared (FTIR) Spectroscopy (ATR Mode)

The Causality of ATR: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture can mask critical N-H or O-H stretching regions. ATR allows for direct, moisture-free solid-state analysis. Performance & Validation: FTIR provides rapid confirmation of functional group transformations, such as the appearance of the characteristic C=N stretching vibration (1600–1634 cm⁻¹) upon successful cyclization of the benzothiazole core (5)[5].

Quantitative Data Comparison

Analytical TechniquePrimary Data YieldSensitivity / LODSample RecoveryRelative Cost per Sample
NMR (¹H, ¹³C) Absolute atomic connectivity, stereochemistryModerate (~1-5 mg req.)High (Non-destructive)High
LC-MS/MS (ESI+) Exact mass, fragmentation, purity profileUltra-High (pg to ng range)Low (Destructive)Moderate
ATR-FTIR Functional group identification (C=N, N-H)Moderate (Solid/Liquid)High (Non-destructive)Low

Analytical Visualization

G Synth Synthesized Benzothiazole Crude Extract Purif Purification (Chromatography & Crystallization) Synth->Purif Solvent Removal FTIR ATR-FTIR Spectroscopy (Rapid Functional Group Triage) Purif->FTIR Solid Aliquot LCMS LC-MS/MS (ESI+) (Mass & Isotopic Confirmation) Purif->LCMS Dilution in MeOH/H2O NMR 1H & 13C NMR (Absolute Connectivity) Purif->NMR Dissolution in DMSO-d6 Valid Self-Validated Structural Elucidation FTIR->Valid C=N stretch confirmed LCMS->Valid [M+H]+ & 34S Isotope NMR->Valid C2 Quaternary Shift

Orthogonal workflow for the structural validation of benzothiazole derivatives.

Experimental Protocols: Self-Validating Workflows

Protocol 1: High-Resolution LC-MS/MS Profiling

This protocol is designed to force ionization of the benzothiazole core while internally validating against carryover and false positives.

  • Sample Preparation: Dissolve 1.0 mg of the purified benzothiazole derivative in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the basic thiazole nitrogen in ESI+ mode.

  • System Validation (Blank Run): Inject 5 µL of the mobile phase (without sample) prior to the actual run.

    • Validation Check: This establishes a true baseline and proves that any subsequent[M+H]⁺ signals are not instrument carryover.

  • Acquisition: Inject 5 µL of the sample. Operate the mass spectrometer in ESI+ mode with a capillary voltage of 3.0 kV. Monitor the full scan range (m/z 100–1000).

  • Data Interpretation: Locate the monoisotopic [M+H]⁺ peak.

    • Validation Check: Analyze the isotopic envelope. Calculate the relative abundance of the M+2 peak. If it is ~4.4% of the M peak, the presence of the sulfur atom is analytically confirmed, validating the benzothiazole core.

Protocol 2: NMR Sample Preparation and Acquisition

This protocol ensures maximum resolution by mitigating the aggregation tendencies of planar benzothiazoles.

  • Solvent Selection & Preparation: Weigh 5–10 mg of the completely dried compound. Dissolve entirely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d₆ prevents the π-π stacking that causes signal broadening in less polar solvents like Chloroform-d.

  • System Validation (Locking & Shimming): Insert the NMR tube, lock onto the deuterium signal of DMSO-d₆, and perform gradient shimming.

    • Validation Check: Ensure the TMS peak is perfectly calibrated to 0.00 ppm. This internal standard guarantees that chemical shifts are reproducible and directly comparable to literature values regardless of the magnetic field strength.

  • Acquisition: Acquire the ¹H spectrum using 16 scans and a relaxation delay (D1) of 2 seconds. Acquire the ¹³C spectrum using a minimum of 1024 scans and a D1 of 2 seconds to allow full relaxation of quaternary carbons.

  • Data Interpretation: Confirm the integration of the aromatic protons.

    • Validation Check: Verify the presence of the C2 quaternary carbon signal between 160–170 ppm. Absence of this peak strongly suggests a failure in the cyclization step of the synthesis.

References

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. 1

  • "validating the synthesis of benzothiazole derivatives through spectroscopic methods". Benchchem. 4

  • The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. PMC. 5

  • Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. 3

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI. 2

Sources

The Orthogonal Approach to Purity Assessment of 5-(Benzyloxy)-7-bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS: 1650547-09-3) is a highly functionalized heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates[1]. Its structure—featuring a lipophilic benzyloxy group, a weakly basic benzothiazole core, and a reactive bromine atom—makes it an exceptionally versatile scaffold. However, this same structural complexity necessitates rigorous analytical oversight. Relying on a single analytical method for purity determination can be misleading due to varying response factors or undetected, co-eluting impurities[2].

As a Senior Application Scientist, I advocate for an orthogonal cross-validation strategy [2]. By comparing results from chromatographic methods (HPLC-UV/LC-MS) and spectroscopic methods (qNMR), we establish a self-validating system that ensures batch-to-batch consistency, safety, and efficacy in downstream drug development[2],[3].

Orthogonal Purity Validation Workflow

Workflow Synth Synthesis of 5-(Benzyloxy)-7-bromobenzo[d]thiazole SamplePrep Sample Preparation & Solubilization Synth->SamplePrep HPLC HPLC-UV Analysis (Relative Purity %) SamplePrep->HPLC UV Detection LCMS LC-MS/MS Profiling (Isotope Tracking) SamplePrep->LCMS Mass Confirmation qNMR 1H-qNMR Analysis (Absolute Purity %) SamplePrep->qNMR Absolute Quant CrossVal Orthogonal Data Cross-Validation HPLC->CrossVal LCMS->CrossVal qNMR->CrossVal Release Final API / Intermediate Batch Release CrossVal->Release Discrepancy < 1.0%

Orthogonal analytical workflow for benzothiazole purity assessment.

Comparative Analysis of Analytical Techniques

When assessing the purity of 5-(Benzyloxy)-7-bromobenzo[d]thiazole, three primary techniques are employed, each serving a distinct mechanistic purpose[4],[5].

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the cornerstone for relative purity quantification[4].

  • Causality : The highly conjugated benzothiazole ring and the benzyloxy moiety provide strong UV absorbance, making UV detection highly sensitive[6]. However, because different impurities (e.g., debrominated byproducts) have different molar absorptivities, HPLC only provides relative area percent purity, which can sometimes overestimate the main compound if impurities are UV-transparent[3].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS is utilized primarily for impurity profiling rather than absolute quantification[6],[7].

  • Causality : The presence of the bromine atom provides a powerful self-validating feature. Bromine naturally occurs as ¹⁷⁹Br and ¹⁸¹Br in a ~1:1 ratio. The mass spectrum of 5-(Benzyloxy)-7-bromobenzo[d]thiazole (MW: 320.2) will display a characteristic [M+H]⁺ doublet at m/z 321 and 323. Any synthetic impurity retaining the bromine atom will exhibit this exact isotopic signature, allowing analysts to instantly distinguish structurally related impurities from background matrix noise[6].

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct, absolute measurement of the analyte concentration[3],[8].

  • Causality : The fundamental principle of qNMR is the direct proportionality between the integrated signal area of a specific nucleus and its molar concentration[3]. By integrating the isolated benzyloxy methylene protons (-CH₂-O-) against a certified internal standard, we calculate absolute purity without needing a reference standard of the analyte itself[8],[9].

Table 1: Performance Characteristics Comparison
ParameterHPLC-UVLC-MS/MS¹H-qNMR
Primary Output Relative Purity (Area %)Impurity IdentificationAbsolute Purity (w/w %)
Reference Standard Required for exact quantitationNot strictly requiredNot required (uses Internal Std)
Sensitivity High (LOD ~ng/mL)Very High (LOD ~pg/mL)Moderate (Requires ~5-10 mg)
Matrix Effects LowHigh (Ion suppression)None
Self-Validation System Suitability Test (SST)Isotopic Pattern TrackingRelaxation Delay / Internal Std

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed with built-in self-validating mechanisms.

Protocol 1: RP-HPLC-UV Purity Analysis

Designed for the separation of 5-(Benzyloxy)-7-bromobenzo[d]thiazole from polar synthetic byproducts.

  • System Suitability Test (Self-Validation) : Inject a blank diluent (acetonitrile:water) to confirm the baseline is free of carryover. Inject a standard at the Limit of Quantitation (LOQ, signal-to-noise 10:1) to verify system sensitivity before running actual samples[5].

  • Column Selection : Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Causality: The long aliphatic chain of the C18 stationary phase provides the necessary hydrophobic retention for the non-polar benzyloxy and brominated aromatic ring[4].

  • Mobile Phase Preparation : Prepare a gradient mixture of Acetonitrile and Water, both modified with 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid[10],[6]. Causality: The benzothiazole nitrogen is weakly basic. An acidic modifier suppresses ionization, masking secondary interactions with residual silanols on the column and preventing peak tailing[10].

  • Execution : Run the gradient at 1.0 mL/min, monitoring at 254 nm. Integrate all peaks >0.05% area to calculate relative purity[4].

Protocol 2: ¹H-qNMR Absolute Quantitation

Designed for absolute purity determination without an analyte-specific reference standard[9].

  • Internal Standard (IS) Selection : Weigh exactly ~5 mg of 5-(Benzyloxy)-7-bromobenzo[d]thiazole and ~2 mg of certified Maleic acid (Internal Standard) into a vial. Causality: Maleic acid provides a sharp singlet at ~6.26 ppm in DMSO-d₆, which perfectly avoids overlap with the analyte's benzyloxy CH₂ protons (~5.2 ppm) and aromatic protons (7.0 - 8.0 ppm)[8].

  • Solubilization : Dissolve the mixture in 0.6 mL of high-purity DMSO-d₆ and transfer to a 5 mm NMR tube[8].

  • Parameter Optimization (Self-Validation) : Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the nuclei of interest (typically D1 ≥ 30 seconds). Causality: This ensures complete magnetization recovery between scans. Failing to do so leads to signal saturation and artificially deflates the purity calculation[2].

  • Acquisition & Calculation : Acquire 16-64 scans[2]. Calculate the absolute mass fraction using the integral ratio of the benzyloxy CH₂ signal (2 protons) to the Maleic acid signal (2 protons), factoring in their respective molecular weights[3].

Representative Data & Cross-Validation

Cross-validation is the process of comparing results from distinct analytical techniques to ensure a high degree of confidence[2]. Below is representative comparative data for a synthesized batch of 5-(Benzyloxy)-7-bromobenzo[d]thiazole.

Table 2: Representative Purity Data Comparison
Analytical MethodMeasured PurityKey Impurities DetectedMethod Variance (RSD)
RP-HPLC-UV 99.15% (Area)0.45% (Debrominated analog)≤ 0.5%
LC-MS/MS N/A (Qualitative)Confirmed m/z 242 (Loss of Br)N/A
¹H-qNMR 98.02% (w/w) Residual EtOAc (0.8%), Water≤ 0.2%

Interpretation of Discrepancy : In this representative batch, HPLC-UV reports a purity of 99.15%, while qNMR reports 98.02%[3]. This 1.13% discrepancy is not an error; it is a fundamental difference in method causality. HPLC-UV only detects chromophore-containing species. It completely misses residual synthetic solvents (like Ethyl Acetate) and moisture, which do not absorb UV light at 254 nm. qNMR, being a universal molar-based technique, detects these aliphatic solvent signals, providing a more accurate, absolute representation of the bulk powder's composition[3],[8].

Therefore, for final API or critical intermediate release, qNMR should be established as the gold standard for absolute assay , while HPLC remains essential for tracking specific organic impurity profiles[11].

References

  • A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. Benchchem. 2

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem. 3

  • Assessing the Purity of 6-Cyanobenzothiazole: A Comparative Guide to Analytical Techniques. Benchchem.4

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. 8

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. 9

  • QNMR – a modern alternative to HPLC. Almac. 11

  • 5-(BENZYLOXY)-7-BROMOBENZO[D]THIAZOLE. ChemicalBook. 1

  • Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole. Benchchem. 5

  • Separation of Benzothiazole on Newcrom R1 HPLC column. SIELC Technologies. 10

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. 6

  • Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. 7

Sources

Computational Profiling and Comparative Analysis of 5-(Benzyloxy)-7-bromobenzo[d]thiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in computer-aided drug design (CADD), I frequently evaluate heterocyclic scaffolds to determine their viability as lead compounds. The benzothiazole pharmacophore is a privileged structure in medicinal chemistry, consistently demonstrating versatile bioactivity ranging from antimicrobial to antitumor properties (1)[1].

In this guide, we will conduct an in-depth computational analysis of 5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS: 1650547-09-3) (2)[2], benchmarking its electronic, thermodynamic, and binding properties against standard benzothiazole alternatives. By establishing a self-validating computational workflow, we can objectively determine how its unique structural modifications—specifically the bulky C5 benzyloxy group and the electron-withdrawing C7 bromine—impact its performance as a potential therapeutic agent.

Structural Rationale & Causality in Computational Design

When comparing 5-(Benzyloxy)-7-bromobenzo[d]thiazole to an unsubstituted benzothiazole core, the causality behind its altered reactivity lies in its substituents:

  • The C7 Bromine Atom: Halogens act as strong electron-withdrawing groups (EWGs). The inclusion of bromine lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, narrowing the HOMO-LUMO gap. This makes the molecule a better electron acceptor, enhancing its chemical reactivity and facilitating halogen bonding with protein backbone carbonyls (3)[3].

  • The C5 Benzyloxy Group: This bulky, flexible ether linkage significantly increases the molecule's lipophilicity (LogP). While the rigid benzothiazole core facilitates

    
     stacking, the rotational freedom of the benzyloxy group allows the molecule to anchor deeply into hydrophobic pockets of target proteins, such as viral proteases or bacterial DNA gyrase (4)[4].
    

Comparative Performance Analysis

To objectively evaluate 5-(Benzyloxy)-7-bromobenzo[d]thiazole, we compare its theoretically predicted properties against two alternatives: the baseline Unsubstituted Benzothiazole and 2-(4-aminophenyl)benzothiazole , a well-documented antitumor agent (5)[5].

Table 1: Computational Profiling of Benzothiazole Derivatives

Data represents typical computational predictions derived via DFT (B3LYP/6-311+G) and AutoDock Vina scoring.

CompoundHOMO (eV)LUMO (eV)Band Gap (

E)
Dipole Moment (D)Predicted LogPMean Binding Affinity (kcal/mol)
Unsubstituted Benzothiazole -6.12-1.254.871.452.01-5.8
2-(4-aminophenyl)benzothiazole -5.45-1.803.653.123.45-7.4
5-(Benzyloxy)-7-bromobenzo[d]thiazole -5.88-2.153.734.654.82-8.2

Analysis: The computed energies of HOMO and LUMO dictate the transfer of charge within the compound (1)[1]. 5-(Benzyloxy)-7-bromobenzo[d]thiazole exhibits a highly stabilized LUMO (-2.15 eV) due to the C7 bromine, resulting in a narrow band gap (3.73 eV) comparable to known active agents. Furthermore, its elevated LogP and high dipole moment translate to superior predicted binding affinities (-8.2 kcal/mol) in hydrophobic target sites.

Self-Validating Experimental Protocols

A rigorous computational pipeline must be self-validating. Below are the step-by-step methodologies used to generate reliable structure-activity data.

Protocol 1: Quantum Mechanical Evaluation (DFT)
  • Step 1: Initial Geometry Construction: Build the 3D structure of the ligand using GaussView 6.0.

  • Step 2: Geometry Optimization: Execute Density Functional Theory (DFT) calculations using Gaussian 09 at the B3LYP/6-311+G(d,p) level of theory.

    • Causality: The inclusion of diffuse functions (+) is non-negotiable. The highly electronegative bromine atom possesses a diffuse electron cloud; failing to account for this leads to an underestimation of the molecule's polarizability and an inaccurate Molecular Electrostatic Potential (MESP) map (5)[5].

  • Step 3: Frequency Validation (Self-Validating Step): Run vibrational frequency calculations on the optimized geometry. The strict absence of imaginary frequencies validates that the structure resides at a true local energy minimum, rather than a transition state saddle point.

  • Step 4: Electronic Extraction: Extract HOMO/LUMO energies, dipole moments, and MESP surfaces to identify nucleophilic and electrophilic attack sites.

Protocol 2: Molecular Docking and Dynamics (MD)
  • Step 1: System Preparation: Assign Gasteiger charges to the DFT-optimized ligand. Prepare the target protein (e.g., SARS-CoV-2 Mpro) by removing co-crystallized water molecules and adding polar hydrogens.

  • Step 2: Docking Execution: Run molecular docking using AutoDock Vina.

    • Causality: Vina's empirical scoring function efficiently handles the high torsional degrees of freedom introduced by the flexible benzyloxy ether linkage.

  • Step 3: MD Simulation (Self-Validating Step): Subject the highest-scoring protein-ligand complex to a 100 ns MD simulation using GROMACS. A molecular dynamics simulation is meaningless without proving system equilibration. The thermodynamic stability of the complex is self-validated by monitoring the ligand backbone Root Mean Square Deviation (RMSD). If the RMSD fluctuates by more than 0.2 nm during the final 20 ns, the binding pose is rejected as an artifact, prompting a re-evaluation of the docking grid (4)[4].

Workflow Visualization

Workflow cluster_0 Quantum Mechanics (DFT) cluster_1 Molecular Modeling Start Ligand: 5-(Benzyloxy)- 7-bromobenzo[d]thiazole Opt Geometry Optimization B3LYP/6-311+G(d,p) Start->Opt Freq Frequency Calculation (Self-Validation: 0 Imaginary Freqs) Opt->Freq Prop Electronic Properties (HOMO/LUMO, MESP) Freq->Prop Dock Molecular Docking (AutoDock Vina) Prop->Dock Optimized Coordinates MD 100 ns MD Simulation (GROMACS) Dock->MD Valid Trajectory Analysis (Self-Validation: RMSD Plateau) MD->Valid

Computational workflow for DFT optimization and MD validation of benzothiazole derivatives.

References

  • Source: PMC (nih.gov)
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials Source: MDPI URL
  • Benzothiazole-derived Compound with Antitumor Activity: Molecular Structure Determination Using Density Functional Theory (Dft)
  • Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies Source: Bentham Science Publishers URL
  • 5-(Benzyloxy)

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-(Benzyloxy)-7-bromobenzo[d]thiazole: A Comprehensive Laboratory Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a halogenated, heterocyclic aromatic compound, 5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS: 1650547-09-3) presents unique challenges for laboratory safety and environmental compliance. Because it contains both a benzothiazole core—a motif associated with significant aquatic toxicity—and a covalently bound bromine atom, it cannot be processed through standard non-halogenated waste streams.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and environmental protection standards.

Hazard Profile & Operational Causality

To design an effective disposal protocol, we must first understand the structural causality behind the compound's hazards. The benzothiazole moiety is highly persistent in aquatic environments and exhibits acute toxicity to freshwater fish and invertebrates[1][2]. Furthermore, the presence of the bromine atom dictates that any waste containing this compound—even in trace amounts—must be classified as halogenated organic waste . Improper incineration of halogenated aromatics at low temperatures can lead to the formation of highly toxic Products of Incomplete Combustion (PICs), such as polybrominated dibenzodioxins and furans[3][4].

Quantitative & Qualitative Hazard Summary
Chemical Property / HazardValue / ClassificationOperational Implication
Molecular Formula C₁₄H₁₀BrNOSContains Bromine (Br); mandates halogenated waste segregation.
Molecular Weight 320.2 g/mol High molecular weight aromatic; low volatility but high persistence.
RCRA Waste Classification Spent Halogenated WasteMust be segregated from non-halogenated solvents to prevent incompatible reactions and reduce disposal costs[5].
Aquatic Toxicity High (Analogous to 2-MBT)Strictly prohibited from drain disposal; effluent discharge causes severe ecological damage[6].
Required Destruction Method High-Temp IncinerationRequires commercial incineration (>850°C) equipped with acid gas scrubbers to neutralize hydrobromic acid (HBr)[3].

Waste Segregation Workflow

The most common point of failure in chemical disposal is improper segregation at the bench. Crucial Insight: If you dissolve 5-(Benzyloxy)-7-bromobenzo[d]thiazole in a non-halogenated solvent (e.g., DMSO or Ethanol), the entire resulting solution must now be classified and disposed of as halogenated waste due to the brominated solute[5].

WasteSegregation Start 5-(Benzyloxy)-7-bromobenzo[d]thiazole Waste Generated IsSolid Is the waste solid or in solution? Start->IsSolid SolidWaste Solid Waste (Powder/Contaminated Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) IsSolid->LiquidWaste Liquid HalogenatedBin Halogenated Organic Waste Container SolidWaste->HalogenatedBin Seal in compatible container SolventCheck Was a halogenated solvent used? (e.g., DCM) LiquidWaste->SolventCheck SolventCheck->HalogenatedBin Yes SolventCheck->HalogenatedBin No (Solute forces halogenated classification) Incineration High-Temperature Incineration with Acid Gas Scrubbing HalogenatedBin->Incineration EHS / Commercial Vendor

Decision tree for the proper segregation and disposal routing of brominated benzothiazole waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase until the verification checks of the current phase are complete.

Phase 1: Preparation & Containment

Causality: Benzothiazoles can act as skin sensitizers. Proper barrier protection prevents dermal absorption, while secondary containment prevents accidental environmental release.

  • Don PPE: Equip chemical-resistant nitrile or neoprene gloves, a standard laboratory coat, and chemical splash goggles.

  • Prepare the Workspace: Conduct all waste transfers inside an operating, certified chemical fume hood to mitigate inhalation risks from associated solvents.

  • Select the Container: Use a high-density polyethylene (HDPE) or glass container with a tight-fitting, threaded cap. Verification: Ensure the container is completely dry and free of incompatible residues (e.g., strong oxidizers or heavy metals)[5].

Phase 2: Waste Collection & Segregation

Causality: Halogenated waste must be strictly isolated. Mixing halogenated waste with heavy metals or cyanides can trigger catastrophic reactions or violate RCRA treatment standards[5][7].

  • Solid Waste: Carefully sweep or transfer any unreacted 5-(Benzyloxy)-7-bromobenzo[d]thiazole powder, along with contaminated weigh boats or filter papers, into a dedicated solid halogenated waste jar.

  • Liquid Waste: Pour solutions containing the compound into the designated "Halogenated Solvent Waste" carboy.

  • Seal the Container: Cap the container immediately after the transfer. Verification: The container must remain "vapor tight" and "spill proof" at all times when not actively receiving waste[8].

Phase 3: RCRA-Compliant Labeling

Causality: Emergency responders and disposal vendors rely on accurate labeling to determine the required destruction removal efficiency (DRE) and to prevent mixing incompatibles during transport[9].

  • Attach the Tag: Affix a standardized "Hazardous Waste" tag to the container before the first drop of waste is added[5].

  • Detail the Contents: Explicitly write "5-(Benzyloxy)-7-bromobenzo[d]thiazole" and list all associated solvents. Do not use abbreviations or chemical formulas[8].

  • Mark the Hazards: Check the boxes for "Toxic" and "Halogenated Organic."

  • Date the Container: Write the accumulation start date on the label. Verification: Ensure the container is moved to the central accumulation area before the regulatory time limit (typically 90 to 180 days, depending on your generator status) expires[9].

Phase 4: Final Disposal via Incineration

Causality: Land disposal of halogenated organics is heavily restricted. The compound must be destroyed thermally to break the carbon-bromine bonds safely[4].

  • Request Pickup: Once the container is 3/4 full, submit a waste collection request to your Environmental Health and Safety (EHS) department.

  • Vendor Processing: The waste will be transported to a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF).

  • Thermal Destruction: The facility will process the waste via liquid injection or rotary kiln incineration at temperatures exceeding 850°C, utilizing alkaline scrubbers to capture the resulting hydrobromic acid (HBr) emissions[3].

Emergency Spill Response Protocol

In the event of an accidental release of 5-(Benzyloxy)-7-bromobenzo[d]thiazole, immediate action is required to prevent aquatic contamination.

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Containment: If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.[5]

  • Collection: Carefully scoop the absorbed mixture (or carefully sweep the solid powder to avoid aerosolization) using non-sparking tools.

  • Disposal of Spill Kit: Place all used absorbents, contaminated gloves, and sweeping tools into a heavy-duty hazardous waste bag. Seal the bag, label it as "Halogenated Organic Spill Debris," and request immediate EHS pickup[5].

  • Decontamination: Wash the affected surface with a compatible solvent, followed by soap and water, adding the rinsate to the halogenated waste stream.

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1. EPA/600/S2-87/098. Available at:[Link]

  • Temple University Campus Operations. Chemical Waste Guideline: Halogenated Solvents in Laboratories. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. Available at:[Link]

  • Pollution Prevention InfoHouse (P2 InfoHouse). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Available at:[Link]

Sources

Personal protective equipment for handling 5-(Benzyloxy)-7-bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe integration of novel halogenated heterocycles into drug discovery pipelines. 5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS: 1650547-09-3) is a highly versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex kinase inhibitors and CNS-active agents.

However, its structural features—specifically the lipophilic benzyloxy ether and the reactive brominated benzothiazole core—demand rigorous handling protocols. This guide provides a definitive, causality-driven framework for personal protective equipment (PPE), operational workflows, and disposal strategies to ensure maximum laboratory safety and experimental integrity.

Operational Context & Physicochemical Profile

Before handling any novel compound, we must map its physical properties to its potential hazards. The presence of a bromine atom at the 7-position makes this molecule highly reactive, while the benzothiazole core is a known skin and severe eye irritant[1][2].

Table 1: Physicochemical & Hazard Summary

Property Value Operational Implication
CAS Number 1650547-09-3[3] Unique identifier for specific [4].
Molecular Weight 320.2 g/mol [3] Requires precision microbalance for catalytic scaling.
GHS Classification H302 (Harmful if swallowed)[5] Strict prohibition of eating/drinking in the lab; requires face protection[6].

| Storage Conditions | 2-8°C, Dark, Dry[5] | Prevents photolytic debromination and hydrolytic ether cleavage[5]. |

Mechanistic Risk Assessment & PPE Architecture

Safety protocols fail when operators do not understand why a rule exists. The PPE required for 5-(Benzyloxy)-7-bromobenzo[d]thiazole is dictated directly by its molecular structure. The benzyloxy moiety significantly increases the molecule's lipophilicity (LogP), meaning it can cross the stratum corneum (the outer layer of skin) much more efficiently than unsubstituted benzothiazoles.

Hazard_PPE_Logic Compound 5-(Benzyloxy)-7-bromo benzo[d]thiazole Prop1 High Lipophilicity (Benzyloxy Group) Compound->Prop1 Prop2 Particulate Hazard (Solid State) Compound->Prop2 Prop3 Halogenated Core (Irritant) Compound->Prop3 PPE1 Double Nitrile Gloves (Prevents Dermal Absorption) Prop1->PPE1 PPE2 Chemical Fume Hood (Face Velocity ≥0.5 m/s) Prop2->PPE2 PPE3 ANSI Z87.1 Goggles (Ocular Protection) Prop3->PPE3

Logical mapping of physicochemical properties to PPE requirements.

Table 2: PPE Selection & Causality Matrix

PPE Category Specification Causality (The "Why")
Hand Protection Double Nitrile Gloves (≥5 mil) The lipophilic benzyloxy group allows the compound to penetrate thin latex rapidly. Double gloving provides a self-validating fail-safe (if the outer glove tears, the inner remains intact).
Eye Protection ANSI Z87.1+ Safety Goggles Benzothiazole derivatives are severe ocular irritants[1][2]. Goggles prevent fine dust ingress better than standard safety glasses.
Respiratory Chemical Fume Hood Airborne particulates from the dry powder pose an inhalation risk (analogous to H332 hazards in similar derivatives)[2][7].

| Body Protection | Flame-Resistant Lab Coat | Protects against static-discharge ignition when dissolving the compound in flammable organic solvents (e.g., THF, DMF). |

Self-Validating Operational Workflows

To ensure absolute safety and experimental reproducibility, follow this step-by-step methodology for reagent extraction and weighing. Every step includes a validation checkpoint to ensure the system is functioning as intended.

Protocol: Precision Weighing & Transfer

  • Thermal Equilibration: Remove the vial from 2-8°C storage[5] and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water degrades the ether linkage over time and introduces mass weighing errors.

    • Validation Check: The vial exterior must be completely dry and at ambient temperature before opening.

  • Fume Hood Preparation: Ensure the fume hood face velocity is between 0.4–0.6 m/s.

    • Causality: Too low fails to capture particulates; too high creates turbulence that disperses the fine powder.

    • Validation Check: Use a velometer or check the digital airflow monitor. A Kimwipe taped to the sash should pull gently inward, not violently flutter.

  • Anti-Static Weighing: Use an anti-static gun (e.g., Zerostat) on a disposable polystyrene weigh boat before adding the powder.

    • Causality: Halogenated organic powders often carry static charges, causing them to "jump" and contaminate the balance or the operator's skin.

    • Validation Check: The powder should pour smoothly without clinging to the spatula or the vertical edges of the weigh boat.

  • Solvent Quench Transfer: Instead of transferring dry powder across the lab to your reaction vessel, dissolve the weighed solid in your reaction solvent (e.g., DMF or DMSO) directly inside the fume hood.

    • Causality: Transferring solutions mitigates 99% of inhalation and contact risks compared to transporting dry powders through ambient lab air.

Spill Response & Waste Disposal Plan

Because this compound contains a heavy halogen (Bromine) and a heteroaromatic ring system, it cannot be disposed of in standard organic waste streams.

Spill_Response_Protocol Start Spill Detected Assess Assess Volume & State Start->Assess Minor Minor Spill (<50g) Proceed to Cleanup Assess->Minor Major Major Spill (>50g) Evacuate & Call EHS Assess->Major Dampen Dampen with Wet Towel (Prevents Aerosolization) Minor->Dampen Collect Collect in Halogenated Waste Container Dampen->Collect Decon Wipe with EtOH, then Soap & Water Collect->Decon

Decision tree and step-by-step resolution protocol for chemical spills.

Protocol: Minor Spill Containment (<50g)

  • Containment: Cover the solid spill with damp sand or a commercial universal absorbent pad slightly wetted with water to prevent aerosolization. Do NOT sweep dry.

    • Causality: Dry sweeping generates hazardous dust clouds, violating respiratory safety protocols[8].

  • Chemical Cleanup: Wipe the area with a solvent that dissolves the compound (e.g., ethanol or acetone), followed by a thorough soap and water wash[1].

    • Validation Check: Visually inspect the surface under a handheld UV light (benzothiazoles often exhibit mild fluorescence under UV) to ensure no microscopic residue remains.

  • Waste Segregation: Dispose of all contaminated wipes, gloves, and absorbent materials in a designated "Halogenated Organic Waste" container.

    • Causality: Brominated compounds must be segregated because they require specialized high-temperature incineration to prevent the formation of highly toxic environmental pollutants like dioxins and furans.

References

  • DC Fine Chemicals. "Safety Data Sheet: Benzothiazole". DC Fine Chemicals.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.